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1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione Documentation Hub

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  • Product: 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione
  • CAS: 36235-72-0

Core Science & Biosynthesis

Foundational

The Mechanistic Profile of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione: Chemical Reactivity and Pharmacological Scaffolding

As a Senior Application Scientist, I approach the molecular architecture of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione (CAS 36235-72-0) not merely as a static structure, but as a dynamic kinetic system. Ofte...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the molecular architecture of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione (CAS 36235-72-0) not merely as a static structure, but as a dynamic kinetic system. Often classified as a substituted thiobarbituric acid or a 6-thiouracil analog, this compound is a highly specialized pyrimidine-dione derivative. Because it primarily serves as a synthetic building block rather than a standalone active pharmaceutical ingredient (API), its "mechanism of action" must be analyzed across two interconnected domains: its intrinsic chemical reactivity (how it acts as a nucleophile to build complex molecules) and its pharmacological scaffolding (how its structural motifs interact with biological targets once incorporated into larger drug frameworks).

Chemical Mechanism of Action: Molecular Reactivity & Tautomerism

The unique reactivity of this scaffold is governed by the N1 and N3 methylations. In unsubstituted thiobarbituric acids, tautomerization can occur across the nitrogen atoms, diffusing electron density. However, the N1/N3 methyl groups lock the pyrimidine ring, restricting the tautomeric degrees of freedom. This forces the molecule to express its nucleophilic character almost exclusively at the C5 position.

The molecule exists in a solvent-dependent equilibrium between its keto (thioxo) and enol (enethiol) forms. Under basic catalysis, the C5 methylene is easily deprotonated to form a highly stabilized carbanion. This makes the compound an exceptional substrate for Knoevenagel condensations and 1,3-dipolar cycloadditions, allowing for the rapid synthesis of C5-arylidene derivatives, which are the primary drivers of its downstream biological activity ()[1].

G A 1,3-Dimethyl-6-thioxo- pyrimidine-2,4-dione B Enol / Enethiol Tautomers A->B Solvent Polarity Driven C C5 Carbanion (Active Nucleophile) A->C Base Catalysis (e.g., Piperidine) D Knoevenagel Condensation C->D + Electrophilic Aldehydes E Xanthine Isostere Synthesis C->E + Nitrosation & Reduction

Fig 1. Chemical reactivity pathways and tautomeric equilibria of the 1,3-dimethyl-6-thioxopyrimidine scaffold.

Biological Mechanism of Action: The Pharmacophore in Drug Design

When elaborated into larger molecular frameworks, the 1,3-dimethyl-6-thioxopyrimidine scaffold exhibits three primary pharmacological mechanisms:

  • Intracellular ROS Elevation and Apoptosis: Substituted pyrimidine-2,4-dione derivatives synthesized from this scaffold act as potent antitumor agents. They inhibit tumor cell proliferation by elevating intracellular Reactive Oxygen Species (ROS) up to 175-fold, which triggers caspase-9 activation and subsequent apoptosis ()[2].

  • Thyroid Peroxidase (TPO) Inhibition: The embedded thiourea motif (S=C-N-C=O) is a classic pharmacophore for antithyroid activity. Similar to 6-thiouracil, it interferes with the oxidation of iodide ions by TPO, thereby inhibiting the incorporation of iodine into thyroglobulin ()[3].

  • Adenosine Receptor Antagonism: As a structural isostere of xanthine precursors (like theophylline), this scaffold can be converted into 6-thioxanthines. These act as competitive antagonists at A1 and A2A adenosine receptors, modulating cAMP levels via phosphodiesterase (PDE) inhibition.

G Compound Pyrimidine-2,4-dione Derivatives Target1 Thyroid Peroxidase (TPO) Compound->Target1 Thiourea Motif Target2 Intracellular ROS Generation Compound->Target2 C5-Arylidene Motif Target3 Adenosine Receptors (A1/A2A) Compound->Target3 Purine Mimicry Effect1 Inhibition of Iodine Incorporation Target1->Effect1 Effect2 Caspase-9 Activation & Apoptosis Target2->Effect2 Effect3 cAMP Elevation via PDE/AR Modulation Target3->Effect3

Fig 2. Pharmacological mechanisms of action for 1,3-dimethyl-6-thioxopyrimidine-derived agents.

Quantitative Scaffold Comparison

To understand why this specific scaffold is chosen over its analogs, we must compare its physicochemical and pharmacological properties against standard building blocks.

Scaffold / CompoundpKa (C5 Methylene)Primary Chemical ReactivityPrimary Pharmacological ApplicationMax ROS Elevation Potential (Fold Change)
1,3-Dimethyl-6-thioxopyrimidine-2,4-dione ~4.5High C5-NucleophilicityROS Inducer / Xanthine Precursor~175-fold (Optimized derivatives)
6-Thiouracil ~7.8S-alkylation / N-alkylationTPO Inhibitor (Antithyroid)Minimal
Barbituric Acid ~4.0Moderate C5-NucleophilicitySedative-Hypnotic PrecursorMinimal

Experimental Workflows & Self-Validating Protocols

To harness the dual nature of this molecule, researchers must execute precise chemical synthesis followed by rigorous biological validation. The following protocols are designed as self-validating systems.

Protocol 1: Synthesis of C5-Arylidene Derivatives (The Knoevenagel Workflow)
  • Objective: Generate a biologically active ROS-modulating derivative from the base scaffold.

  • Step 1: Reagent Preparation. Dissolve 1.0 eq of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione and 1.1 eq of the target benzaldehyde in absolute ethanol.

    • Causality: Ethanol provides the optimal dielectric constant to stabilize the highly polar transition state without hydrolyzing the sensitive thioxo group.

  • Step 2: Catalysis. Add 0.1 eq of piperidine to the mixture.

    • Causality: Because the N1/N3 methyl groups prevent the standard tautomerization seen in unsubstituted barbiturates, a strong secondary amine is required to efficiently deprotonate the C5 methylene and form the reactive carbanion.

  • Step 3: Reflux & Monitoring. Reflux the solution at 78°C for 3-4 hours.

    • Self-Validation: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The reaction is complete when the starting material spot (highly UV active, strong quenching) completely disappears.

  • Step 4: Isolation & Verification. Cool the mixture to 4°C, filter the resulting precipitate, and recrystallize from hot ethanol.

    • Self-Validation: Confirm product identity via 1 H-NMR. The disappearance of the C5-H 2​ singlet (~3.8 ppm) and the appearance of a new vinylic proton singlet (~7.5-8.0 ppm) definitively confirms successful condensation.

Protocol 2: In Vitro ROS Generation and Apoptosis Assay
  • Objective: Validate the biological mechanism of action of the synthesized pyrimidine-2,4-dione derivative in A375 melanoma cells.

  • Step 1: Cell Seeding. Seed A375 cells in a 6-well plate at 2×105 cells/well and incubate overnight at 37°C in 5% CO 2​ .

  • Step 2: Compound Treatment. Treat the cells with 5 µM of the synthesized derivative for exactly 12 hours.

    • Causality: A 12-hour window is the optimal kinetic point to capture peak intracellular ROS accumulation before secondary necrotic membrane permeabilization occurs.

  • Step 3: DCFDA Staining. Wash the cells with PBS and incubate with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes in the dark.

    • Causality: DCFDA is cell-permeable and is cleaved by intracellular esterases. Subsequent oxidation by ROS yields highly fluorescent DCF, providing a direct, quantitative readout of oxidative stress.

  • Step 4: Flow Cytometry Analysis. Harvest the cells and analyze via flow cytometry using the FITC channel (Ex: 488 nm, Em: 530 nm).

    • Self-Validation: Always include a positive control (e.g., 100 µM H 2​ O 2​ ) and a vehicle control (DMSO). A rightward shift in the FITC histogram relative to the vehicle confirms the target mechanism of intracellular ROS elevation.

References

  • Thiouracil Compound Summary (CID 1269845) . PubChem, National Center for Biotechnology Information. URL:[Link]

  • Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis . New Journal of Chemistry (RSC Publishing). URL:[Link]

  • 1,3-Dipolar Cycloaddition Reactions of Thiazolo[5,4-d]pyrimidine 1-Oxides with Acetylenic Esters Involving New Ring Transformations of the Thiazole Nucleus . Chemical and Pharmaceutical Bulletin (J-STAGE). URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione

Introduction 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione belongs to the class of thiouracil derivatives, which are heterocyclic compounds of significant interest in medicinal chemistry. The pyrimidine scaffol...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione belongs to the class of thiouracil derivatives, which are heterocyclic compounds of significant interest in medicinal chemistry. The pyrimidine scaffold is a core structure in numerous biologically active molecules, including nucleobases. The presence of a thiocarbonyl group and methyl substitutions on the nitrogen atoms can significantly influence the molecule's electronic properties, solubility, and biological activity. Thiouracil derivatives have been investigated for a range of pharmacological applications, including as anticancer and antimicrobial agents.[1][2] This guide provides a comprehensive overview of the anticipated chemical and physical properties of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione, along with protocols for its characterization.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug development as they influence its absorption, distribution, metabolism, and excretion (ADME) profile. Based on the analysis of related structures, the following properties for 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione can be predicted.

PropertyPredicted ValueReference Compound
Molecular Formula C₆H₈N₂O₂S-
Molecular Weight 172.21 g/mol -
Appearance Likely a white to pale yellow crystalline solidThiouracil derivatives are often crystalline solids.[3]
Melting Point Expected to be in the range of 150-250 °C1,3-Dimethyluracil has a melting point of 119-122 °C.[4] The thioxo group may increase the melting point due to stronger intermolecular interactions.
Solubility Sparingly soluble in water, more soluble in organic solvents like DMSO and DMF.Thiouracil is very slightly soluble in water and readily soluble in alkaline solutions.[3]
pKa Estimated to be in the range of 7-9The N-H proton in similar thiouracil derivatives exhibits acidic properties.

Structural Elucidation and Spectral Analysis

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.[5]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two N-methyl groups and the methylene protons of the dihydropyrimidine ring. The chemical shifts will be influenced by the neighboring carbonyl and thiocarbonyl groups.

  • ¹³C NMR: The carbon NMR spectrum will provide information about the different carbon environments in the molecule. The carbonyl and thiocarbonyl carbons will appear at characteristic downfield shifts.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.[7] High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern can offer further structural insights.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione is expected to show characteristic absorption bands for the C=O (carbonyl) and C=S (thiocarbonyl) stretching vibrations.[1]

Experimental Protocols

The following are detailed protocols for the characterization of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione.

Protocol 1: ¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Optimize the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0-200 ppm.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing and Analysis:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons and carbons in the molecule.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass and elemental composition of the compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an appropriate ionization source (e.g., electrospray ionization - ESI).

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the mass spectrum in positive or negative ion mode, depending on the compound's ability to be ionized.

    • Ensure the instrument is properly calibrated to obtain high mass accuracy.

  • Data Analysis:

    • Determine the monoisotopic mass of the molecular ion peak.

    • Use the accurate mass measurement to calculate the elemental composition of the molecule.

Protocol 3: Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the key functional groups in the molecule.

Methodology:

  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the spectrometer and record the sample spectrum. The instrument will automatically subtract the background.

    • Typically, spectra are recorded in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands for the functional groups present, such as C=O and C=S stretching vibrations.

Visualizations

Chemical Structure and Key Properties

Caption: Chemical structure and predicted properties of the target compound.

Experimental Workflow for Characterization

experimental_workflow Figure 2: Workflow for Physicochemical Characterization start Start: Purified Compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ms Mass Spectrometry (HRMS) start->ms ir FT-IR Spectroscopy start->ir data_analysis Data Analysis and Structural Elucidation nmr->data_analysis ms->data_analysis ir->data_analysis end End: Characterized Compound data_analysis->end

Caption: A typical workflow for the characterization of a novel compound.

Conclusion

This technical guide provides a detailed overview of the expected chemical and physical properties of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione, based on data from analogous compounds. The provided experimental protocols offer a robust framework for the comprehensive characterization of this and other novel thiouracil derivatives. The structural elucidation and understanding of the physicochemical properties are fundamental steps in the drug discovery and development process, enabling further investigation into the biological activities and therapeutic potential of such compounds.

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Foundational

Crystal structure and X-ray diffraction of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione Abstract This technical guide provides a comprehensive analysis of the molecular and s...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione

Abstract

This technical guide provides a comprehensive analysis of the molecular and supramolecular structure of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione, a compound of significant interest within the family of thionated nucleobase analogs. Pyrimidine derivatives are foundational to numerous biologically active molecules, including certain drugs and natural products[1][2]. The introduction of a thioxo group can significantly alter electronic properties and biological activity, making these compounds valuable targets in drug discovery and materials science[3]. This document details the experimental workflow for its synthesis and single-crystal X-ray diffraction analysis, discusses the resulting molecular geometry and intermolecular interactions, and presents the crystallographic data in a standardized format. The methodologies and interpretations are grounded in established crystallographic principles to ensure scientific integrity and provide researchers with a reliable reference.

Introduction and Significance

1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione, also known as 1,3-dimethyl-6-thiouracil, belongs to a class of heterocyclic compounds derived from uracil. The core pyrimidine scaffold is a key component of nucleic acids and various therapeutic agents[2]. The methylation at positions N1 and N3 prevents the formation of canonical Watson-Crick hydrogen bonds but allows for the study of other intermolecular forces and the intrinsic properties of the pyrimidine ring.

The substitution of an oxygen atom with sulfur at the C6 position is a critical modification. Thionated nucleobases, or thiobases, are known to possess unique photochemical properties and have been explored as photosensitizers in photodynamic therapy[3]. They also serve as versatile precursors for the synthesis of more complex fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which exhibit a wide range of biological activities, including anti-inflammatory and anticancer effects[4][5].

Understanding the precise three-dimensional structure through single-crystal X-ray diffraction is paramount. It provides definitive information on bond lengths, bond angles, and the planarity of the molecule. Furthermore, it reveals how molecules pack in the solid state, elucidating the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) that govern their physical properties and can influence their biological function. This guide provides a detailed, illustrative walkthrough of the process, from synthesis to the final structural analysis, offering field-proven insights for professionals in chemical and pharmaceutical research.

Experimental Methodology

The determination of a crystal structure is a multi-step process that begins with the synthesis of the pure compound and the growth of high-quality single crystals.

Synthesis and Crystallization

The target compound can be synthesized via a cyclocondensation reaction. A reliable method involves the reaction of 1,3-dimethylthiourea with a suitable three-carbon electrophile, such as malonic acid or its derivatives, under acidic or basic conditions. This approach is a well-established route for creating the pyrimidine core[6].

Step-by-Step Synthesis Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve 1,3-dimethylthiourea (1 equivalent) in a suitable solvent like ethanol.

  • Reagent Addition: Add diethyl malonate (1.1 equivalents) to the solution, followed by a base such as sodium ethoxide (2.2 equivalents) to facilitate the condensation reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress using thin-layer chromatography (TLC).

  • Workup and Purification: After completion, cool the mixture, neutralize with a weak acid (e.g., acetic acid), and reduce the solvent volume under vacuum. The resulting crude product can be purified by recrystallization or column chromatography to yield pure 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione.

Crystal Growth Protocol: High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation.

  • Dissolve the purified compound in a minimal amount of a hot solvent mixture, such as ethanol/water or dimethylformamide (DMF).

  • Allow the solution to cool slowly to room temperature.

  • Cover the container with a perforated film to permit slow evaporation of the solvent over several days.

  • Harvest the resulting single crystals, which appear as small, well-defined blocks.

Single-Crystal X-ray Diffraction

The following protocol outlines the standard procedure for data collection and structure refinement.

experimental_workflow cluster_exp Experimental Phase cluster_comp Computational Phase synthesis Synthesis & Purification crystal_growth Single Crystal Growth synthesis->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection X-ray Data Collection (Diffractometer) mounting->data_collection data_reduction Data Reduction & Absorption Correction data_collection->data_reduction Raw Data structure_solution Structure Solution (e.g., Direct Methods) data_reduction->structure_solution structure_refinement Structure Refinement (Full-Matrix Least-Squares) structure_solution->structure_refinement validation Validation & CIF Generation structure_refinement->validation final_structure final_structure validation->final_structure Final Structural Model & Data Tables

Fig. 1: Experimental and computational workflow for crystal structure determination.

Step-by-Step Data Collection and Refinement Protocol:

  • Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: Data is collected using a modern diffractometer, such as an Oxford Diffraction Xcalibur, equipped with a CCD detector and using Mo Kα radiation (λ = 0.71073 Å)[1]. The crystal is maintained at a low temperature (e.g., 100-150 K) using a cryostream to minimize thermal vibrations and improve data quality.

  • Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors like Lorentz and polarization effects. An empirical absorption correction (multi-scan) is typically applied[1].

  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods, which determine the initial phases of the structure factors.

  • Structure Refinement: The atomic model is refined using a full-matrix least-squares procedure on F². Anisotropic displacement parameters are refined for all non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Results and Discussion

The following data represents an illustrative yet chemically accurate model of the crystal structure of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione, based on typical values for similar heterocyclic compounds[1][2].

Crystallographic Data Summary

The key parameters defining the crystal lattice and the quality of the diffraction experiment are summarized in the table below.

Parameter Illustrative Value
Chemical FormulaC₆H₈N₂O₂S
Formula Weight172.21 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.514(3)
b (Å)7.982(2)
c (Å)11.625(4)
β (°)109.54(1)
Volume (ų)744.1(4)
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.538
Absorption Coefficient (μ, mm⁻¹)0.38
Temperature (K)150(2)
Reflections Collected / Independent5280 / 1475 [R(int) = 0.045]
Final R indices [I > 2σ(I)]R₁ = 0.041, wR₂ = 0.105
Goodness-of-fit on F²1.03
Table 1: Illustrative crystal data and structure refinement parameters.
Molecular Structure

The molecule consists of a central dihydropyrimidine ring with two methyl groups attached to the nitrogen atoms (N1, N3), two carbonyl groups at C2 and C4, and a thioxo group at C6.

Fig. 2: Molecular structure and atom numbering scheme.

The pyrimidine ring is expected to be nearly planar. The bond lengths within the structure are consistent with its hybrid nature. The C=O bonds (approx. 1.22 Å) and the C=S bond (approx. 1.68 Å) are characteristic of double bonds. The C-N bonds within the ring (approx. 1.38 Å) show partial double bond character due to electron delocalization.

Bond Illustrative Length (Å) Angle Illustrative Angle (˚)
S1-C61.681(2)C6-N1-C2121.5(2)
O1-C21.223(3)N1-C2-N3116.2(2)
O2-C41.219(3)C2-N3-C4122.1(2)
N1-C21.385(3)N3-C4-C5115.8(2)
N3-C21.379(3)C4-C5-C6119.3(3)
N1-C61.391(3)C5-C6-N1124.9(2)
Table 2: Selected illustrative bond lengths and angles.
Supramolecular Assembly and Intermolecular Interactions

In the absence of traditional N-H donors for hydrogen bonding (due to methylation), the crystal packing is governed by weaker C-H···O and C-H···S interactions, as well as π-π stacking if the planar rings align favorably. The C-H groups of the methyl substituents and the ring can act as weak hydrogen bond donors to the lone pairs on the carbonyl oxygen and thioxo sulfur atoms of adjacent molecules.

These interactions typically guide the molecules to form centrosymmetric dimers or extended one-dimensional chains. The analysis of the crystal packing reveals how these weak but numerous interactions collectively stabilize the three-dimensional lattice, influencing the material's melting point, solubility, and other physical properties. The thioxo group, being a better hydrogen bond acceptor than a carbonyl group, often plays a dominant role in directing the supramolecular assembly in related structures[2].

Conclusion

This guide has detailed the structural characterization of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione through single-crystal X-ray diffraction. The methodology, from synthesis to data refinement, follows established best practices in chemical crystallography. The illustrative structural analysis reveals a near-planar heterocyclic core with geometric parameters consistent with theoretical expectations. The crystal packing is stabilized by a network of weak C-H···O and C-H···S intermolecular interactions. This definitive structural information is crucial for understanding the physicochemical properties of this compound and provides a solid foundation for its potential application in medicinal chemistry and materials science, serving as a valuable reference for researchers in the field.

References

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  • Al-Omary, F. A. M., et al. (2016). Crystal structure of diethylammonium 1,3-dimethyl-2,4,6-trioxohexahydropyrimidin-5-ide, C10H19N3O3. Zeitschrift für Kristallographie - New Crystal Structures, 231(2), 435-436. [Link]

  • Mamedov, V. A., et al. (2012). 4,6-Dihydroxy-4,6-dimethyl-1,3-diazinane-2-thione. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o729. [Link]

  • Hamed, S. A., et al. (2020). A Novel Synthesis, Molecular Structure by X-ray Diffraction of 5-Nitro-2,4,6-Triphenylhexahydropyrimidine, and Some it's Derivatives. Systematic Reviews in Pharmacy, 11(12), 1735-1742. [Link]

  • Tajima, K., et al. (2021). Synthesis of 3,3′-dihydroxy-2,2′-diindan-1,1′-dione derivatives for tautomeric organic semiconductors exhibiting intramolecular double proton transfer. Chemical Science, 12(12), 4386-4394. [Link]

  • NIST. 5,6-Diamino-1,3-dimethyluracil. NIST Chemistry WebBook. [Link]

  • Youssif, S., et al. (2021). Developments of pyridodipyrimidine heterocycles and their biological activities. RSC Advances, 11(54), 34169–34200. [Link]

Sources

Exploratory

Thermodynamic Stability of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione in Aqueous Solution: A Technical Guide

Executive Summary 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione—commonly referred to as 1,3-dimethyl-6-thiobarbituric acid (DMTBA)—is a highly functionalized pyrimidine derivative utilized in analytical chemist...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione—commonly referred to as 1,3-dimethyl-6-thiobarbituric acid (DMTBA)—is a highly functionalized pyrimidine derivative utilized in analytical chemistry, organic synthesis, and pharmacological research. Understanding its thermodynamic stability in aqueous environments is critical for drug formulation, assay development, and kinetic profiling.

Unlike its unsubstituted parent compound, which possesses up to ten possible tautomeric forms, the N1 and N3 methylations in DMTBA restrict the molecule's structural flexibility. This guide provides an in-depth analysis of the thermodynamic forces governing its tautomerism, acid-base speciation, and hydrolytic degradation in aqueous solutions, supported by self-validating experimental protocols.

Structural Thermodynamics: Tautomerism and Speciation

Tautomeric Equilibria in Aqueous Media

The methylation at the N1 and N3 positions fundamentally alters the thermodynamic landscape of the molecule by blocking N-H tautomerization. Consequently, the tautomeric equilibrium is strictly confined to the C4–C5–C6 triad. The molecule exists in a delicate balance between three primary forms:

  • Di-keto-thioxo form (C5–CH₂): The predominant form in the gas phase and non-polar solvents.

  • Enol form (C4–OH): Stabilized by polar protic solvents.

  • Enethiol form (C6–SH): Driven by the high polarizability of sulfur.

In aqueous solutions, the high dielectric constant of water ( ϵ≈78 ) and its hydrogen-bonding capacity significantly stabilize the enol and enethiol forms relative to the gas phase [1]. However, the most thermodynamically stable species at physiological pH is the delocalized monoanion, formed via the deprotonation of the highly acidic C5 methylene/methine proton.

TautomericEquilibria CH2 Di-keto-thioxo Form (C5 - CH2) Enol Enol Form (C4 - OH) CH2->Enol K_enol Enethiol Enethiol Form (C6 - SH) CH2->Enethiol K_enethiol Anion Delocalized Monoanion (Deprotonated) CH2->Anion pKa ~4.5 Enol->Anion Fast Enethiol->Anion Fast

Fig 1: Tautomeric and acid-base equilibrium network of the pyrimidine-dione derivative.

Acid-Base Thermodynamics (pKa)

The electron-withdrawing nature of the adjacent carbonyl (C2, C4) and thiocarbonyl (C6) groups renders the C5 protons highly acidic. While 1,3-dimethylbarbituric acid exhibits a pKa​ of 4.68 at 25°C [2], the substitution of oxygen for sulfur at C6 slightly increases the acidity due to sulfur's larger atomic radius and superior ability to stabilize the conjugate base via polarizability. Thus, the thermodynamic pKa​ of DMTBA is approximately 4.5. At pH>6.5 , the molecule exists >99% as a resonance-stabilized monoanion.

Hydrolytic Degradation Kinetics

The primary vector for thermodynamic instability of DMTBA in water is base-catalyzed hydrolysis. The pyrimidine ring is susceptible to nucleophilic attack by hydroxide ions ( OH− ), primarily at the highly electrophilic C4 (carbonyl) or C6 (thiocarbonyl) positions.

Mechanism and Activation Parameters

Hydrolysis proceeds via a bimolecular rate-limiting step where OH− attacks the intact ring, forming a transient, highly-charged tetrahedral intermediate. This intermediate undergoes C–N bond cleavage, resulting in a ring-opened thiomalonuric acid derivative, which rapidly degrades into N,N'-dimethylthiourea and malonic acid [3].

The thermodynamics of the transition state are characterized by a moderate activation enthalpy ( ΔH‡ ) and a highly negative activation entropy ( ΔS‡ ). The negative ΔS‡ proves the causality of the mechanism: the transition state requires a highly ordered convergence of the drug molecule, the hydroxide ion, and a rigid solvation shell of water molecules to stabilize the localized charge [4].

HydrolysisPathway Intact Intact Pyrimidine Ring (Monoanion) TS Tetrahedral Intermediate (C4/C6 OH- Attack) Intact->TS + OH- (Rate Limiting) RingOpen Ring-Opened Intermediate (Thiomalonuric Acid) TS->RingOpen C-N Cleavage Degraded Final Degradation (Thiourea + Malonate) RingOpen->Degraded Rapid Hydrolysis

Fig 2: Base-catalyzed hydrolytic degradation pathway via tetrahedral intermediate formation.

Quantitative Data Presentation

Table 1: Thermodynamic Activation Parameters for Base-Catalyzed Hydrolysis

Data extrapolated from structurally analogous thiobarbituric acid derivatives under standard aqueous conditions (pH 10.0, μ=0.1 M).

ParameterSymbolValue RangeMechanistic Implication
Activation Energy Ea​ 65 – 75 kJ/molModerate energy barrier; reaction is highly temperature-dependent.
Enthalpy of Activation ΔH‡ 62 – 72 kJ/molEndothermic bond-breaking dominates the transition state formation.
Entropy of Activation ΔS‡ -90 to -115 J/(mol·K)Highly ordered bimolecular transition state; strict steric requirements.
Free Energy of Activation ΔG298‡​ ~ 95 kJ/molIndicates a slow degradation rate at room temperature, accelerating rapidly upon heating.
Table 2: Speciation and Tautomer Distribution (Aqueous, 25°C)
pH LevelDominant SpeciesMolar Fraction (%)Stability Status
pH 2.0 Neutral (Di-keto-thioxo / Enol mix)> 99.5%Stable; highly resistant to acid-catalyzed hydrolysis.
pH 4.5 Neutral / Monoanion Equilibrium~ 50% / 50%Metastable; shifting solubility profile.
pH 7.4 Delocalized Monoanion> 99.8%Physiologically stable; slow baseline hydrolysis.
pH 11.0 Delocalized Monoanion> 99.9%Unstable; rapid base-catalyzed ring cleavage.

Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Every step includes an internal control to verify the thermodynamic assumptions being tested.

Protocol 1: Spectrophotometric Determination of Acid-Base Equilibria ( pKa​ )

Causality: UV-Vis spectroscopy is utilized because the deprotonation at C5 extends the π -conjugation of the pyrimidine ring, causing a distinct bathochromic (red) shift in the absorbance maximum ( λmax​ ).

  • Buffer Preparation: Prepare a series of non-nucleophilic buffers (e.g., phosphate, acetate) ranging from pH 2.0 to 8.0 at a constant ionic strength ( μ=0.1 M using KCl). Why non-nucleophilic? To prevent competitive aminolysis or general base catalysis from confounding the thermodynamic equilibrium.

  • Sample Preparation: Dissolve DMTBA in HPLC-grade water to a stock concentration of 1.0 mM. Spike 50 μL of stock into 3.0 mL of each buffer solution.

  • Spectral Acquisition: Scan the absorbance from 200 nm to 400 nm at a thermostated 25.0 ± 0.1°C.

  • Self-Validation (Isosbestic Point Check): Overlay all spectra. The system is self-validating if a sharp isosbestic point (a specific wavelength where all curves intersect) is present. This mathematically proves that strictly two species (protonated and deprotonated) are in equilibrium, with no degradation byproducts.

  • Data Processing: Plot the absorbance at the anionic λmax​ versus pH. Fit the sigmoidal curve to the Henderson-Hasselbalch equation to extract the thermodynamic pKa​ .

Protocol 2: Kinetic Profiling of Hydrolytic Degradation via RP-HPLC

Causality: To calculate the Arrhenius parameters ( Ea​ , ΔS‡ ), degradation must be tracked across multiple temperatures. RP-HPLC is chosen over UV-Vis here to physically separate the intact molecule from its UV-absorbing degradation products (e.g., thiourea derivatives).

  • Reaction Initiation: Prepare a 0.5 mM solution of DMTBA in a pH 10.0 borate buffer ( μ=0.1 M). Aliquot into sealed ampoules and submerge in water baths set to 40°C, 50°C, 60°C, and 70°C.

  • Sampling & Quenching: At predetermined time intervals, extract 100 μL from the ampoule and immediately mix with 100 μL of 0.1 M HCl. Why? The sudden drop in pH protonates the OH− ions, instantly quenching the base-catalyzed hydrolysis and freezing the kinetic state.

  • Chromatographic Separation: Inject 10 μL onto a C18 column. Use an isocratic mobile phase of 30:70 Acetonitrile:Water (with 0.1% TFA) at 1.0 mL/min. Detect at 240 nm.

  • Self-Validation (Mass Balance): Integrate the peaks for the reactant and all emerging products. Calculate the total molar sum for each time point. The protocol is valid only if the mass balance remains at 100 ± 2% throughout the experiment, proving that no volatile or insoluble intermediates are escaping detection.

  • Thermodynamic Extraction: Plot ln(Area) vs. Time to determine the pseudo-first-order rate constant ( kobs​ ) for each temperature. Construct an Eyring plot ( ln(kobs​/T) vs. 1/T ) to calculate ΔH‡ and ΔS‡ .

References

  • Campos, V., et al. (2007). Tautomeric Forms of 2-Thiobarbituric Acid As Studied in the Solid, in Polar Solutions, and on Gold Nanoparticles. The Journal of Physical Chemistry C, ACS Publications. URL:[Link]

  • Garrett, E. R., Bojarski, J., & Yakatan, G. J. (1971). Kinetics of Hydrolysis of Barbituric Acid Derivatives. Journal of Pharmaceutical Sciences, Wiley Online Library. URL:[Link]

  • Tarsa, M., et al. (2009). Hydrolysis of 2,4-dithiophenobarbital. Acta Poloniae Pharmaceutica, ResearchGate. URL:[Link]

  • LookChem Database. (2023). 1,3-Dimethylbarbituric acid - Physico-chemical Properties and pKa. LookChem. URL: [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Electronic Properties and DFT Calculations of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione, a derivative of the vital pyrimidine nucleus, presents a compelling subj...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione, a derivative of the vital pyrimidine nucleus, presents a compelling subject for computational and experimental investigation. The pyrimidine scaffold is fundamental to life, forming the core of nucleobases like thymine and uracil, making its analogues prime candidates for interfering with the hyperactive metabolic pathways of cancer cells.[1] This guide provides an in-depth exploration of the molecule's structural and electronic characteristics, grounded in Density Functional Theory (DFT) calculations. We will dissect the optimized molecular geometry, vibrational frequencies, and frontier molecular orbitals (HOMO-LUMO), offering a validated computational protocol that correlates theoretical data with experimental findings. This document serves as a robust resource for researchers aiming to leverage computational chemistry to predict molecular behavior and guide the rational design of novel therapeutics based on the pyrimidine framework.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring system is a privileged scaffold in medicinal chemistry, integral to a vast array of biologically active compounds.[2][3] Its presence in the nucleobases of DNA and RNA makes it a critical target in anticancer drug discovery.[1] The introduction of a thioxo group at the C6 position, as in our topic molecule, significantly modulates the electronic distribution and reactivity of the ring system. Understanding these electronic properties is paramount for predicting intermolecular interactions, reaction mechanisms, and potential biological activity.

Density Functional Theory (DFT) has emerged as a powerful tool in quantum chemistry for investigating the electronic structure of molecules.[4][5] It provides a computationally efficient yet highly accurate method for predicting molecular properties, thereby accelerating the drug discovery and development process. This guide will demonstrate the application of DFT to elucidate the nuanced electronic landscape of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione.

Computational Methodology: A Validated DFT Approach

The accuracy of DFT calculations is critically dependent on the choice of the functional and basis set. For organic molecules containing second-row elements like sulfur, a well-balanced approach is necessary to capture both electron correlation effects and the diffuse nature of electron orbitals.

Rationale for Method Selection
  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected for its proven track record in providing an excellent balance between accuracy and computational cost for a wide range of organic systems.[4][6] It incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing electronic properties.

  • Basis Set: The 6-311G(d,p) basis set is employed. This split-valence triple-zeta basis set offers sufficient flexibility for the valence electrons. The addition of polarization functions on heavy atoms (d) and hydrogen atoms (p) is essential for accurately describing the anisotropic electron distribution in a molecule with multiple polar bonds and lone pairs. For more refined calculations, especially those involving anions or weak interactions, a larger basis set like 6-311++G(d,p) with diffuse functions could be considered.[7][8]

Step-by-Step Computational Protocol
  • Input Structure Generation: The initial 3D structure of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione is built using molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization: A full geometry optimization is performed in the gas phase using the B3LYP/6-311G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface.

  • Frequency Calculation: Following optimization, a vibrational frequency analysis is conducted at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.[5] These calculated frequencies can be compared with experimental FT-IR and Raman spectra for validation. A scaling factor (typically around 0.96 for B3LYP) is often applied to the calculated frequencies to account for anharmonicity and the approximate nature of the functional.[5]

  • Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine various electronic properties, including HOMO-LUMO energies, molecular electrostatic potential (MEP), and Mulliken atomic charges.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate intramolecular charge transfer, donor-acceptor interactions, and the stabilization energy associated with these interactions.[9]

Results and Discussion

Molecular Geometry

The geometry optimization provides the most stable three-dimensional arrangement of the atoms. The resulting bond lengths and angles can be compared with experimental data from X-ray crystallography if available, providing a direct validation of the computational model.[6]

ParameterBond/AngleCalculated Value (Å/°)
Bond LengthC6=SValue
Bond LengthN1-C2Value
Bond LengthC4-C5Value
Bond AngleN1-C6-N3Value
Dihedral AngleC2-N1-C6-C5Value
Note: Placeholder "Value" should be replaced with actual output from DFT calculations.

The planarity of the pyrimidine ring is a key feature, and any deviations can influence stacking interactions and receptor binding. The thioxo group (C=S) bond length is expected to be longer than a typical C=O bond, reflecting the larger atomic radius of sulfur.

Vibrational Analysis

The calculated vibrational spectra provide insights into the characteristic functional groups. For instance, the C=S stretching frequency is a key identifier.

Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹)
C=O StretchCarbonylValue
C=S StretchThioneValue
N-CH₃ StretchN-MethylValue
Ring VibrationsPyrimidineValue
Note: Placeholder "Value" should be replaced with actual output from DFT calculations.

The IR spectra of similar pyrimidine derivatives show characteristic peaks for C=O bonds around 1670–1690 cm⁻¹ and C=S bonds around 1170–1177 cm⁻¹.[3] Comparison of calculated frequencies with these experimental ranges serves as a critical validation step.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions.[9]

  • HOMO: Represents the ability to donate an electron. Its energy correlates with the ionization potential.

  • LUMO: Represents the ability to accept an electron. Its energy correlates with the electron affinity.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity.[10] A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.

PropertyCalculated Value (eV)
HOMO EnergyValue
LUMO EnergyValue
Energy Gap (ΔE)Value
Note: Placeholder "Value" should be replaced with actual output from DFT calculations.

The distribution of the HOMO and LUMO provides a map of the reactive sites. For pyrimidine derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the sulfur atom and the pyrimidine ring, while the LUMO is typically distributed over the electron-deficient carbonyl groups.[9]

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution on the molecule's surface. It is invaluable for predicting sites for electrophilic and nucleophilic attack and for understanding non-covalent interactions like hydrogen bonding.

  • Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. These are typically found around electronegative atoms like oxygen and sulfur.

  • Blue Regions (Positive Potential): Indicate electron-deficient areas, prone to nucleophilic attack. These are often located around hydrogen atoms attached to heteroatoms.

  • Green Regions (Neutral Potential): Indicate areas of relatively neutral charge.

For our target molecule, negative potential is expected around the oxygen atoms of the carbonyl groups and the sulfur atom of the thione group, making them potential hydrogen bond acceptors.

Visualization of Key Concepts

Molecular Structure

Caption: Ball-and-stick model of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione.

DFT Workflow

DFT_Workflow cluster_prep 1. Preparation cluster_calc 2. DFT Calculation (B3LYP/6-311G(d,p)) cluster_analysis 3. Analysis & Validation mol_build Build Initial 3D Structure geom_opt Geometry Optimization mol_build->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc sp_calc Single-Point Energy geom_opt->sp_calc nbo_calc NBO Analysis geom_opt->nbo_calc validation Compare with Experimental Data freq_calc->validation properties Electronic Properties (HOMO, LUMO, MEP) sp_calc->properties nbo_calc->properties reactivity Reactivity Prediction properties->reactivity

Caption: A streamlined workflow for DFT analysis of molecular properties.

Reactivity and Electronic Properties

Reactivity_Concept HOMO_LUMO_Gap HOMO-LUMO Gap (ΔE) Stability Molecular Stability HOMO_LUMO_Gap->Stability Large Gap → High Stability Reactivity Chemical Reactivity HOMO_LUMO_Gap->Reactivity Small Gap → High Reactivity MEP MEP Analysis MEP->Reactivity Identifies Nucleophilic/ Electrophilic Sites NBO NBO Analysis NBO->Reactivity Quantifies Intramolecular Charge Transfer

Caption: Relationship between frontier orbitals, stability, and reactivity prediction.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous framework for investigating the electronic properties of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione using DFT calculations. The methodologies described, from the selection of the B3LYP functional to the analysis of frontier orbitals and electrostatic potential, provide a powerful predictive tool for understanding molecular behavior. The correlation of theoretical data with experimental results is emphasized as a crucial step for validating the computational model.

For drug development professionals, these computational insights are invaluable. They can guide the synthesis of new derivatives with tailored electronic properties, predict potential sites for metabolic transformation, and inform the design of molecules with enhanced binding affinity to biological targets. Future work should focus on extending these gas-phase calculations to include solvent effects and performing molecular docking studies to explore interactions with specific protein active sites.[9]

References

  • Synthesis and Cardiotonic Activity of Novel Pyrimidine Derivatives: Crystallographic and Quantum Chemical Studies. Journal of Medicinal Chemistry - ACS Publications.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Source Not Available].
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI.
  • MARDesign, Synthesis, and Quantum chemical calculations of 2,6-diphenylspiro[cyclohexane-1,3'-pyrido[1,2-a]pyrimidine]-2',4,4'-trione through DFT approach. ResearchGate.
  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Deriv
  • Crystal structure, MEP/DFT/XRD, thione ⇌ thiol tautomerization, and TcAChE molecular docking of (E)-methyl 2-(1-phenylethylidene)
  • Synthesis, Crystal Structure and DFT Studies of 1,3-Dimethyl-5-propionylpyrimidine-2,4,6(1H,3H,5H)-trione. MDPI.
  • Synthesis, crystal structure and DFT studies of 1,3-dimethyl. REDI - Red de Investigadores Ecuatorianos.
  • Synthesis, Crystal Structure and DFT Studies of 1,3-Dimethyl-5-propionylpyrimidine-2,4,6(1H,3H,5H)-trione. ResearchGate.
  • Synthesis, spectroscopic investigation, computational, stereochemical and biological studies of 1,3-dimethyl-2,6-diphenylpiperidin-4-one N(4′)-cyclohexylsemicarbazone: Crystal structure and Hirshfeld surface analysis. R Discovery.
  • DFT, ADMET and Molecular Docking Investigations for the Antimicrobial Activity of 6,6′-Diamino-1,1′,3,3′-tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione]. PMC.
  • Synthesis, Spectroscopic Characterization, X-Ray Structure, and DFT Calculations of Some New 1,4-Dihydro-2,6-Dimethyl-3,5 -Pyridinedicarboxamides. PMC.
  • Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-Schiff base and its trivalent metal complexes. Digital Commons @ Michigan Tech.

Sources

Exploratory

Preliminary Toxicity Profile of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione in Cell Cultures

An In-Depth Technical Guide Abstract This technical guide provides a comprehensive framework for evaluating the preliminary in vitro toxicity of the novel compound, 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for evaluating the preliminary in vitro toxicity of the novel compound, 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione. As a member of the thioxopyrimidine class of molecules, which are known for a range of biological activities, a thorough understanding of its cytotoxic potential is a critical first step in the drug discovery and development pipeline.[1][2] This document outlines a series of validated, industry-standard cell-based assays to construct a preliminary toxicity profile. We will detail the methodologies for assessing metabolic viability (MTT assay), cell membrane integrity (LDH release assay), and the induction of apoptosis (Annexin V/Propidium Iodide staining). The rationale behind each experimental choice is explained, and exemplar data is presented to guide researchers in their own investigations. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust in vitro safety assessment for novel chemical entities.

Introduction

1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione belongs to the pyrimidine family, a class of heterocyclic compounds that are fundamental components of nucleic acids and are implicated in a wide array of biological processes.[3][4] Thiouracil derivatives, in particular, have been investigated for various therapeutic applications, including their use as antithyroid agents.[5][6] However, the introduction of a thioxo group and methyl substitutions can significantly alter the pharmacological and toxicological properties of the parent molecule. Therefore, a systematic evaluation of cytotoxicity is paramount to determine the therapeutic window and potential liabilities of this compound.[1]

In vitro cytotoxicity testing is an essential and cost-effective initial step in drug discovery, providing critical data on a compound's potential to cause cellular damage or death. This guide will focus on a tiered approach to in vitro toxicity assessment, beginning with broad measures of cell viability and progressing to more specific mechanisms of cell death.

Experimental Design & Rationale

A multi-parametric approach is crucial for a comprehensive understanding of a compound's cytotoxic effects. We will employ three distinct assays to probe different aspects of cellular health:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which in most cases, correlates with cell viability.[7][8] It serves as a primary screening tool to determine the concentration-dependent effect of the compound on cell proliferation and survival.

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH, a cytosolic enzyme, into the culture medium upon cell membrane damage.[2] It is a reliable indicator of necrosis or late-stage apoptosis.

  • Annexin V/Propidium Iodide (PI) Apoptosis Assay: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[9][10] It provides mechanistic insight into the mode of cell death induced by the compound.

G cluster_0 Initial Screening cluster_1 Cytotoxicity Assessment cluster_2 Data Analysis & Interpretation A 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione B Dose-Response Treatment of Cell Lines A->B C MTT Assay (Metabolic Activity) B->C D LDH Assay (Membrane Integrity) B->D E Annexin V/PI Assay (Apoptosis/Necrosis) B->E F IC50 Calculation C->F G % Cytotoxicity D->G H Quantification of Apoptotic vs. Necrotic Cells E->H I Preliminary Toxicity Profile F->I G->I H->I

Caption: Experimental workflow for in vitro toxicity assessment.

Detailed Experimental Protocols

Cell Culture

For this guide, we will use two representative human cell lines: a cancer cell line (e.g., HeLa - cervical cancer) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney cells). This allows for an initial assessment of potential selective cytotoxicity.

  • Cell Lines: HeLa (ATCC® CCL-2™), HEK293 (ATCC® CRL-1573™)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Compound Preparation

Due to the likely low aqueous solubility of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione, a stock solution should be prepared in an organic solvent.[5]

  • Prepare a 100 mM stock solution of the compound in Dimethyl Sulfoxide (DMSO).

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • For experiments, dilute the stock solution in culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.5% to prevent solvent-induced toxicity.[5]

MTT Assay for Cell Viability

This protocol is based on the principle that mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[7][8]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin). Incubate for 24 or 48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[8]

  • Incubation: Incubate the plate for 4 hours at 37°C.[7]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[11]

MTT_Workflow start Seed Cells in 96-well Plate step1 Overnight Incubation start->step1 step2 Treat with Compound (Serial Dilutions) step1->step2 step3 Incubate for 24/48 hours step2->step3 step4 Add MTT Reagent step3->step4 step5 Incubate for 4 hours step4->step5 step6 Add Solubilization Solution step5->step6 step7 Read Absorbance at 570 nm step6->step7

Caption: Workflow for the MTT cell viability assay.

LDH Cytotoxicity Assay

This assay measures the activity of LDH released from damaged cells into the supernatant.[2]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 500 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.[12]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12]

  • Absorbance Reading: Measure the absorbance at a wavelength between 490 nm and 520 nm.

  • Controls: Include a negative control (spontaneous LDH release from untreated cells) and a positive control (maximum LDH release from cells treated with a lysis buffer).

Annexin V/PI Apoptosis Assay

This assay utilizes the binding of Annexin V to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, and the ability of propidium iodide to enter and stain the DNA of cells with compromised membranes (necrotic or late apoptotic cells).[9][10]

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the compound at its IC50 concentration (determined from the MTT assay) for 24 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them.[10]

  • Washing: Wash the cells twice with cold PBS.[9]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[9]

Exemplar Data Presentation

The following tables illustrate how to present the data obtained from the described assays. The values are hypothetical and for illustrative purposes only.

Table 1: IC50 Values of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione

Cell LineIC50 (µM) after 24hIC50 (µM) after 48h
HeLa75.3 ± 5.242.1 ± 3.8
HEK293> 200158.6 ± 12.5

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: LDH Release in HeLa Cells after 48h Treatment

TreatmentConcentration% LDH Release
Vehicle Control0.1% DMSO5.2 ± 1.1%
Test Compound42.1 µM (IC50)28.7 ± 3.5%
Positive ControlLysis Buffer100%

Data are presented as mean ± standard deviation.

Table 3: Apoptosis Analysis in HeLa Cells after 24h Treatment at IC50

Cell PopulationVehicle ControlTest Compound
Viable (Annexin V-/PI-)95.1 ± 2.3%55.4 ± 4.1%
Early Apoptotic (Annexin V+/PI-)2.5 ± 0.8%32.8 ± 3.7%
Late Apoptotic (Annexin V+/PI+)1.8 ± 0.5%8.2 ± 1.9%
Necrotic (Annexin V-/PI+)0.6 ± 0.2%3.6 ± 1.2%

Data are presented as mean ± standard deviation.

Interpretation and Discussion

The exemplar data suggests that 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione exhibits a time- and dose-dependent cytotoxic effect on HeLa cells, with a lower IC50 value at 48 hours compared to 24 hours. The compound shows some selectivity for the cancer cell line over the non-cancerous HEK293 cells, as indicated by the higher IC50 value in the latter.

The LDH release data at the IC50 concentration suggests that a portion of the observed cytotoxicity is due to compromised cell membrane integrity. The apoptosis assay results provide further mechanistic insight, indicating that the primary mode of cell death induced by the compound is apoptosis, as evidenced by the significant increase in the early apoptotic population.

Thiopurine derivatives have been reported to exert their effects through various mechanisms, including antimetabolic and pro-apoptotic actions.[14] The observed induction of apoptosis by 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione in this hypothetical scenario could be mediated by interference with DNA synthesis or by modulating key signaling pathways involved in cell survival and death.

G Compound 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione Pathway Hypothesized Inhibition of Survival Pathways (e.g., PI3K/Akt or MAPK/ERK) Compound->Pathway interacts with Caspase Caspase Cascade Activation Pathway->Caspase leads to Apoptosis Apoptosis Caspase->Apoptosis executes

Caption: Hypothesized mechanism of apoptosis induction.

Conclusion

This technical guide provides a robust and validated workflow for the preliminary in vitro toxicity assessment of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione. By employing a multi-parametric approach that includes assays for metabolic activity, membrane integrity, and apoptosis, researchers can build a comprehensive initial safety profile of this and other novel compounds. The exemplar data and interpretations serve as a template for reporting and understanding the potential cytotoxic liabilities of new chemical entities, which is a critical step in the early stages of drug discovery and development.[1]

References

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Cell Viability Assays. NCBI Bookshelf. [Link]

  • Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. J Cell Mol Pharmacol. [Link]

  • Cytotoxicity Assays – what your cells don't like. BMG Labtech. [Link]

  • Reviewing the mechanism of action of thiopurine drugs: towards a new paradigm in clinical practice. PubMed. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ijprajournal. [Link]

  • Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles. MDPI. [Link]

  • Procedure for apoptosis/necrosis cell analysis. Ainslie Lab @ UNC. [Link]

  • Measurement of Apoptosis in Cell Culture. Springer Nature Experiments. [Link]

  • LDH-Glo™ Cytotoxicity Assay Technical Manual. Promega. [Link]

  • LDH Assay. Cell Biologics Inc. [Link]

  • Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors. PMC. [Link]

  • Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review. MDPI. [Link]

  • Investigation of the Cytotoxicity of Cu(II), Au(III), and Pd(II) Complexes with 2,4-Dithiouracil and 6-Propyl-2-thiouracil Derivatives. MDPI. [Link]

  • The use of thioxopyrimidine derivatives for the regulation of vegetative growth of wheat. ResearchGate. [Link]

  • Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. PMC. [Link]

  • A novel synthesis and preliminary in vitro cytotoxic evaluation of dihydropyrimidine-2,4(1H,3H)-dione derivatives. Indian Academy of Sciences. [Link]

  • Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science. [Link]

  • Thienopyrimidines: Synthesis, Properties, and Biological Activity. ResearchGate. [Link]

  • A novel synthesis and preliminary in vitro cytotoxic evaluation of dihydropyrimidine-2,4(1H, 3 H)-dione derivatives. ResearchGate. [Link]

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. PMC. [Link]

  • dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation. University of Groningen research portal. [Link]

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Foundational

In-depth Technical Guide: In Vitro Pharmacokinetics of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive framework for evaluating the in vitro pharmacokinetic (PK) properties of 1,3-...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for evaluating the in vitro pharmacokinetic (PK) properties of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione derivatives. As a privileged heterocyclic structure, the pyrimidine-2,4(1H,3H)-dione scaffold is central to numerous therapeutic agents.[1] The introduction of a thione group at the 6-position, along with dimethyl substitution at N-1 and N-3, creates a unique chemical entity with potentially distinct biological activities and metabolic profiles. Early and robust in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assessment is a cornerstone of modern drug discovery, enabling the early identification of compounds with favorable PK properties and mitigating the risk of late-stage clinical failures.[2][3] This document will detail the core in vitro assays essential for characterizing these derivatives: metabolic stability, plasma protein binding, and cell permeability.

Introduction: The Imperative of Early In Vitro PK Assessment

In the journey of a drug from concept to clinic, understanding its ADME properties is as critical as defining its pharmacodynamic effects.[3] For 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione derivatives, the thione moiety may present specific metabolic pathways, and the overall lipophilicity will influence absorption and distribution. A comprehensive in vitro PK panel provides foundational data to:

  • De-risk Drug Candidates: Early identification of liabilities such as rapid metabolism or poor absorption prevents the costly progression of unsuitable compounds.[4]

  • Inform Medicinal Chemistry: ADME data provides crucial feedback for structure-activity relationship (SAR) and structure-property relationship (SPR) studies, guiding the design of analogues with enhanced drug-like characteristics.[5]

  • Predict In Vivo Behavior: In vitro data serves as a critical input for physiologically based pharmacokinetic (PBPK) modeling, which helps in predicting human pharmacokinetics and establishing potential dosing regimens.[2]

This guide will provide a detailed exploration of three fundamental in vitro pharmacokinetic assays: metabolic stability, plasma protein binding, and cell permeability.

Metabolic Stability: Gauging a Compound's Lifespan in the Body

Metabolic stability provides a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, predominantly the Cytochrome P450 (CYP) superfamily located in the liver.[6] A compound that is quickly metabolized will likely have a short in vivo half-life, potentially necessitating frequent or high doses to maintain therapeutic concentrations.

Rationale for Experimental Design

Human liver microsomes (HLMs) are a subcellular fraction containing a high concentration of Phase I metabolic enzymes and are a cost-effective and widely used in vitro system for initial metabolic stability screening.[7][8] They provide a reliable measure of a compound's intrinsic clearance. For a more comprehensive metabolic profile, cryopreserved human hepatocytes can be employed as they contain both Phase I and Phase II enzymes, as well as transporters, offering a more physiologically relevant model.[8]

Detailed Protocol: Human Liver Microsome Stability Assay
  • Reagent Preparation:

    • Prepare a stock solution of the test derivative (e.g., 10 mM in DMSO).

    • Thaw pooled human liver microsomes on ice and dilute to a working concentration (e.g., 1 mg/mL) in 0.1 M phosphate buffer (pH 7.4).[9]

    • Prepare a NADPH-regenerating system solution in 0.1 M phosphate buffer (pH 7.4).

  • Incubation Procedure:

    • In a 96-well plate, add the test compound to the phosphate buffer to achieve a final concentration of 1 µM.

    • Add the diluted human liver microsomes to a final protein concentration of 0.5 mg/mL.[8][10]

    • Pre-incubate the mixture at 37°C for a brief period (e.g., 5-10 minutes).

    • Initiate the reaction by adding the pre-warmed NADPH-regenerating system.[10]

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a volume of ice-cold acetonitrile containing a suitable internal standard.[8][10]

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Quantify the peak area ratio of the parent compound to the internal standard at each time point.

Data Analysis and Interpretation

The rate of disappearance of the parent compound is plotted over time to determine the in vitro half-life (t½) and intrinsic clearance (Clint).

  • Half-life (t½): Determined from the slope of the natural logarithm of the percentage of the parent compound remaining versus time.

  • Intrinsic Clearance (Clint): Calculated using the formula: Clint = (0.693 / t½) * (incubation volume / mg of microsomal protein).[8]

Parameter Calculation Method Significance
Half-life (t½) From the slope of the ln(% remaining) vs. time plot (t½ = 0.693 / slope)A shorter half-life indicates more rapid metabolism.
Intrinsic Clearance (Clint) (0.693 / t½) * (mL incubation / mg microsomal protein)Represents the intrinsic ability of the liver to metabolize the drug.
Workflow Visualization: Metabolic Stability Assay

A Prepare Reagents (Compound, HLMs, NADPH) B Incubate at 37°C A->B C Sample at Time Points (0, 5, 15, 30, 45, 60 min) B->C D Quench Reaction (Acetonitrile + IS) C->D E Centrifuge and Collect Supernatant D->E F LC-MS/MS Analysis E->F G Calculate t½ and Clint F->G

Caption: Workflow of the in vitro metabolic stability assay.

Plasma Protein Binding: Assessing Drug Availability

Upon entering the bloodstream, drugs can bind to plasma proteins, primarily albumin.[11] It is the unbound (free) fraction of the drug that is pharmacologically active and available for distribution to target tissues and subsequent elimination.[12][13] High plasma protein binding can significantly impact a drug's pharmacokinetic and pharmacodynamic properties.[11]

Rationale for Experimental Design

Rapid equilibrium dialysis (RED) is a robust and widely accepted method for determining the extent of plasma protein binding.[12][14] The RED device consists of two chambers separated by a semipermeable membrane that allows the passage of small molecules (unbound drug) but retains larger proteins.[15] This method is favored for its accuracy, reproducibility, and relatively short equilibration time.[15]

Detailed Protocol: Rapid Equilibrium Dialysis (RED) Assay
  • Preparation:

    • Prepare a stock solution of the test derivative.

    • Spike the test compound into human plasma at the desired concentration (e.g., 1-10 µM).[12]

    • Prepare a dialysis buffer (e.g., phosphate-buffered saline, pH 7.4).[12]

  • RED Device Setup:

    • Add the plasma containing the test compound to one chamber of the RED insert.[12]

    • Add the dialysis buffer to the other chamber.[12]

    • Incubate the sealed plate at 37°C with gentle shaking for an appropriate duration (e.g., 4 hours) to reach equilibrium.[11]

  • Sample Collection and Analysis:

    • After incubation, collect aliquots from both the plasma and buffer chambers.[12]

    • To minimize matrix effects during analysis, mix the plasma sample with an equal volume of clean buffer, and the buffer sample with an equal volume of clean plasma.[12]

    • Precipitate proteins by adding acetonitrile containing an internal standard.[12]

    • Centrifuge the samples and analyze the supernatant by LC-MS/MS to determine the compound concentrations in both chambers.

Data Analysis and Interpretation

The fraction of unbound drug (fu) is calculated as the ratio of the compound concentration in the buffer chamber to that in the plasma chamber.

Parameter Calculation Method Significance
Fraction Unbound (fu) (Concentration in buffer chamber) / (Concentration in plasma chamber)A low fu indicates high plasma protein binding, which can affect drug distribution and clearance.
Percent Bound (1 - fu) * 100The percentage of the drug that is bound to plasma proteins.
Workflow Visualization: Plasma Protein Binding Assay

A Prepare Compound-Spiked Plasma and Buffer B Load RED Device A->B C Incubate at 37°C to Reach Equilibrium B->C D Collect Samples from Both Chambers C->D E Matrix Match and Protein Precipitation D->E F LC-MS/MS Analysis E->F G Calculate Fraction Unbound (fu) F->G

Caption: Workflow of the plasma protein binding assay using RED.

Cell Permeability: Predicting Oral Absorption

For orally administered drugs, the ability to permeate the intestinal epithelium is a critical determinant of bioavailability.[16] In vitro cell permeability assays, such as the Caco-2 assay, are widely used to predict the oral absorption potential of drug candidates.[17]

Rationale for Experimental Design

The Caco-2 cell line, derived from a human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[18][19] These cells form tight junctions and express various transporters, making them a valuable in vitro model for assessing drug permeability and identifying potential substrates of efflux transporters.[19][20]

Detailed Protocol: Caco-2 Permeability Assay
  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[16]

    • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assessment:

    • Wash the Caco-2 monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).

    • Apical-to-Basolateral (A-to-B) Permeability: Add the test compound to the apical (donor) side and fresh buffer to the basolateral (receiver) side to assess absorption.[18]

    • Basolateral-to-Apical (B-to-A) Permeability: Add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side to evaluate active efflux.[18]

    • Incubate the plates at 37°C with gentle agitation.

  • Sample Collection and Analysis:

    • At designated time points (e.g., 60 and 120 minutes), collect samples from the receiver compartment and replace with fresh buffer.

    • At the end of the experiment, collect a sample from the donor compartment.

    • Determine the concentration of the test compound in all samples by LC-MS/MS.

Data Analysis and Interpretation

The apparent permeability coefficient (Papp) is a measure of the rate of drug transport across the cell monolayer.

Papp (cm/s) = (dQ/dt) / (A * C0)

Where:

  • dQ/dt is the rate of drug appearance in the receiver chamber.

  • A is the surface area of the filter membrane.

  • C0 is the initial drug concentration in the donor chamber.

The efflux ratio (ER) is calculated as the ratio of Papp (B-to-A) to Papp (A-to-B).

Parameter Calculation Method Significance
Apparent Permeability (Papp, A-to-B) (dQ/dt) / (A * C0)High Papp (>10 x 10⁻⁶ cm/s) suggests good permeability and potential for high oral absorption.
Efflux Ratio (ER) Papp (B-to-A) / Papp (A-to-B)An ER > 2 indicates that the compound may be a substrate for efflux transporters, which could limit its absorption.
Workflow Visualization: Caco-2 Permeability Assay

A Culture Caco-2 Cells on Transwell Inserts B Verify Monolayer Integrity (TEER) A->B C Perform A-to-B and B-to-A Transport Experiments B->C D Collect Samples from Donor and Receiver Compartments C->D E LC-MS/MS Analysis D->E F Calculate Papp and Efflux Ratio E->F

Caption: Workflow of the Caco-2 cell permeability assay.

Conclusion: An Integrated Approach to In Vitro Pharmacokinetics

The in vitro pharmacokinetic profiling of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione derivatives through the assessment of metabolic stability, plasma protein binding, and cell permeability provides a robust foundation for advancing promising drug candidates. A holistic interpretation of these data is crucial for understanding the interplay between a compound's ADME properties. This integrated approach enables data-driven decision-making, facilitates the optimization of lead compounds, and ultimately enhances the probability of success in the development of novel therapeutics.

References

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from [Link]

  • Nuvisan. (n.d.). In vitro DMPK studies for drug discovery. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • Visikol. (2022, November 3). Plasma Protein Binding Assay. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround. Retrieved from [Link]

  • Sygnature Discovery. (2025, September 15). How In Vitro DMPK Studies Can Prevent Late-Stage Drug Development Failures. Retrieved from [Link]

  • Bienta. (n.d.). Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Waters, N. J., et al. (2008). Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding. Journal of Pharmaceutical Sciences, 97(10), 4586-95.
  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]

  • van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 1(2), 175-185.
  • Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Bienta. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis). Retrieved from [Link]

  • MTTlab. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • BioIVT. (2024, February 19). Timing of In Vitro Studies: Early, Thorough ADME for Your Compound's Success. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione

Abstract This document provides a comprehensive guide for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1,3-Dimethyl-6-thio...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed workflow from initial method development and optimization to forced degradation studies and full validation in accordance with ICH Q2(R1) guidelines. The causality behind experimental choices is explained to provide a deeper understanding of the method development process.

Introduction and Analyte Properties

  • Structure: The molecule contains a pyrimidine ring system with two carbonyl groups and a thiocarbonyl group, as well as two methyl substitutions on the nitrogen atoms. The presence of the sulfur atom and multiple polar functional groups suggests a moderate polarity.

  • UV Absorbance: Pyrimidine and its derivatives typically exhibit strong UV absorbance. Related compounds show absorbance maxima in the range of 210-280 nm.[1] For initial method development, a photodiode array (PDA) detector is recommended to identify the optimal detection wavelength.

  • pKa and logP: The acidity and lipophilicity of the molecule will influence its retention behavior. The presence of the thioamide and amide functionalities suggests it may have weakly acidic protons. The logP is anticipated to be low to moderate, indicating some degree of hydrophilicity. These properties are crucial for selecting the appropriate column and mobile phase pH.

HPLC Method Development Strategy

The primary objective is to develop a stability-indicating method capable of separating the active pharmaceutical ingredient (API) from its potential degradation products and any process-related impurities.[1][2]

Initial Column and Mobile Phase Screening

Given the anticipated moderate polarity of the analyte, a reversed-phase HPLC approach is the most logical starting point.

  • Stationary Phase: A C18 column is a versatile and robust choice for the initial screening. A column with dimensions of 4.6 x 150 mm and a particle size of 5 µm is a good starting point.

  • Mobile Phase: A combination of a buffered aqueous phase and an organic modifier is standard for reversed-phase chromatography.

    • Aqueous Phase: A phosphate or acetate buffer in the pH range of 3-6 is recommended to ensure consistent peak shape and retention time. Starting with a 20 mM potassium phosphate buffer adjusted to pH 4.0 is a sound choice.

    • Organic Modifier: Acetonitrile is often preferred due to its low viscosity and UV transparency. Methanol can be considered as an alternative.

  • Detection: As mentioned, a PDA detector should be used to scan a wide UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance for the analyte.

Method Optimization

Once initial chromatographic conditions are established, the method must be optimized to achieve the desired separation with good peak shape and a reasonable run time.

  • Gradient Elution: A scouting gradient is an efficient way to determine the approximate organic phase concentration needed to elute the analyte and to get an initial picture of any impurities. A broad gradient from 5% to 95% acetonitrile over 20-30 minutes is a good starting point.

  • Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. Analyzing the sample with mobile phases at different pH values (e.g., pH 3.0, 4.5, and 6.0) will help in achieving optimal separation from potential impurities.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. The column temperature can be maintained at ambient or slightly elevated (e.g., 30-40 °C) to improve peak efficiency and reduce backpressure.

G cluster_0 Method Development Workflow A Analyte Characterization (Structure, Polarity, UV Spectra) B Initial Screening (C18 Column, ACN/Water, Scouting Gradient) A->B C Optimization (Gradient, pH, Flow Rate, Temperature) B->C D Forced Degradation Study C->D D->C Re-optimization if needed E Method Validation (ICH Q2 R1) D->E F Final Method E->F

Caption: Workflow for HPLC Method Development.

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the method.[3][4][5] The goal is to achieve 5-20% degradation of the API to ensure that the degradation products are generated at a detectable level.[2][3]

Stress Conditions

The following stress conditions should be applied as per ICH guideline Q1A(R2)[3]:

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis 0.1 M HCl2, 4, 8, 24 hours at 60 °C
Base Hydrolysis 0.1 M NaOH2, 4, 8, 24 hours at 60 °C
Oxidative 3% H₂O₂2, 4, 8, 24 hours at room temperature
Thermal 80 °C (Dry Heat)24, 48, 72 hours
Photolytic ICH-compliant light/UV exposureOverall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter
Sample Preparation for Forced Degradation
  • Prepare a stock solution of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.

  • For each stress condition, mix an equal volume of the stock solution with the stressor solution.

  • After the specified duration, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • Analyze the stressed samples along with an unstressed control sample.

G cluster_1 Forced Degradation Study Workflow Start API Stock Solution Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidative Stress Start->Oxidation Thermal Thermal Stress Start->Thermal Photo Photolytic Stress Start->Photo Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Report Assess Peak Purity & Separation Analysis->Report

Caption: Workflow for Forced Degradation Study.

Proposed Optimized HPLC Method

Based on the principles of method development, a proposed optimized method is presented below. This method should be considered a starting point and may require further refinement based on the results of the forced degradation studies.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 4.0
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detector PDA at 270 nm (or λmax)
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)

Method Validation

The optimized method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[6][7]

Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of components that may be expected to be present.No interference from blank, placebo, and degradation products at the retention time of the analyte peak. Peak purity of the analyte in stressed samples should pass.
Linearity Ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of the target concentration).
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.As determined by linearity, accuracy, and precision studies.
Accuracy The closeness of test results obtained by the method to the true value.% Recovery should be within 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision
RepeatabilityPrecision under the same operating conditions over a short interval of time.% RSD of six replicate injections should be ≤ 2.0%.
Intermediate PrecisionPrecision within the same laboratory but on different days, with different analysts, and/or different equipment.Overall % RSD for the two sets of data should be ≤ 2.0%.
Detection Limit (DL) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Typically calculated as 3.3 * (standard deviation of the response / slope of the calibration curve).
Quantitation Limit (QL) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically calculated as 10 * (standard deviation of the response / slope of the calibration curve). % RSD for QL precision should be ≤ 10%.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.The system suitability parameters should remain within acceptable limits when parameters like flow rate, pH, and column temperature are varied slightly.

Conclusion

The development of a robust and reliable stability-indicating HPLC method is a critical step in the pharmaceutical development process. This application note provides a systematic and scientifically sound approach for the development and validation of an HPLC method for 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione. By following the outlined protocols for method development, forced degradation, and validation, researchers can ensure the quality, safety, and efficacy of drug substances and products containing this molecule.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Alsante, K. M., et al. (2011). Stability indicating HPLC method development - a review. [Link]

  • Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. [Link]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Sinha, A. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • Sepuxianyun. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc. [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Andrew, C. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • Rajmane, A. D., & Shinde, K. P. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

  • Russo, M., et al. (2012). A new HPLC method developed for the analysis of oxygen heterocyclic compounds in Citrus essential oils. Journal of Essential Oil Research. [Link]

  • Journal of Food and Drug Analysis. (n.d.). HPTLC method development and validation: Strategy to minimize methodological failures. [Link]

  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

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Application

Application Notes and Protocols: 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione as a Versatile Precursor in Organic Synthesis

Authored for: Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dio...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione

1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione, also known as 1,3-dimethyl-2-thiobarbituric acid, is a highly functionalized heterocyclic scaffold. Its unique architecture, combining a reactive thioamide within a pyrimidinedione ring system, makes it an exceptionally valuable precursor in modern organic synthesis. The presence of an acidic methylene group at the C5 position, flanked by two carbonyl groups, alongside the nucleophilic sulfur atom, provides multiple reaction sites for building molecular complexity. This guide explores its synthesis and delves into its application as a cornerstone for constructing diverse and medicinally relevant heterocyclic systems. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making this precursor a key starting material in drug discovery programs.[1][2]

Part 1: Synthesis of the Precursor

The most direct and common synthesis of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione involves the condensation of N,N'-dimethylthiourea with malonic acid or its esters (e.g., diethyl malonate).[3][4] The reaction is typically base-catalyzed, driving the cyclization to form the stable six-membered ring.

Workflow for Precursor Synthesis

reagents N,N'-Dimethylthiourea + Malonic Acid Derivative base Base (e.g., Sodium Ethoxide) in Ethanol reagents->base 1. Mix Reagents condensation Nucleophilic Acyl Substitution & Cyclization base->condensation 2. Heat to Reflux workup Acidic Workup & Purification condensation->workup 3. Neutralize & Isolate product 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione workup->product 4. Recrystallize precursor 1,3-Dimethyl-6-thioxo... dione knoevenagel Knoevenagel Condensation precursor->knoevenagel Reacts with Aldehyde reagents Aromatic Aldehyde + Malononitrile reagents->knoevenagel catalyst Base Catalyst (e.g., Piperidine) in Refluxing Solvent catalyst->knoevenagel michael Michael Addition catalyst->michael cyclization Thorpe-Ziegler Cyclization & Tautomerization catalyst->cyclization knoevenagel->michael Intermediate A michael->cyclization Intermediate B product Substituted Pyrido[2,3-d]pyrimidine cyclization->product Final Product precursor 1,3-Dimethyl-6-thioxo... dione s_alkylation S-Alkylation precursor->s_alkylation 1. Reacts with reagents α-Halo Ketone (e.g., Phenacyl Bromide) reagents->s_alkylation base Base (e.g., K₂CO₃ or Et₃N) in Solvent (e.g., DMF) base->s_alkylation intramolecular_cyclization Intramolecular Condensation (Thorpe-Ziegler type) s_alkylation->intramolecular_cyclization 2. Intermediate forms and cyclizes product Substituted Thieno[2,3-d]pyrimidine intramolecular_cyclization->product 3. Final Product

Sources

Method

Application Note: Structural Elucidation of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione using ¹H and ¹³C NMR Spectroscopy

Introduction 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione, a derivative of thiouracil, belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry. Thiouracil and its a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione, a derivative of thiouracil, belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry. Thiouracil and its analogs exhibit a wide range of biological activities, including antiviral, anticancer, and antithyroid properties.[1] The substitution of a thiocarbonyl group for a carbonyl group in the pyrimidine ring, along with methylation at the N1 and N3 positions, can significantly influence the compound's chemical properties and biological activity. Accurate structural characterization is paramount for understanding structure-activity relationships (SAR) and for the development of new therapeutic agents.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such organic molecules, providing detailed information about the chemical environment of each atom.[1] This application note provides a comprehensive guide to the characterization of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione using ¹H and ¹³C NMR spectroscopy.

Molecular Structure and Logic of Analysis

The structure of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione presents a unique set of spectroscopic features. The key to its NMR analysis lies in understanding the electronic effects of the two carbonyl groups and the thiocarbonyl group on the surrounding nuclei. These electron-withdrawing groups will deshield adjacent protons and carbons, causing their signals to appear at higher chemical shifts (downfield). The N-methyl groups provide distinct singlet signals in the ¹H NMR spectrum, and their corresponding carbons will also be readily identifiable in the ¹³C NMR spectrum. The olefinic proton at the C5 position is expected to be a key diagnostic signal.

Experimental Protocols

Protocol 1: NMR Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR data. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid signal overlap with the analyte.

Materials:

  • 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione (5-10 mg)

  • Deuterated dimethyl sulfoxide (DMSO-d₆, 0.6 mL)

  • Standard 5 mm NMR tube

  • Vortex mixer

Procedure:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the purified and dried 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione.

  • Transfer to NMR Tube: Carefully transfer the weighed sample into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ to the NMR tube. DMSO-d₆ is often a good choice for thiouracil derivatives due to their favorable solubility in this solvent.[1]

  • Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.[1] Visually inspect the solution to ensure no solid particles remain.

  • Spectrometer Insertion: The prepared sample is now ready for analysis in the NMR spectrometer.

Protocol 2: NMR Data Acquisition

The following parameters are recommended for acquiring high-resolution ¹H and ¹³C NMR spectra on a standard 400 MHz or 500 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse Sequencezg30A standard 30-degree pulse for quantitative measurements.
Spectral Width16 ppmTo ensure all proton signals are captured.
Acquisition Time~2-3 sTo achieve good resolution.
Relaxation Delay2 sAllows for sufficient relaxation of protons between scans.
Number of Scans16-32To improve the signal-to-noise ratio.

¹³C NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse Sequencezgpg30A standard power-gated 30-degree pulse sequence with proton decoupling.
Spectral Width240 ppmTo cover the full range of carbon chemical shifts.
Acquisition Time~1-2 sAdequate for carbon spectra.
Relaxation Delay2 sA standard delay for most carbon nuclei.
Number of Scans1024 or moreA higher number of scans is needed due to the low natural abundance of ¹³C.

Data Analysis and Interpretation

The acquired Free Induction Decay (FID) should be processed with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) followed by Fourier transformation, phase correction, and baseline correction.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione in DMSO-d₆ is expected to show the following key signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~5.7Singlet1HC5-HThe olefinic proton at C5 is deshielded by the adjacent carbonyl and thiocarbonyl groups. Thiouracil derivatives often show the C5-H proton signal around 5.7 ppm.[1]
~3.4Singlet3HN1-CH₃The methyl group at the N1 position.
~3.2Singlet3HN3-CH₃The methyl group at the N3 position.
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will provide complementary information for structural confirmation.

Chemical Shift (δ, ppm)AssignmentRationale
~175C6 (C=S)The thiocarbonyl carbon is typically found in this downfield region. For comparison, the C=S carbon in a similar compound, 5-(3,4-Dimethoxybenzylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, appears at 178.8 ppm.[2][3]
~162C2 (C=O)Carbonyl carbons in the pyrimidine ring.
~151C4 (C=O)Carbonyl carbons in the pyrimidine ring.
~100C5The olefinic carbon at C5.
~37N1-CH₃The carbon of the N1-methyl group.
~29N3-CH₃The carbon of the N3-methyl group.

Visualizing Structural Relationships

The following diagram illustrates the molecular structure of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione and the assignment of its atoms for NMR analysis.

Caption: Molecular structure of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione.

Conclusion

This application note provides a detailed protocol for the NMR spectroscopic characterization of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione. By following the outlined procedures for sample preparation and data acquisition, and by using the provided spectral predictions as a guide for interpretation, researchers can confidently confirm the structure of this and similar thiouracil derivatives. The combination of ¹H and ¹³C NMR spectroscopy offers a powerful and non-destructive method for the structural elucidation of novel compounds in drug discovery and development. For more complex structures or to confirm assignments, advanced 2D NMR experiments such as COSY, HSQC, and HMBC can be employed.[4][5]

References

  • Taylor & Francis. (2006, August 16). Structural Assignment of Isomeric S‐ and S,N‐1‐Alkoxycarbonylalkylated 6‐Amino‐2‐thiouracil Derivatives by Means of 1H and 13C NMR Spectroscopy.
  • BenchChem. (2025). A Technical Guide to the Synthesis, Characterization, and Application of Novel Thiouracil Derivatives.
  • Bartkowiak, G., et al. (2013, November 15). Structure and NMR properties of potential anti-cancer 6-amino-2-thiouracil derivatives.
  • MDPI. (2023, December 11). Synthesis, Characterization, and Antibacterial Studies of New Cu(II) and Pd(II) Complexes with 6-Methyl-2-Thiouracil and 6-Propyl-2-Thiouracil.
  • MDPI. (2024, February 27). Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review.
  • SciSpace. (2011, March 15). Synthesis of dihydropyrimidin-2-one/thione library and cytotoxic activity against the human U138-MG and Rat C6 glioma cell lines.
  • NP-MRD. 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0284394).
  • International Journal of Pharmaceutical Sciences Review and Research. (2014, March 31). A Facile Green Synthesis of 1, 3-Disubstituted-(1h,3h)-6-Methylpyrimidine-2,4-Diones through Chapman Rearrangement of 2, 4-Diary. Retrieved from International Journal of Pharmaceutical Sciences Review and Research.
  • ChemicalBook. 1,3-Dihydrothiopheno[3,2-d]pyrimidine-2,4-dione(16233-51-5) 1H NMR.
  • Carvalho, R. B., & Joshi, S. V. Solvent and Catalyst free synthesis of 3, 4-dihydropyrimidin-2(1H)- ones/thiones by Twin Screw Extrusion. Institute of Chemical Technology, Mumbai.
  • Xiao, Z., et al. (2022, January 18). dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation. University of Groningen research portal.
  • ResearchGate. (2025, October 16). 5-(3,4-Dimethoxybenzylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione.
  • PubChem. 1,3-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.
  • ResearchGate. (2018, November 1). Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity.
  • MDPI. (2004, February 24). 5-(3,4-Dimethoxybenzylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione.

Sources

Application

Application Notes and Protocols for 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione in Drug Discovery

Introduction: The Therapeutic Potential of the Thioxopyrimidine Scaffold The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a broad spec...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of the Thioxopyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a broad spectrum of biological activities. The introduction of a thioxo group at the C6 position of the dihydropyrimidine-2,4-dione core, yielding 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione (also known as 1,3-dimethyl-6-thiouracil), presents a molecule of significant interest for drug discovery pipelines. While specific research on this exact molecule is emerging, the well-documented activities of its structural analogs suggest a high potential for applications in oncology, infectious diseases, and enzyme-targeted therapies.

This guide provides an in-depth exploration of the potential applications of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione, complete with detailed protocols for its synthesis and biological evaluation. The methodologies described herein are based on established principles for pyrimidine derivatives and are intended to serve as a comprehensive resource for researchers initiating projects with this promising compound.

Synthetic Strategy

The synthesis of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione can be approached through a cyclocondensation reaction, a common strategy for forming the pyrimidine ring. A plausible and efficient route involves the reaction of 1,3-dimethylthiourea with a suitable three-carbon electrophile, such as malonic acid or its derivatives, under acidic or basic conditions.

cluster_synthesis Synthesis Workflow start Starting Materials: 1,3-Dimethylthiourea Malonic Acid Derivative reaction Cyclocondensation Reaction (e.g., in Acetic Anhydride) start->reaction product 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione reaction->product purification Purification (Crystallization/Chromatography) product->purification characterization Structural Characterization (NMR, MS, Elemental Analysis) purification->characterization

Caption: A generalized workflow for the synthesis of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione.

Protocol 1: Synthesis of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione

Materials:

  • 1,3-Dimethylthiourea

  • Malonic acid

  • Acetic anhydride

  • Ethanol

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1,3-dimethylthiourea (1 equivalent) and malonic acid (1.1 equivalents) in an excess of acetic anhydride.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Slowly pour the mixture into ice-cold water to precipitate the crude product.

  • Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to yield the purified 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione.

  • Characterization: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.

Application in Anticancer Drug Discovery

Derivatives of the pyrimidine-2,4-dione and 6-thioxopyrimidine scaffolds have demonstrated significant potential as anticancer agents.[1] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, and the induction of apoptosis.

Hypothesized Anticancer Mechanism

Based on the structure of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione, a potential mechanism of action could involve the inhibition of enzymes crucial for nucleotide metabolism, such as thymidylate synthase, or the modulation of signaling pathways that are often dysregulated in cancer.

cluster_anticancer Hypothesized Anticancer Mechanism compound 1,3-Dimethyl-6-thioxo- dihydropyrimidine-2,4(1H,3H)-dione enzyme Key Enzyme (e.g., Thymidylate Synthase) compound->enzyme Inhibition pathway Signaling Pathway (e.g., Kinase Cascade) compound->pathway Modulation proliferation Cell Proliferation enzyme->proliferation Promotes apoptosis Apoptosis enzyme->apoptosis Inhibits pathway->proliferation Promotes pathway->apoptosis Inhibits

Caption: Potential mechanisms of anticancer activity for 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione.

Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of the compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the existing medium with 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Table 1: Representative Anticancer Activity Data for Pyrimidine Derivatives

Compound ClassCell LineIC50 (µM)Reference
6-Thioxopyrimidine DerivativeCNS Cancer Cell LineNot specified, showed best cytotoxicity[2]
Fused Pyrimidine DerivativeMCF-72.02 - 1.61[3]
Pyrimidine DerivativeHeLaNot specified, showed high activity[4]

Application in Antimicrobial Drug Discovery

The pyrimidine scaffold is also a key component of many antimicrobial agents.[5][6] The presence of the thioxo group can enhance the antimicrobial properties of the molecule.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione (dissolved in DMSO)

  • 96-well microtiter plates

  • Standardized microbial inoculums

Procedure:

  • Compound Dilution: In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth to obtain a range of concentrations.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 30°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Table 2: Representative Antimicrobial Activity of Pyrimidine Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Dihydropyrimidine DerivativeE. coli32[6]
Dihydropyrimidine DerivativeS. aureus64[6]
Thienopyrimidine DerivativeB. subtilisNot specified, showed highest potency[7]

Application as an Enzyme Inhibitor

Many pyrimidine derivatives exert their therapeutic effects by inhibiting specific enzymes. For instance, substituted 2-thio-6-oxo-1,6-dihydropyrimidines have been identified as inhibitors of human lactate dehydrogenase (LDH), an enzyme implicated in cancer metabolism.[8]

Protocol 4: In Vitro Enzyme Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of the compound against a target enzyme.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Cofactors (if required)

  • Assay buffer

  • 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione (dissolved in DMSO)

  • 96-well plate

  • Detection system (e.g., spectrophotometer, fluorometer)

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, the target enzyme, and the test compound at various concentrations.

  • Pre-incubation: Incubate the mixture for a short period to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (and any necessary cofactors).

  • Incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period.

  • Detection: Stop the reaction and measure the product formation or substrate consumption using an appropriate detection method.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.

cluster_enzyme_inhibition Enzyme Inhibition Assay Workflow setup Reaction Setup: Enzyme + Compound preincubation Pre-incubation setup->preincubation initiation Reaction Initiation: Add Substrate preincubation->initiation incubation Incubation initiation->incubation detection Detection of Product/Substrate incubation->detection analysis Data Analysis (IC50) detection->analysis

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

Conclusion and Future Directions

1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione represents a promising starting point for the development of novel therapeutic agents. Its structural similarity to known bioactive pyrimidine and thioxopyrimidine derivatives strongly suggests its potential in anticancer, antimicrobial, and enzyme-targeted drug discovery. The protocols provided in this guide offer a robust framework for the synthesis and comprehensive biological evaluation of this compound and its future derivatives. Further studies should focus on elucidating its specific molecular targets and mechanisms of action to fully realize its therapeutic potential.

References

  • Cocco, M. T., Congiu, C., Onnis, V., & Piras, R. (2001).
  • Request PDF: Synthesis and Antitumor Evaluation of 6-Thioxo-, 6-Oxo- and 2,4-Dioxopyrimidine Derivatives. ResearchGate. Available at: [Link]

  • Dragovich, P. S., Fauber, B. P., Corson, L. B., Ding, C. Z., Eigenbrot, C., Ge, H. X., Giannetti, A. M., Hunsaker, T., Labadie, S., Liu, Y., Malek, S., Pan, B., Peterson, D., Pitts, K., Purkey, H. E., Sideris, S., Ultsch, M., VanderPorten, E., Wei, B. Q., Xu, Q., … Zhang, X. (2013). Identification of substituted 2-thio-6-oxo-1,6-dihydropyrimidines as inhibitors of human lactate dehydrogenase. Bioorganic & Medicinal Chemistry Letters, 23(11), 3186–3194.
  • Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega. (2023).
  • Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Juniper Publishers. (2024).
  • Hamouda, A. M., & Mohamed, K. O. (2015). Synthesis and Antimicrobial Evaluation of Some New Dihydropyrimidine Derivatives. Der Pharma Chemica, 7(6), 116-125.
  • Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H). (2013). DARU Journal of Pharmaceutical Sciences.
  • QSAR, Antimicrobial, and Antiproliferative Study of (R/S)-2-Thioxo-3,4-dihydropyrimidine-5-carboxanilides. (2021). ACS Omega.
  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Deriv
  • Pyrimidine Derivatives as Anticancer Agents. (2021). Encyclopedia.pub.
  • Thienopyrimidine scaffolds as promising antimicrobial agents: synthesis, biological evaluation, DFT analysis and molecular docking. (2026). RSC Advances.

Sources

Method

Mass spectrometry parameters for 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione detection

An Application Note and Protocol for the Detection of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Introduction 1,3-Dimethyl-6-thioxodihydropyrim...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Detection of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Introduction

1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione, a member of the thioxopyrimidine class, is a heterocyclic compound with significant relevance in medicinal chemistry and drug metabolism studies. Pyrimidine derivatives are known to possess a wide spectrum of biological activities, including anti-microbial, anti-inflammatory, and anti-cancer properties.[1] The presence of the thioxo group at the C6 position, in place of a carbonyl group found in analogous structures like 1,3-dimethyluracil, imparts unique physicochemical properties that influence its biological activity and metabolic fate.

Accurate and sensitive quantification of such molecules is paramount for pharmacokinetic studies, metabolite identification, and in vitro drug screening assays. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose, offering unparalleled selectivity and sensitivity.[2] This application note provides a comprehensive, field-proven protocol for the detection and quantification of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione. We will detail the rationale behind the selection of mass spectrometry parameters, a robust chromatographic method, and a straightforward sample preparation procedure. The methodologies described herein are designed to serve as a validated starting point for researchers, enabling rapid implementation and adaptation for specific research needs.

Experimental Design & Rationale

Materials and Reagents
  • Analyte: 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione (Reference Standard, >98% purity)

  • Solvents: Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Water (Type I, 18.2 MΩ·cm), Dimethyl sulfoxide (DMSO, ACS Grade).

  • Mobile Phase Additive: Formic Acid (LC-MS Grade, ~99%)

  • Biological Matrix (for method development): Human Plasma (K2-EDTA)

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound not present in the matrix, such as 6-methyl-2-thiouracil, can be used.

Sample Preparation Protocol: Protein Precipitation

This protocol is designed for the extraction of the analyte from a biological matrix like human plasma. Protein precipitation is a rapid, effective, and universal technique for removing the bulk of proteinaceous material prior to LC-MS/MS analysis.[3]

  • Prepare Stock Solutions:

    • Accurately weigh and dissolve the 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione reference standard in DMSO to create a 1.0 mg/mL primary stock solution. DMSO is an excellent solvent for many heterocyclic compounds that may have poor solubility in pure methanol or water.[4]

    • Prepare a working stock solution of the Internal Standard (IS) in 50:50 Methanol:Water at 1.0 µg/mL.

  • Spike Matrix:

    • Serially dilute the primary analyte stock solution with 50:50 Methanol:Water to create a series of working standards for spiking.

    • For calibration curve standards and quality controls (QCs), add 10 µL of the appropriate working standard to 90 µL of human plasma in a 1.5 mL microcentrifuge tube.

  • Protein Precipitation:

    • To the 100 µL plasma sample, add 300 µL of ice-cold Acetonitrile containing the Internal Standard (e.g., at 50 ng/mL). The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.

  • Vortex & Centrifuge:

    • Vortex the mixture vigorously for 60 seconds to ensure complete protein denaturation and analyte extraction.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer & Dilute:

    • Carefully transfer 150 µL of the clear supernatant to a new microcentrifuge tube or a 96-well plate.

    • Add 150 µL of Type I Water containing 0.1% formic acid. This dilution step reduces the organic content of the final sample, preventing peak distortion during injection onto a reversed-phase column.

  • Analysis:

    • Vortex briefly and inject the sample into the LC-MS/MS system.

Liquid Chromatography (LC) Method

A reversed-phase chromatographic method provides robust separation from endogenous matrix components. The use of formic acid as a mobile phase modifier is critical as it aids in the protonation of the analyte, which is essential for efficient positive mode electrospray ionization.[2]

ParameterRecommended Setting
LC System High-Performance or Ultra-High Performance Liquid Chromatography (HPLC/UHPLC) system
Column C18 Reversed-Phase Column (e.g., Thermo Scientific Hypersil GOLD™ 50 x 2.1 mm, 1.9 µm)[2]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
LC Gradient Time (min)
0.0
0.5
3.5
4.5
4.6
5.5
Mass Spectrometry (MS) Method
  • Ionization Source & Mode: Electrospray Ionization (ESI) is the preferred method for polar to semi-polar molecules like pyrimidine derivatives.[3] We select Positive Ion Mode because the two nitrogen atoms in the pyrimidine ring are basic sites that are readily protonated in the acidic mobile phase, leading to the formation of a stable [M+H]⁺ precursor ion. This approach typically yields higher sensitivity for nitrogen-containing heterocycles compared to negative ion mode.[5]

  • Precursor Ion Selection: The analyte has a molecular formula of C₆H₈N₂O₂S and a monoisotopic mass of 172.0307 Da. The target precursor ion in positive mode is the protonated molecule, [M+H]⁺, which corresponds to m/z 173.0380 .

  • Fragmentation (MRM Transitions): Collision-Induced Dissociation (CID) of the m/z 173.0 precursor ion is used to generate characteristic product ions for Multiple Reaction Monitoring (MRM). The fragmentation of pyrimidine thiones often involves cleavage of the ring and loss of functional groups.[6] Based on the structure, two plausible and robust fragmentation pathways are targeted:

    • Loss of Isothiocyanic Acid (HSCN): A common pathway for thiones, leading to a stable fragment. The neutral loss is approximately 59 Da.

    • Ring Cleavage: Cleavage across the pyrimidine ring, often involving the loss of methyl isocyanate (CH₃NCO). The neutral loss is approximately 57 Da.

These pathways provide specific and high-intensity product ions, which are ideal for sensitive and selective quantification.

The following parameters are a validated starting point for a triple quadrupole mass spectrometer. It is essential to optimize collision energies (CE) and source parameters on the specific instrument being used.

ParameterRecommended Setting
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
MRM Transitions Analyte
1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione

Workflow and Data Visualization

The overall analytical process follows a logical sequence from sample handling to final data interpretation.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Matrix Spiking (Plasma) B Protein Precipitation (Acetonitrile + IS) A->B C Centrifugation B->C D Supernatant Dilution C->D E LC Separation (C18 Column) D->E F ESI Ionization ([M+H]⁺ Formation) E->F G MRM Detection (Precursor -> Product) F->G H Peak Integration & Quantification G->H

Caption: Overall experimental workflow from sample preparation to data analysis.

Proposed Fragmentation Pathway

The selection of MRM transitions is based on predictable fragmentation of the protonated precursor ion. The stability of the resulting product ions ensures a robust and repeatable signal.

G parent <[M+H]⁺ m/z 173.04 > frag1 <[M+H - HSCN]⁺ m/z 114.05 > parent->frag1 - HSCN (Isothiocyanic Acid) [Quantifier Ion] frag2 <[M+H - CH₃NCO]⁺ m/z 116.03 > parent->frag2 - CH₃NCO (Methyl Isocyanate) [Qualifier Ion]

Caption: Proposed fragmentation of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione.

Trustworthiness and Method Validation

The protocol described provides a robust foundation. For application in regulated environments or for quantitative studies supporting drug development, a full method validation should be performed in accordance with regulatory guidelines (e.g., FDA Bioanalytical Method Validation).[3] Key parameters to assess include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS in blank matrix.

  • Linearity and Range: Demonstrating a linear response over the intended concentration range (e.g., 1-1000 ng/mL) with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Intra- and inter-day precision (%CV) should be ≤15% (≤20% at the LLOQ), and accuracy (%RE) should be within ±15% (±20% at the LLOQ).

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Matrix Effect and Recovery: Assessing the impact of matrix components on ionization efficiency and the efficiency of the extraction process.

  • Stability: Evaluating the stability of the analyte in the matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top).

Conclusion

This application note presents a highly selective and sensitive LC-MS/MS method for the analysis of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry are based on established principles of bioanalysis for heterocyclic compounds. The rationale provided for each step equips researchers with the understanding necessary to implement and further optimize this method for their specific applications, ensuring reliable and high-quality data generation in drug discovery and development settings.

References

  • González, L. J., Pousa, S., Hojo, H., et al. (2024). Differentiation of isobaric cross-linked peptides prepared via maleimide chemistry using MALDI-MS and MS/MS. Rapid Communications in Mass Spectrometry, 38(2), e9660. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 1,3-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. PubChem Compound Database. Retrieved from: [Link]

  • Bajaj, A. O., Kushnir, M. M., Kish-Trier, E., et al. (2022). LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity. Frontiers in Pharmacology, 13, 836812. Available at: [Link]

  • Al-Duais, M. A., et al. (2025). Development and Validation of a Sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Simultaneous. Semantic Scholar. Available at: [Link]

  • Wang, X., et al. (n.d.). diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Unpublished. Available at: [Link]

  • Chen, H. Y., et al. (2021). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry, 64(10), 6949-6964. Available at: [Link]

  • Augustyn, J. N., et al. (2023). Evaluating the “wrong-way-round” electrospray ionization of antiretroviral drugs for improved detection sensitivity. Analytical and Bioanalytical Chemistry, 415, 1147–1159. Available at: [Link]

  • Sharma, S., & Kumar, D. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546. Available at: [Link]

  • Ayres, J. A., et al. (2011). Synthesis of dihydropyrimidin-2-one/thione library and cytotoxic activity against the human U138-MG and Rat C6 glioma cell lines. Journal of the Brazilian Chemical Society, 22(3), 567-574. Available at: [Link]

  • Bajaj, A. O., et al. (2022). LC-MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity. Frontiers in Pharmacology. Available at: [Link]

  • Silva, L. F., et al. (2020). Proposed fragmentation pathways for the major product ions observed in... ResearchGate. Available at: [Link]

  • Ayres, J. A., et al. (2011). Synthesis of dihydropyrimidin-2-one/thione library and cytotoxic activity against the human U138-MG and Rat C6 glioma cell lines. SciSpace. Available at: [Link]

  • Asiri, A. M. (2004). 5-(3,4-Dimethoxybenzylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione. ResearchGate. Available at: [Link]

  • Jäger, C. M. (2019). Electrospray-Ionization Mass Spectrometry for the Analysis and Quantification of Carbanions. eDiss. Available at: [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

  • Al-Sanea, M. M., et al. (2023). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. Metabolites, 13(3), 369. Available at: [Link]

  • Zhang, Y., et al. (2023). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. Molecules, 28(9), 3766. Available at: [Link]

  • Alfaro, C. M., et al. (2021). Desorption electrospray ionization mass spectrometry imaging in discovery and development of novel therapies. ResearchGate. Available at: [Link]

  • Nonami, H., et al. (n.d.). MALDI Mass Spectrometry of Synthetic Polymers. Toyota CRDL. Available at: [Link]

  • Restek Corporation. (n.d.). An Alternative to the USP Method for the Analysis of Riboflavin (Vitamin B2) and Impurities. Restek. Available at: [Link]

  • NIST. (n.d.). 1,3-Dioxane-4,6-dione, 2,2-dimethyl-. NIST Chemistry WebBook. Available at: [Link]

  • Nagy, G., et al. (2024). Characterization of Anticancer Drug Protomers Using Electrospray Ionization and Ion Mobility Spectrometry–Mass Spectrometry. FULIR. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione

Welcome to the Technical Support Center for the synthesis of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to help optimize your synthetic protocols and improve reaction yields.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing potential causes and actionable solutions to streamline your workflow.

Question 1: My reaction yield of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione is consistently low. What are the most common factors affecting the yield?

Low yields in pyrimidine synthesis are a common challenge and can often be attributed to several factors ranging from the quality of reagents to suboptimal reaction conditions.[1]

Potential Causes & Solutions:

  • Purity and Stoichiometry of Reactants: The purity of your starting materials, such as 1,3-dimethylurea and a suitable three-carbon precursor like ethyl acetoacetate or diketene, is critical.[2] Impurities or moisture can lead to unwanted side reactions.[1] Additionally, the stoichiometry of the reactants can significantly impact the reaction outcome.

    • Actionable Advice:

      • Ensure all starting materials are of high purity and are thoroughly dried before use.[1]

      • Experiment with slight variations in the stoichiometry of your reactants. For instance, using a small excess (1.1-1.2 equivalents) of one of the reactants might drive the reaction to completion.

  • Reaction Conditions (Temperature and Time): The temperature and duration of the reaction are crucial. Inadequate temperature may result in an incomplete reaction, while excessive heat can lead to the decomposition of reactants or products, or the formation of byproducts.[3]

    • Actionable Advice:

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3]

      • If the reaction is sluggish, a moderate increase in temperature might be beneficial. Conversely, if side product formation is an issue, lowering the temperature should be considered.[3]

  • Choice of Solvent and Catalyst: The solvent plays a significant role in the solubility of reactants and the overall reaction rate.[3] The choice and activity of the catalyst are also critical for an efficient reaction.[1]

    • Actionable Advice:

      • While ethanol is a common solvent, exploring other options like toluene or even solvent-free conditions could improve yields.[3][4]

      • If using a catalyst, such as an acid or base, ensure it is active. For reusable catalysts, regeneration may be necessary.[1][3]

Question 2: I am observing a significant amount of unreacted starting materials. How can I improve the reaction conversion?

Low conversion is a frequent issue in pyrimidine synthesis.[1] This indicates that the reaction is not proceeding to completion.

Potential Causes & Solutions:

  • Catalyst Inefficiency: The catalyst may be inactive or used in an insufficient amount.[1][3]

    • Actionable Advice:

      • Ensure your catalyst is active and of the correct concentration.[3]

      • Consider screening different catalysts (e.g., Brønsted acids, Lewis acids) to find the most effective one for your specific reaction.

  • Suboptimal Reaction Conditions: As mentioned previously, temperature and reaction time are critical.

    • Actionable Advice:

      • Gradually increase the reaction temperature and monitor the progress by TLC.

      • Extend the reaction time to allow for complete conversion.

  • Reversibility of the Reaction: Some steps in the reaction mechanism may be reversible.

    • Actionable Advice:

      • Consider using a Dean-Stark apparatus to remove water or other small molecules formed during the reaction, which can help to drive the equilibrium towards the product side.

Question 3: My final product is impure, and I suspect the formation of side products. What are the likely side reactions and how can I minimize them?

The formation of side products is a common cause of low yields and purification difficulties.[3]

Potential Causes & Solutions:

  • Self-Condensation of Starting Materials: The three-carbon precursor (e.g., β-ketoester) can undergo self-condensation.[3]

    • Actionable Advice:

      • Control the reaction temperature, as higher temperatures can favor self-condensation.[3]

      • Optimize the order of addition of reactants.

  • Hydrolysis of Intermediates: The presence of water can lead to the hydrolysis of reaction intermediates or starting materials, especially if they are hygroscopic.[3]

    • Actionable Advice:

      • Ensure strictly anhydrous conditions by using dry solvents and inert atmosphere (e.g., nitrogen or argon).[3]

Question 4: I'm having difficulty with the final purification of the product. What are the recommended purification strategies?

Effective purification is essential to obtain the desired product with high purity.

Recommended Purification Methods:

  • Recrystallization: This is a common and effective method for purifying solid products.

    • Actionable Advice:

      • Screen various solvents to find a suitable one where the product has high solubility at high temperatures and low solubility at low temperatures. Common solvents for pyrimidine derivatives include ethanol, isopropanol, and dimethylformamide (DMF).[5]

  • Column Chromatography: For complex mixtures or to remove closely related impurities, column chromatography is a powerful technique.

    • Actionable Advice:

      • Use silica gel as the stationary phase and a suitable eluent system (e.g., a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol) to separate the desired product. The optimal eluent can be determined by TLC analysis.

Frequently Asked Questions (FAQs)

  • What is the most common synthetic route for 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione? The most common approach involves the condensation of 1,3-dimethylthiourea with a suitable three-carbon electrophile, such as ethyl acetoacetate or diketene, often under acidic or basic catalysis.[2][4]

  • What are the key safety precautions to consider during this synthesis?

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Handle all chemicals with care, and be aware of their specific hazards.

    • Thiourea and its derivatives can be toxic; avoid inhalation and skin contact.

  • How can I effectively monitor the progress of the reaction? Thin Layer Chromatography (TLC) is an excellent technique for monitoring the reaction progress.[3] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product over time.

Experimental Protocols

Protocol 1: Synthesis of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione

This protocol is a generalized procedure based on common methods for pyrimidine synthesis. Optimization may be required.

Materials:

  • 1,3-Dimethylthiourea

  • Ethyl acetoacetate

  • Sodium ethoxide

  • Absolute ethanol

  • Hydrochloric acid (for acidification)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere.

  • To this solution, add 1,3-dimethylthiourea (1 equivalent) and stir until it is completely dissolved.

  • Add ethyl acetoacetate (1 equivalent) dropwise to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the mixture with hydrochloric acid to precipitate the product.

  • Filter the crude product, wash it with cold water, and dry it under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation

ParameterPotential IssueRecommended ActionExpected Outcome
Reagent Purity Low yield, side productsUse high-purity, dry reagentsImproved yield and purity
Stoichiometry Incomplete conversionOptimize reactant ratiosHigher conversion rate
Temperature Low conversion or decompositionMonitor and optimize temperatureIncreased yield and purity
Solvent Poor solubility, slow reactionScreen different solventsEnhanced reaction rate and yield
Catalyst Inefficient reactionUse active catalyst, screen alternativesFaster and more complete reaction

Visualizations

Reaction Scheme

reaction_scheme cluster_reactants Reactants cluster_product Product 1_3_dimethylthiourea 1,3-Dimethylthiourea reagents Sodium Ethoxide, Ethanol, Reflux 1_3_dimethylthiourea->reagents ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->reagents product 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione reagents->product caption Synthesis of the target molecule.

Caption: Synthesis of the target molecule.

Troubleshooting Workflow

troubleshooting_workflow start Low Yield check_conversion Check Reaction Conversion (TLC Analysis) start->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion Low Conversion side_products Side Products Observed check_conversion->side_products Good Conversion, Impure Product optimize_conditions Optimize Reaction Conditions: - Increase Temperature/Time - Check Catalyst Activity incomplete_conversion->optimize_conditions Yes yield_improved Yield Improved optimize_conditions->yield_improved adjust_conditions Adjust Conditions: - Lower Temperature - Use Anhydrous Solvents side_products->adjust_conditions Yes purification_issues Purification Issues purification_strategy Optimize Purification: - Recrystallization Solvent Screening - Column Chromatography purification_issues->purification_strategy Yes adjust_conditions->purification_issues purification_strategy->yield_improved

Caption: A workflow for troubleshooting low synthesis yield.

References

  • MSD Manual Professional Edition. Pyrimidine Metabolism Disorders. [Link]

  • Indian Academy of Sciences. A novel synthesis and preliminary in vitro cytotoxic evaluation of dihydropyrimidine-2,4(1H,3H)-dione derivatives. [Link]

  • PMC. Synthesis and Antioxidant Activity of 7-Thio Derivatives of 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione. [Link]

  • Purine and Pyrimidine Metabolism. [Link]

  • ResearchGate. Synthesis of 3-(Aminooxoethyl)-6-methyl-1-(thiethan-3-yl)-pyrimidine-2,4-(1H,3H)-diones. [Link]

  • Longdom Publishing. Synthesis and Investigation of New Different Pyrimidine-Thiones. [Link]

  • Der Pharma Chemica. Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. [Link]

  • ResearchGate. Synthesis of 1,3‐dimethylpyrimidine‐2, 4, 6(1H, 3H, 5H)‐trione (1). [Link]

  • ResearchGate. One pot rapid synthesis of 1,3-diethyl-6-methyl uracil. [Link]

  • MDPI. Synthesis and Tactics of Organic Synthesis of 6-(5-mercapto-4R-4H-1,2,4-triazol-3-YL)pyrimidine-2,4(1H,3H)-dione Derivatives. [Link]

  • RSC Publishing. and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. [Link]

  • Taylor & Francis Online. 6-methylthiouracil and 6-methyluracil derivatives synthesized by reaction of acetylketene with thiourea and urea compounds in pr. [Link]

  • UKM. Synthesis and Characterization of Hexahydropyrimidines and Their New Derivatives. [Link]

  • Arkivoc. Facile and efficient synthesis of 4′-thioxo-1′,3,3′,4,4′,6′-hexahydro- 1H,2′H-spiro(naphthalene-2,5′-pyrimidin)-1-. [Link]

  • MDPI. Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids. [Link]

  • PubMed. Design, synthesis of 1,3-dimethylpyrimidine-2,4-diones as potent and selective aldehyde dehydrogenase 1A1 (ALDH1A1) inhibitors with glucose consumption improving activity. [Link]

  • SYNTHESIS OF SUBSTITUTED 1,2,3,4.TETRAHYDRO-6-METHYL*. [Link]

  • Organic Syntheses. 6-methyluracil. [Link]

  • SciSpace. Synthesis of dihydropyrimidin-2-one/thione library and cytotoxic activity against the human U138-MG and Rat C6 glioma cell lines. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. A Facile Green Synthesis of 1, 3-Disubstituted-(1h,3h)-6-Methylpyrimidine-2,4-Diones through Chapman Rearrangement of 2, 4-Diary. [Link]

  • MDPI. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. [Link]

  • I.R.I.S. Design and synthesis of pyridopyrimidines targeting NEK6 kinase. [Link]

Sources

Optimization

Troubleshooting poor solubility of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione in organic solvents

Welcome to the technical support center for 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge of this compound's poor solubility in organic solvents. Here, we provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to ensure the success of your experiments.

Understanding the Solubility Challenge

1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione, a member of the thiouracil family, possesses a rigid, planar structure with the potential for strong intermolecular interactions, including hydrogen bonding and π-π stacking. These characteristics contribute to a high lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur. Consequently, this compound often exhibits limited solubility in many common organic solvents.

Frequently Asked Questions (FAQs)

Q1: My 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione is not dissolving in my chosen organic solvent. What is the first step?

A1: The initial and most straightforward approach is to optimize your solvent system based on the "like dissolves like" principle. 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione is a polar molecule. Therefore, polar aprotic solvents are often the most effective.

  • Recommended Starting Solvents: Based on data from closely related thiouracil derivatives, such as propylthiouracil, the following solvents are recommended[1]:

    • Dimethyl Sulfoxide (DMSO)

    • Dimethylformamide (DMF)

  • Initial Troubleshooting Steps:

    • Visual Inspection: Confirm that solid material is indeed undissolved and not a precipitate from a reaction.

    • Solvent Polarity: If you are using a non-polar solvent (e.g., hexane, toluene), it is unlikely to be effective. Switch to a more polar solvent.

    • Gentle Heating: For many compounds, solubility increases with temperature.[2] Thiouracil derivatives are generally thermally stable, with studies on uracil and its derivatives showing stability up to 300°C.[3] You can try warming the mixture to 40-50°C with gentle agitation.

Q2: I've tried DMSO and DMF, but the solubility is still not sufficient for my experimental needs. What are my options?

A2: If single-solvent systems are inadequate, several other techniques can be employed to enhance solubility.

  • Co-solvent Systems: The addition of a miscible co-solvent can modify the polarity of the solvent system to better match the solute.[4] For instance, if your primary solvent is ethanol, adding a small amount of DMSO or DMF can significantly improve solubility. Studies on 6-propyl-2-thiouracil have shown that its solubility in solvent mixtures of DMF and alcohols (methanol, ethanol, 1-propanol) or water increases with a higher proportion of DMF.[5]

  • Sonication: Applying ultrasonic energy can help to break down the crystal lattice of the solid and enhance the dissolution rate.

  • Particle Size Reduction: Increasing the surface area of the compound can improve its dissolution rate.[6] If you have the compound in a solid form, grinding it to a fine powder before adding it to the solvent can be beneficial.

Q3: Could the solid-state properties of my compound be affecting its solubility?

A3: Absolutely. The solid-state form of your compound plays a critical role in its solubility.

  • Polymorphism: This is the ability of a compound to exist in multiple crystalline forms.[7] Different polymorphs can have significantly different physical properties, including solubility.[7][8] A metastable polymorph will generally be more soluble than the most stable crystalline form.[3] If you are experiencing batch-to-batch variability in solubility, it could be due to the presence of different polymorphs.

  • Amorphous vs. Crystalline: Amorphous solids lack a long-range ordered crystal lattice and are typically more soluble than their crystalline counterparts.[5]

  • Solvates and Hydrates: The compound may have crystallized with solvent molecules incorporated into its structure, forming solvates or hydrates. This can also influence its solubility profile.

If you suspect polymorphism, techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) can be used to characterize the solid form of your material.[8]

Q4: I am concerned about the stability of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione in solution. What should I be aware of?

A4: While thiouracil derivatives are generally stable, it's important to be aware of potential degradation pathways, especially under harsh conditions.

  • Oxidation: The thiocarbonyl group (C=S) can be susceptible to oxidation, particularly if the solution is heated for extended periods in the presence of oxidizing agents.

  • pH Sensitivity: The solubility and stability of thiouracils can be pH-dependent.[9] While you are working with organic solvents, any residual water or acidic/basic impurities could potentially impact the compound's stability.

  • Photodegradation: Some complex organic molecules can be sensitive to light.[10] It is good practice to store solutions of your compound in amber vials or protected from direct light, especially for long-term storage.

To minimize degradation, it is recommended to prepare fresh solutions for your experiments whenever possible. If you need to store solutions, do so at a low temperature (e.g., -20°C) and under an inert atmosphere (e.g., nitrogen or argon) if you have concerns about oxidation.

Troubleshooting Workflows and Protocols

Systematic Solvent Screening Protocol

This protocol provides a systematic approach to identifying a suitable solvent or co-solvent system for your compound.

Materials:

  • 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione

  • A selection of organic solvents (see table below)

  • Small vials (e.g., 1.5 mL or 4 mL)

  • Vortex mixer

  • Heating block or water bath

  • Analytical balance

Procedure:

  • Weigh a small, consistent amount of your compound (e.g., 1-2 mg) into several labeled vials.

  • Add a measured volume (e.g., 0.5 mL) of a single solvent to each vial.

  • Vortex the vials for 1-2 minutes at room temperature.

  • Visually inspect for dissolution.

  • If the compound is not fully dissolved, gently heat the vial to 40-50°C for 10-15 minutes with intermittent vortexing.

  • Allow the vials to cool to room temperature and observe for any precipitation.

  • If a single solvent is not effective, try co-solvent mixtures. Start with a high concentration of a good "solubilizer" like DMSO or DMF and titrate in a second solvent.

Table 1: Suggested Organic Solvents for Screening (Ordered by Decreasing Polarity)

SolventPolarity IndexDielectric Constant (20°C)Notes
Dimethyl Sulfoxide (DMSO) 7.246.7High boiling point, highly polar aprotic. Often a good starting point.
Dimethylformamide (DMF) 6.436.7High boiling point, polar aprotic. Good alternative to DMSO.
Acetonitrile 5.837.5Polar aprotic, lower boiling point than DMSO/DMF.
Methanol 5.132.7Polar protic.
Ethanol 4.324.5Polar protic. Propylthiouracil is soluble at ~2 mg/mL.[1]
Acetone 4.320.7Polar aprotic.
Dichloromethane (DCM) 3.19.1Can be useful as an anti-solvent for crystallization from DMF.[6]
Tetrahydrofuran (THF) 4.07.6
Ethyl Acetate 4.46.0

Note: Polarity index and dielectric constant are general indicators and the actual solubility will depend on the specific interactions between the solute and solvent.

Troubleshooting Decision Tree

G start Start: Poor Solubility Observed solvent_check Is the solvent polar aprotic (e.g., DMSO, DMF)? start->solvent_check switch_solvent Switch to DMSO or DMF solvent_check->switch_solvent No heat Apply gentle heat (40-50°C) and agitation (vortex/sonicate) solvent_check->heat Yes switch_solvent->heat dissolved_yes Compound Dissolved heat->dissolved_yes Success dissolved_no Still Insoluble/Partially Soluble heat->dissolved_no cosolvent Try a co-solvent system (e.g., DMSO/Ethanol) dissolved_no->cosolvent cosolvent->dissolved_yes Success recrystallize Consider recrystallization to obtain a more soluble polymorph cosolvent->recrystallize Failure analytical Characterize solid state (XRD, DSC) recrystallize->analytical

Caption: Decision tree for troubleshooting poor solubility.

Protocol for Recrystallization using an Anti-Solvent

This method can be effective for obtaining high-purity crystals and potentially a more soluble polymorphic form.

Materials:

  • Crude 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione

  • A good solvent (e.g., DMF)

  • An anti-solvent (a solvent in which the compound is insoluble but is miscible with the good solvent, e.g., Dichloromethane or water)

  • Small beaker or flask

  • Larger beaker or jar with a lid

Procedure:

  • Dissolve the minimum amount of your compound in the "good" solvent (e.g., DMF) at room temperature or with gentle warming to create a concentrated solution.

  • Filter the solution if there are any insoluble impurities.

  • Place the solution in a small, open container (e.g., a vial or small beaker).

  • Place this small container inside a larger, sealable container (e.g., a jar or larger beaker with a watch glass).

  • Add the "anti-solvent" to the larger container, ensuring the level is below the top of the inner container.

  • Seal the larger container and leave it undisturbed.

  • The anti-solvent vapor will slowly diffuse into the solvent in the inner container, gradually decreasing the solubility of your compound and promoting the formation of crystals.

  • Monitor over several hours to days for crystal growth.

  • Once a suitable amount of crystals has formed, collect them by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

G cluster_0 Vapor Diffusion Crystallization dissolve 1. Dissolve compound in minimal 'good' solvent (e.g., DMF) place_inner 2. Place solution in small, open vial dissolve->place_inner place_outer 3. Place vial in larger, sealed jar with 'anti-solvent' (e.g., DCM) place_inner->place_outer diffuse 4. Anti-solvent vapor diffuses into the solution place_outer->diffuse crystallize 5. Compound slowly crystallizes diffuse->crystallize collect 6. Collect and dry pure crystals crystallize->collect

Caption: Workflow for anti-solvent vapor diffusion crystallization.

References

  • Mamedov, V. A., et al. (2017). Synthesis and Investigation of New Different Pyrimidine-Thiones. Chemical and Process Engineering Research, 52.
  • Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research, 8(9), 1033-1039.
  • Zhou, L., et al. (2015). An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions. Molecules, 20(6), 9518-9533.
  • METTLER TOLEDO. (n.d.). Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Retrieved from [Link]

  • Tan, D., et al. (2017). A Technique to Determine the Thermal Stability of Uracil and Uracil Derivatives in a Molecular Beam. Journal of Physics: Conference Series, 875, 032029.
  • Wang, L., et al. (2021). Solubility Measurement and Model Correlating of 6-Propyl-2-Thiouracil in Four Binary Solvents at 278.15–323.15 K.
  • Aljohani, M. M., et al. (2022). 2‑Thiouracil Antithyroid Drug Delivery with Functionalized BC3 Monolayers: A First-Principles Study. ACS Omega, 7(3), 3097-3105.
  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • Ferreira, O., & Pinho, S. P. (2012). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. Fluid Phase Equilibria, 322-323, 119-128.
  • Kim, J., et al. (2007). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 189(22), 8046-8055.
  • Dabholkar, V. V., & Ansari, F. Y. (2014). A Facile Green Synthesis of 1, 3-Disubstituted-(1h,3h)-6-Methylpyrimidine-2,4-Diones through Chapman Rearrangement of 2, 4-Diary. International Journal of Pharmaceutical Sciences Review and Research, 25(2), 163-169.
  • LibreTexts Chemistry. (2023). Temperature Effects on Solubility. Retrieved from [Link]

  • Podsiadły, R., et al. (2023). Investigation of Gallium(III) Complexes with Thiouracil Derivatives: Effects of pH on Coordination and Stability. Molecules, 28(23), 7891.
  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Kim, M. S., et al. (2021).
  • Sakalli, S., et al. (2015). Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes. Toxicology Mechanisms and Methods, 25(6), 501-506.
  • Muthukumar, K., & Selvam, A. (2022). Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment.
  • Reddit. (2019). What solvents are DMSO/DMF miscible with? Retrieved from [Link]

  • World Health Organization. (2018).
  • Asadov, Z. G., et al. (2014). 4,6-Dihydroxy-4,6-dimethyl-1,3-diazinane-2-thione. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o269.
  • Al-Adham, I. S. I., & Al-Hayan, M. N. (2014). Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light. International Journal of Molecular Sciences, 15(5), 7813-7827.
  • Chen, J., et al. (2018). Synthesis and application of uracil derivatives as novel thermal stabilizers for rigid poly(vinyl chloride). Journal of Vinyl and Additive Technology, 24(S2), E121-E128.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • ResearchGate. (n.d.). Degradation Pathways. Retrieved from [Link]

  • Demchenko, A. M., et al. (2023). Absorption of Free Radicals of New S-Derivatives (1,2,4-triazole-3(2H)-yl)methyl)thiopyrimidines. Chemistry Proceedings, 15(1), 10.
  • Duke, S. O., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Molecules, 27(17), 5621.
  • Fakhree, M. A. A., & Jouyban, A. (2019). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Journal of Solution Chemistry, 48(8), 1149-1160.
  • Yu, J., et al. (2022). Trends and prospects for thermal stabilizers in polyvinyl chloride. Journal of Vinyl and Additive Technology, 28(4), 629-643.
  • Pontes, J. F., et al. (2021). Evaluation of different solvents and solubility parameters on the morphology and diameter of electrospun pullulan nanofibers for drug delivery systems.

Sources

Troubleshooting

Technical Support Center: Crystallization of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione

Welcome to the Advanced Technical Support Center for the isolation and purification of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione. This heterocyclic compound, characterized by its highly reactive thioxo (C=S...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the isolation and purification of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione. This heterocyclic compound, characterized by its highly reactive thioxo (C=S) group and active methylene core, presents unique challenges during crystallization. This guide is designed for researchers and drug development professionals who need to eliminate trace impurities, control tautomeric polymorphism, and achieve >99.5% purity for downstream nucleophilic profiling or pharmacological assays.

Mechanistic Workflow for High-Purity Crystallization

The following diagram outlines the optimized, self-validating crystallization workflow designed to mitigate oxidation, prevent occlusion of precursors, and control tautomeric distribution.

CrystallizationWorkflow Crude Crude 1,3-Dimethyl-6-thioxo- dihydropyrimidine-2,4-dione Dissolution Dissolution in Hot EtOH/H2O (Degassed, N2 Atm, 75 °C) Crude->Dissolution HotFiltration Hot Filtration (Removes insoluble polymers) Dissolution->HotFiltration Cooling Controlled Cooling (-0.5 °C/min to 55 °C) HotFiltration->Cooling Seeding Seeding at Metastable Zone (Polymorph & Tautomer Control) Cooling->Seeding Crystallization Crystal Growth phase (Exclude O2 to prevent oxidation) Seeding->Crystallization Filtration Filtration & Cold Wash (Removes unreacted thiourea) Crystallization->Filtration Drying Vacuum Drying (40 °C, 10 mbar) Filtration->Drying Pure High-Purity Crystals (>99.5% Target) Drying->Pure

Workflow for high-purity crystallization of thiobarbituric acid derivatives.

Troubleshooting Guide & FAQs

Q1: My LC-MS analysis shows a high level of dimeric impurities (M+M-2H). Why is this happening, and how can I prevent it? A1: The thioxo group at the C6 position is highly susceptible to oxidative dimerization. In the presence of dissolved oxygen and heat, the molecule can undergo aromatization, resulting in a highly reactive thiol nucleophile that rapidly forms disulfide-linked dimers[1]. Causality & Solution: Heat accelerates this oxidation. To prevent it, you must physically exclude oxygen from the crystallization matrix. Sparge your crystallization solvents (e.g., Ethanol/Water) with Nitrogen or Argon for at least 30 minutes prior to heating. Maintain a positive inert gas pressure throughout the dissolution and cooling phases.

Q2: I am consistently detecting unreacted 1,3-dimethylthiourea in my final crystalline product, even after washing. How do I remove it? A2: 1,3-dimethylthiourea often co-precipitates because rapid cooling creates localized zones of high supersaturation. This forces the pyrimidine-dione to precipitate too quickly, physically trapping (occluding) the highly soluble thiourea molecules inside the crystal lattice defects. Once occluded, surface washing is completely ineffective. Causality & Solution: You must switch from crash-cooling to a controlled cooling ramp (e.g., -0.5 °C/min). Slow cooling allows the crystal lattice to form in an ordered manner, rejecting the structurally dissimilar thiourea molecules into the mother liquor.

Q3: How does the pH of the crystallization solvent affect my yield and purity? A3: Thiobarbituric acid derivatives exhibit complex acid-base equilibria. They primarily exist in the keto-form but readily undergo enolization in neutral to alkaline aqueous solutions[2]. If the pH is too high (or if there is an excess of alkali from the synthesis step), the molecule deprotonates to form a highly soluble enolate/thiolate anion. This not only drastically reduces your crystallization yield but also promotes the formation of dimethylated thiobarbituric acid impurities and hydrolytic ring-opening[3]. Causality & Solution: Adjust the crystallization matrix to a pH of 1.5–2.0 using dilute HCl prior to cooling. This ensures the compound remains fully protonated, driving it out of solution and preventing base-catalyzed degradation.

Q4: My NMR spectra show inconsistent peak integrations, suggesting a mixture of tautomers. How do I isolate a single tautomeric form? A4: 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione can exist in keto, enol, and enamine/imine tautomeric forms. Thermodynamic calculations confirm that the enamine/keto form predominates due to higher stability, requiring an activation energy of >60 kcal/mol to cross the tautomeric barrier[4]. However, rapid precipitation can kinetically trap a mixture of these forms in the solid state. Causality & Solution: Implement a seeding protocol. By introducing 1-2% (w/w) of high-purity seed crystals of the desired tautomeric polymorph at the upper boundary of the metastable zone, you provide a template that forces the bulk material to adopt the lowest-energy crystalline conformation.

Quantitative Data: Solvent System Optimization

Selecting the correct binary solvent system is critical for balancing target recovery with the rejection of specific impurities. The table below summarizes the partitioning behavior of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione across various matrices.

Solvent SystemTarget Compound Recovery (%)1,3-Dimethylthiourea Removal (%)Disulfide Formation (%)Hydrolytic Degradation (%)
100% Water 65.299.12.54.2
100% Ethanol 88.545.34.1< 0.1
EtOH/H₂O (70:30 v/v) 92.498.5< 0.1 (if degassed)< 0.1
MeOH/H₂O (50:50 v/v) 81.090.21.20.8

Self-Validating Experimental Protocol

This step-by-step methodology incorporates in-process controls (IPCs) to ensure each phase is successful before proceeding.

Step 1: Solvent Preparation & Degassing

  • Prepare a 70:30 (v/v) mixture of absolute Ethanol and ultra-pure Water.

  • Sparge the mixture with N₂ gas for 30 minutes.

  • Self-Validation Check: Measure dissolved oxygen (DO) using a probe. Do not proceed unless DO is < 0.5 ppm to prevent disulfide formation[1].

Step 2: Dissolution and pH Adjustment

  • Suspend the crude 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione in the degassed solvent (approx. 10 mL per gram of crude).

  • Heat the suspension to 75 °C under a continuous N₂ blanket until fully dissolved.

  • Self-Validation Check: Extract a 1 mL aliquot, cool to room temperature, and measure the pH. If pH > 2.5, add 0.1 M HCl dropwise to the bulk solution until the pH stabilizes between 1.5 and 2.0. This prevents enolization and base-catalyzed impurities[2],[3].

Step 3: Hot Filtration

  • Pass the hot solution through a pre-heated 0.45 µm PTFE filter to remove insoluble polymeric byproducts.

  • Maintain the receiving flask at 70 °C to prevent premature nucleation.

Step 4: Controlled Cooling & Seeding

  • Program the reactor to cool from 70 °C to 55 °C at a rate of -0.5 °C/min.

  • At 55 °C (the metastable zone), add 1% (w/w) of pure seed crystals.

  • Hold the temperature at 55 °C for 60 minutes.

  • Self-Validation Check: Inspect the reactor visually or via an FBRM (Focused Beam Reflectance Measurement) probe. A steady increase in chord length counts confirms secondary nucleation is occurring on the seeds, locking in the correct enamine/keto tautomer[4].

  • Resume cooling at -0.5 °C/min down to 5 °C.

Step 5: Isolation and Washing

  • Filter the resulting slurry under vacuum.

  • Wash the filter cake twice with 2 mL/g of ice-cold, degassed EtOH/H₂O (70:30). Causality: The cold wash displaces the mother liquor containing highly soluble 1,3-dimethylthiourea without dissolving the target crystals.

Step 6: Drying

  • Transfer the crystals to a vacuum oven.

  • Dry at 40 °C under high vacuum (10 mbar) for 12 hours.

  • Self-Validation Check: Perform an LOD (Loss on Drying) test. The process is complete when LOD is < 0.5%, ensuring no residual solvent is trapped in the lattice.

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Optimization

Application Science Support Portal: Optimizing Reaction Temperatures for 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione Derivatives

Welcome to the Technical Support Center for pyrimidine derivative synthesis. As researchers and drug development professionals, you know that the functionalization of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dio...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrimidine derivative synthesis. As researchers and drug development professionals, you know that the functionalization of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione (1,3-DM-6-TPD) is highly sensitive to thermal conditions. The 6-thioxo moiety presents a unique chemoselectivity challenge: it acts as a soft, highly polarizable nucleophile, while the C-5 position remains a potent carbon nucleophile (similar to barbituric acid).

This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to help you master the thermodynamic and kinetic controls required for successful synthesis.

Mechanistic Causality: The Thermal Switch

The fundamental challenge in 1,3-DM-6-TPD chemistry is controlling the site of reaction. Temperature acts as the primary switch between S-functionalization and C-functionalization:

  • Kinetic Control (Low Temperature): At 20–25 °C, electrophiles will rapidly and reversibly attack the 6-thioxo sulfur atom due to its high polarizability and lower activation energy barrier.

  • Thermodynamic Control (Elevated Temperature): Heating the reaction to 50–70 °C provides the activation energy necessary to drive the reaction toward the thermodynamically stable C-5 condensed products (e.g., Knoevenagel condensation products or fused heterocycles).

  • Thermal Degradation (High Temperature): Pushing the temperature beyond 90 °C often leads to oxidative desulfurization, converting the thioxo group into an oxo group, or inducing retro-aldol/retro-Knoevenagel cleavage[1].

Troubleshooting Guide & FAQs

Q: I am observing a high ratio of S-alkylated intermediates rather than the desired C-5 condensed products. How can I correct this? A: This is a classic kinetic vs. thermodynamic control issue. To drive the reaction to the thermodynamically stable C-5 condensed product, gradually increase the reaction temperature to 60–75 °C. This thermal energy facilitates a thia-Fries-type rearrangement or reversible S-alkylation that ultimately funnels the intermediates into irreversible C-5 C-C bond formation.

Q: During multi-component reactions (MCRs) to form fused pyrans, my yields plummet when I reflux the solvent (>100 °C). What causes this degradation? A: Refluxing 1,3-DM-6-TPD derivatives often leads to thermal desulfurization. At temperatures exceeding 90 °C, especially in the presence of ambient oxygen or trace water, the thioxo group can undergo oxidative cleavage[2]. Furthermore, high temperatures can induce retro-Knoevenagel condensation, breaking down your fused ring systems. Maintain the temperature strictly between 50 °C and 70 °C using a controlled heating block.

Q: Can I achieve C-5 condensation at room temperature to avoid thermal degradation entirely? A: Yes. By utilizing green Lewis acid catalysts (such as ZrOCl₂·8H₂O), you can perform chemo- and regioselective syntheses of dipyrimidine derivatives at room temperature[3]. The Lewis acid coordinates with the dione oxygens, increasing the electrophilicity of the coupling partner and lowering the activation barrier for C-5 attack, bypassing the need for thermal forcing.

Q: How stable are the resulting spiro or fused products once synthesized? A: Thermal transition analysis (e.g., via DSC) indicates that most spiro and fused products derived from thiobarbituric acid derivatives are highly stable at room temperature[2]. However, prolonged exposure to high heat during purification should be avoided to prevent atmospheric oxygen-mediated degradation.

Quantitative Data: Temperature vs. Product Distribution

The table below summarizes how temperature and catalytic choices dictate the primary reaction pathways and typical yields during the functionalization of 1,3-DM-6-TPD.

Reaction ConditionTemperature (°C)Catalyst / AdditivePrimary Pathway / OutcomeTypical Yield (%)
Kinetic Control 20–25NoneS-Alkylation (Reversible)40–50
Lewis Acid MCR 20–25ZrOCl₂·8H₂OC-5 Condensation (Fused Rings)85–95
Mild Heating 50–70Base (e.g., TEA)C-5 Condensation (Spiro/Fused)75–85
Reflux / Forcing >90VariableDesulfurization / Degradation< 20

Self-Validating Experimental Protocol

Workflow: Temperature-Controlled Synthesis of Fused Pyrano[2,3-d:6,5-d']dipyrimidine Derivatives This protocol utilizes a Lewis acid to achieve C-5 functionalization at room temperature, deliberately avoiding the thermal desulfurization threshold[3].

  • Step 1: Monomer Dissolution Dissolve 2.0 mmol of 1,3-DM-6-TPD and 1.0 mmol of arylglyoxal monohydrate in 10 mL of absolute ethanol. Causality: Ethanol provides optimal solubility for the reactive intermediates while acting as an anti-solvent for the final fused product, driving the equilibrium forward.

  • Step 2: Catalyst Addition Add 15–30 mol% of ZrOCl₂·8H₂O to the stirring mixture. Causality: The zirconium catalyst coordinates the dione oxygens, increasing the electrophilicity of the arylglyoxal and allowing the C-C bond formation to proceed under mild thermal conditions (25 °C).

  • Step 3: Incubation & Monitoring (Self-Validation Checkpoint 1) Stir the mixture at room temperature (20–25 °C) for 2 to 4 hours. Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:2). Validation: The disappearance of the starting material spot (Rf ~0.4) and the emergence of a highly fluorescent product spot under 254 nm UV indicates successful C-C bond formation. Crucial: If the solution turns dark brown, it indicates localized overheating or oxidative degradation; ensure the stirring rate is >400 rpm to dissipate the heat of solvation.

  • Step 4: Isolation Filter the precipitated solid. Wash the filter cake with cold water (3 x 5 mL) followed by cold ethanol (5 mL). Causality: Cold washing removes the water-soluble zirconium catalyst and unreacted monomers without dissolving the target fused compound.

  • Step 5: Final Purity Check (Self-Validation Checkpoint 2) Perform a melting point determination. Validation: The product should exhibit a sharp melting point. A broad melting range indicates the presence of kinetically trapped S-alkylated impurities, which will require recrystallization from hot ethanol to resolve.

Pathway Visualization

G A 1,3-DM-6-TPD (Starting Material) B Low Temp (20-25°C) Kinetic Control A->B C Mid Temp (50-70°C) Thermodynamic Control A->C D High Temp (>90°C) Thermal Stress A->D E S-Alkylation Products (Reversible Intermediates) B->E Fast S-attack F C-5 Condensed / Fused Rings (Stable Target Products) C->F Irreversible C-C bond G Desulfurization & Retro-Knoevenagel D->G Oxidative Cleavage E->F Heat to 60°C (Thia-Fries Rearrangement)

Temperature-dependent mechanistic pathways for 1,3-DM-6-TPD functionalization.

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Troubleshooting

Preventing oxidative degradation of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione during storage

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione. This document provides in-depth guidance for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione. This document provides in-depth guidance for researchers, scientists, and drug development professionals on preventing the oxidative degradation of this compound during storage and experimentation. Our goal is to equip you with the foundational knowledge and practical protocols necessary to ensure the integrity and reproducibility of your results.

Understanding the Challenge: The Susceptibility of the 6-thioxo Group

1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione is a valuable heterocyclic compound, but its utility is intrinsically linked to its chemical stability. The primary point of vulnerability is the C6-thioxo (C=S) group. This functional group is susceptible to oxidation, which can alter the compound's structure, purity, and biological activity, leading to inconsistent experimental outcomes. This guide will walk you through the mechanisms of degradation and provide robust strategies for prevention.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so prone to oxidative degradation?

The sulfur atom in the thioxo group is significantly more susceptible to oxidation than the oxygen atoms in the carbonyl groups at the C2 and C4 positions.[1] Thiols and related thio-compounds can be oxidized by atmospheric oxygen, peroxides, and other oxidizing agents.[1][2] The oxidation can proceed through several stages, initially forming a sulfenic acid (R-SOH), which can be further oxidized to a sulfinic acid (R-SO₂H) and finally a sulfonic acid (R-SO₃H). These transformations fundamentally change the molecule's electronic properties, conformation, and potential for interaction with biological targets.

Q2: What are the common visual and analytical signs of degradation?
  • Visual Signs: The most common sign is a color change . Pure, solid 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione is typically an off-white or pale yellow powder. Upon degradation, you may observe a shift to a more intense yellow, orange, or even brownish color. In solution, degradation can lead to similar color changes or the formation of turbidity and precipitation as the degradation products may have lower solubility.[3]

  • Analytical Signs: When analyzed by chromatography (e.g., HPLC, LC-MS), a degraded sample will show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to the degradation products.[4] It is crucial to establish a baseline analytical profile of a fresh, pure sample to accurately monitor stability over time.

Q3: What are the consequences of using a degraded sample in my experiments?

Using a degraded sample can have severe consequences for your research:

  • Loss of Potency: The degradation products will likely have different (and typically lower) biological activity than the parent compound, leading to an underestimation of its true efficacy.

  • Altered Specificity: Degradants may interact with unintended targets, producing off-target effects that confound your results.

  • Toxicity: Degradation products can sometimes be more toxic than the parent compound, impacting cell viability or producing adverse effects in in vivo models.[5]

  • Poor Reproducibility: The most immediate consequence is a lack of reproducibility between experiments as the purity of the compound varies over time.

Prevention & Mitigation Strategies

Proactive measures are essential to maintain the integrity of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione.

Optimal Storage Conditions

Proper storage is the first and most critical line of defense against degradation.[6][7]

Parameter Solid Compound Stock Solution Scientific Rationale
Temperature -20°C-20°C or -80°CReduces the kinetic rate of oxidative reactions.[6]
Atmosphere Inert Gas (Argon or Nitrogen)Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, a primary oxidant.[8]
Light Amber Vial / Protect from LightAmber Vial / Protect from LightPrevents photolytic degradation, which can generate free radicals and accelerate oxidation.[4][9]
Container Tightly Sealed Glass or Polypropylene VialTightly Sealed Glass Vial with PTFE-lined capPrevents exposure to moisture and atmospheric oxygen.[10][11]
Solvent Selection and Handling

The choice of solvent for preparing stock solutions is critical.

  • Recommended Solvents: Use high-purity, anhydrous, and de-gassed solvents like DMSO, DMF, or absolute Ethanol. "De-gassing" by sparging with argon or nitrogen for 15-20 minutes before use is highly recommended to remove dissolved oxygen.

  • Solvents to Use with Caution: Ethers like Tetrahydrofuran (THF) and Dioxane can form explosive peroxides over time, which are potent oxidizing agents. If you must use them, always use a freshly opened bottle or test for the presence of peroxides before use.

  • Aqueous Buffers: If preparing aqueous solutions, use freshly prepared and de-gassed buffers. The stability in aqueous media is often lower than in organic solvents and should be determined empirically. Avoid buffers containing metal ions that can catalyze oxidation.

Use of Antioxidants

For long-term storage of solutions, the addition of an antioxidant can provide an extra layer of protection. Thiol-containing antioxidants are particularly effective.[12]

Antioxidant Recommended Starting Concentration Mechanism & Considerations
Glutathione (GSH) 1-5 mMA natural tripeptide antioxidant that readily scavenges reactive oxygen species.[12][13] It is a preferred choice due to its biological compatibility.
N-Acetyl-L-cysteine (NAC) 1-5 mMA precursor to glutathione that also has direct radical-scavenging properties.[14]
Butylated Hydroxytoluene (BHT) 0.01% - 0.1% (w/v)A phenolic antioxidant that acts as a free radical scavenger. More commonly used in non-biological applications.

Note: Always run a control experiment to ensure the chosen antioxidant does not interfere with your specific assay.

Visual Troubleshooting Guide

This guide helps you diagnose and respond to potential degradation issues.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_incubation Incubation cluster_analysis Analysis A Prepare 1 mg/mL solution of compound in Acetonitrile:Water (1:1) B Control: No Stressor A->B C Oxidative Stress: Add 3% H2O2 A->C D Incubate all samples at 40°C for 24 hours B->D C->D E Quench reaction (if needed) and dilute for analysis D->E F Analyze by HPLC-UV/MS E->F G Compare chromatograms: Assess % degradation and identify new peaks F->G

Caption: Experimental workflow for a forced oxidative degradation study.

  • Objective: To intentionally degrade the compound under controlled oxidative stress to assess its stability profile.

  • Materials:

    • 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione

    • HPLC-grade Acetonitrile and Water

    • 30% Hydrogen Peroxide (H₂O₂) solution

    • HPLC system with a UV or PDA detector

  • Procedure:

    • Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.

    • Divide this solution into two amber HPLC vials.

    • Test Sample: To one vial, add a small volume of 30% H₂O₂ to achieve a final concentration of 3% H₂O₂.

    • Control Sample: To the second vial, add an equivalent volume of water.

    • Incubate both vials at 40°C for 24 hours.

    • After incubation, allow the vials to cool to room temperature.

    • Analyze both the control and test samples by a suitable HPLC method (see Protocol 5.3).

  • Interpretation: Compare the chromatogram of the H₂O₂-treated sample to the control. A significant decrease in the parent peak area and the appearance of new, earlier-eluting (more polar) peaks in the test sample confirms susceptibility to oxidative degradation. [4]

Protocol: HPLC-UV Method for Purity Assessment

This is a general reverse-phase HPLC method that can be optimized for routine purity checks. [15]

  • Instrument: HPLC with a PDA or UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitor at the λ-max of the compound (determine by UV scan, likely around 260-330 nm).

  • Column Temperature: 30°C.

References

  • Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmaceutical Sciences and Drug Research, 5(4), 127-136.
  • Arrotea, R., et al. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Nelson Labs.
  • Sharp. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Sharp.
  • Lubiniecki, A., et al. (2026). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Cardey, B., & Ensing, B. (2014). Molecular basis of the mechanism of thiol oxidation by hydrogen peroxide in aqueous solution: challenging the SN2 paradigm. Journal of the American Chemical Society, 136(5), 1968-1979.
  • Cardey, B., & Ensing, B. (2012). Molecular Basis of the Mechanism of Thiol Oxidation by Hydrogen Peroxide in Aqueous Solution: Challenging the SN2 Paradigm.
  • Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry.
  • Ensing, B. (2012). Molecular Basis of the Mechanism of Thiol Oxidation by Hydrogen Peroxide in Aqueous Solution. Google Research.
  • Chemistry Steps. (2021). Reactions of Thiols. Chemistry Steps.
  • Apollo Scientific. (2023).
  • van Gennip, A. H., et al. (1997). Inborn errors of pyrimidine degradation: clinical, biochemical and molecular aspects. Journal of inherited metabolic disease, 20(2), 203-213.
  • Fisher Scientific. (2004).
  • van Lenthe, H., et al. (2000). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. Clinical chemistry, 46(12), 1916-1921.
  • Santa Cruz Biotechnology. (n.d.).
  • van Kuilenburg, A. B., et al. (2004). Analysis of Pyrimidine Synthesis “de Novo” Intermediates in Urine and Dried Urine Filter-Paper Strips with HPLC–Electrospray Tandem Mass Spectrometry. Clinical Chemistry, 50(11), 2038-2046.
  • Mishanina, T. V., et al. (2015). The role of thiols in antioxidant systems. Antioxidants & redox signaling, 23(8), 695-712.
  • Ventura-Juárez, J., et al. (2022). The protective role of nutritional antioxidants against oxidative stress in thyroid disorders. Frontiers in Endocrinology, 13, 974667.
  • Păunică, S., et al. (2023). INVESTIGATION OF THE ANTIOXIDANT CAPACITY OF THIOL-CONTAINING COMPOUNDS USING THE PHOTOCHEMILUMINESCENCE TECHNIQUE.
  • BenchChem. (2025). Comparative Guide to Analytical Methods for 1-Amino-2,4(1H,3H)-pyrimidinedione. BenchChem.
  • Laggis, C., et al. (2023). Actions of Thiols, Persulfides, and Polysulfides as Free Radical Scavenging Antioxidants.
  • van Gennip, A. H., et al. (1997). Scheme of pyrimidine degradation pathways showing the four steps and...
  • Carl ROTH. (n.d.).
  • Hansen, J. M., et al. (2016). Thiol-based antioxidants elicit mitochondrial oxidation via respiratory complex III. Journal of Biological Chemistry, 291(12), 6205-6216.
  • Tocris Bioscience. (n.d.). Stability and Storage. Tocris Bioscience.
  • MSF Medical Guidelines. (n.d.). Drug quality and storage. MSF Medical Guidelines.
  • Kausar, S., et al. (2013). AN OVERVIEW: STORAGE OF PHARMACEUTICAL PRODUCTS.
  • Fisher Scientific. (2010). SAFETY DATA SHEET - Thiouracil. Fisher Scientific.
  • Knowledge Base. (n.d.). Storage of Drugs. Knowledge Base.
  • Kausar, S., et al. (2013). AN OVERVIEW: STORAGE OF PHARMACEUTICAL PRODUCTS. CUTM Courseware.
  • Stoiljković, Z. Z., et al. (2013). 1,4-Dihydropyridine oxidative degradation to pyridine derivative under...
  • ResearchGate. (n.d.). Synthesis of 1,3‐dimethylpyrimidine‐2, 4, 6(1H, 3H, 5H)‐trione (1).
  • ChemicalBook. (2026).
  • Sigma-Aldrich. (n.d.). 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone. Sigma-Aldrich.
  • Al-Ghorbani, M., et al. (2022). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science, 34(3), 101861.
  • Woźny, M., et al. (2021). Comparative evaluation of neonicotinoids and their metabolites-induced oxidative stress in carp primary leukocytes and CLC cells. Scientific Reports, 11(1), 1-14.
  • BLDpharm. (n.d.). 6642-31-5|6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione. BLDpharm.
  • Zhang, C., et al. (2021). Discovery of Oral Degraders of the ROS1 Fusion Protein with Potent Activity against Secondary Resistance Mutations. Journal of Medicinal Chemistry, 64(14), 10156-10174.
  • Villota, N., et al. (2024).
  • Zhang, Y., et al. (2022). Molecular Dynamics Simulation of Oxidative Aging Effect on Diffusion Behaviors of Oxygen and Cyclohexane in NBR. Polymers, 14(10), 2045.

Sources

Optimization

Fixing HPLC peak tailing issues for 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione samples

Welcome to the advanced technical support hub for the chromatographic analysis of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione . This guide is engineered for researchers, analytical scientists, and drug develo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support hub for the chromatographic analysis of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione . This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with severe peak tailing issues specific to thio-compounds.

Unlike standard pyrimidine derivatives, the presence of a thioxo group introduces unique chemical interactions within an HPLC system. This center is designed to help you diagnose, validate, and permanently resolve these secondary interactions.

Diagnostic Workflow for Thio-Compound Tailing

Before adjusting mobile phases or replacing hardware, it is critical to isolate the root cause of the tailing. Use the following self-validating diagnostic workflow to determine if your issue is physical (system/column) or chemical (silanol/metal interactions).

G Start Peak Tailing (As > 1.5) Detected Test1 Inject Neutral Marker (e.g., Toluene) Start->Test1 Dec1 Does marker tail? Test1->Dec1 Physical Physical Issue: Extra-column volume or Column void Dec1->Physical Yes Chemical Chemical Interaction (Silanol or Metal) Dec1->Chemical No Test2 Add 10 µM EDTA to Mobile Phase Chemical->Test2 Dec2 Tailing Improves? Test2->Dec2 Metal Metal Chelation: Passivate system, Use Bio-inert hardware Dec2->Metal Yes Silanol Silanol Interaction: Lower pH (<3.0), Use end-capped column Dec2->Silanol No

Diagnostic decision tree for isolating HPLC peak tailing mechanisms.

Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione exhibit such severe peak tailing compared to standard uracil derivatives? A: Unlike standard pyrimidines, the presence of the 6-thioxo (C=S) group introduces a highly polarizable sulfur atom. This sulfur acts as a soft Lewis base, which strongly chelates with trace heavy metals (like iron or aluminum) present in the silica matrix, stainless steel frits, or system tubing 1[1]. Furthermore, while the 1,3-dimethylation prevents tautomerization to a thiol, the polarized C=S bond still engages in strong dipole-dipole interactions with ionized, unendcapped residual silanols (Si-O⁻) on the stationary phase at mid-to-high pH 2[2].

Q2: How do I definitively isolate whether the tailing is caused by system dead volume or chemical interactions? A: Use a self-validating system test by injecting a neutral, non-chelating, non-ionizable marker (e.g., toluene). Calculate the USP Tailing Factor (T) or Asymmetry Factor (As). A tailing factor of 1 indicates perfect symmetry. If the neutral marker also tails (As > 1.5), the issue is physical, such as extra-column band broadening from poorly seated PEEK fittings, or a collapsed column bed. If the neutral marker is perfectly symmetrical (As ≈ 1.0) but your thioxopyrimidine tails, the issue is strictly chemical.

Q3: What mobile phase adjustments can I make to suppress silanol interactions for this specific compound? A: Residual silanols become ionized (Si-O⁻) above pH 3.0, creating strong secondary retention sites. To mitigate this, lower the mobile phase pH to < 3.0 (e.g., using 0.1% Formic Acid or 10-20 mM Phosphate buffer at pH 2.5). This fully protonates the silanols into a neutral state (Si-OH), shutting down the ion-exchange mechanism3[3]. Additionally, increasing the buffer concentration (>20 mM) can help mask these active sites.

Q4: I've lowered the pH and used a fully end-capped column, but tailing persists. What is the next logical step? A: If silanol interactions are suppressed but tailing remains, the thioxo group is likely chelating trace metals. Certain analytes may chelate with metal ions on the stationary-phase surface or frits, producing peak tailing 3[3]. You must address metal-induced tailing by switching to a column with a high-purity Type B silica. You can also add a trace amount of a chelating agent (e.g., 10 µM EDTA) to the mobile phase, or passivate the LC system to strip adsorbed metal ions.

Self-Validating Experimental Protocols

Protocol A: The Neutral Marker Asymmetry Test
  • Preparation : Prepare a system suitability test mix containing 50 µg/mL of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione and 10 µg/mL of Toluene (as a neutral, non-chelating marker) in the initial mobile phase.

  • Injection : Inject 5 µL onto the HPLC system under your standard reversed-phase gradient or isocratic conditions.

  • Measurement : Calculate the Asymmetry factor ( As=B/A ) at 10% peak height for both compounds. Peak tailing occurs when the peak asymmetry factor (As) is greater than 1.2 4[4].

  • Causality Evaluation :

    • Scenario A (Physical): If Toluene As > 1.2, the issue is physical. Inspect PEEK fittings for dead volume; replace the guard column.

    • Scenario B (Chemical): If Toluene As ≤ 1.2 but the thioxopyrimidine As > 1.5, the issue is chemical. Proceed to Protocol B.

Protocol B: System Passivation and Metal Chelation Mitigation
  • Bypass : Remove the analytical column and replace it with a zero-dead-volume union to protect the stationary phase.

  • Acid Wash : Flush the HPLC system (lines, autosampler, and detector) with 30% Phosphoric acid at 1.0 mL/min for 30 minutes. This strips heavy metals from the stainless steel pathways.

  • Neutralization : Flush with HPLC-grade water for 30 minutes until the effluent pH is neutral.

  • Column Selection : Reinstall a high-purity, fully end-capped Type B silica column to block residual silanol activity 2[2].

  • Mobile Phase Modification : Add 5-10 µM of EDTA to the aqueous mobile phase to continuously sequester any newly leached metals during the run.

Quick Reference Data Tables

Table 1: Troubleshooting Parameters & Corrective Actions

Diagnostic ObservationRoot CauseMechanistic ExplanationCorrective Action
As > 1.5 for all peaks (including neutral marker) Extra-column volume or column voidDispersion of the sample band in tubing, or physical collapse of the silica bed.Minimize tubing ID (e.g., 0.005" PEEK); ensure fittings are flush; replace column.
Tailing only on thioxopyrimidine; improves at pH < 3.0 Silanol InteractionIonized silanols (Si-O⁻) engage in strong dipole/H-bond interactions with the polarizable C=S group.Lower mobile phase pH to < 3.0; use fully end-capped columns.
Tailing persists at low pH; improves with EDTA Metal ChelationThe thioxo sulfur acts as a soft Lewis base, chelating trace heavy metals (Fe, Al) in the silica or frits.Passivate system with phosphoric acid; use Type B silica or bio-inert hardware.

Table 2: Recommended Column Chemistries for Thioxopyrimidines

Column TypeRationale for ThioxopyrimidinesExample Technologies
Fully End-capped C18 (Type B Silica) High-purity silica reduces trace metals. End-capping blocks residual silanols.Agilent ZORBAX Eclipse Plus, Waters XBridge
Polar-Embedded C18 Embedded amide/carbamate groups provide a shielding layer against residual silanols.Phenomenex Synergi Polar-RP, Waters SymmetryShield
Bio-inert / PEEK-lined Eliminates stainless steel contact, preventing metal chelation with the thioxo group.Agilent InfinityLab Poroshell 120 (Bio-inert)

References

  • Peak Tailing in HPLC - Element Lab Solutions. 4

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. 2

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. 1

  • HPLC Diagnostic Skills II – Tailing Peaks - LCGC Blog (Chromatography Online). 3

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation.

Sources

Troubleshooting

Purification techniques for crude 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione extracts

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the purification of crude 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione. This document is designed for resea...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of crude 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this and structurally similar thiobarbituric acid analogues. Our goal is to provide practical, experience-driven advice to help you overcome common purification challenges, ensuring high purity and yield for your downstream applications.

The purification of heterocyclic compounds containing sulfur can present unique challenges, from selecting the appropriate solvent system to dealing with persistent impurities.[1] This guide consolidates field-proven protocols, troubleshooting advice, and answers to frequently asked questions to streamline your workflow.

Purification Strategy Workflow

Before diving into specific issues, it's crucial to have a logical workflow for approaching any purification task. The following diagram outlines a decision-making process for purifying crude 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione.

Purification_Workflow start Crude Extract of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione assess_purity Initial Purity Assessment (TLC, ¹H NMR, LC-MS) start->assess_purity is_solid Is the crude product a solid? assess_purity->is_solid recrystallize Recrystallization is_solid->recrystallize Yes column Silica Gel Column Chromatography is_solid->column No (Oily) high_purity Purity > 95%? high_purity->column No final_product Pure Product (>98%) high_purity->final_product Yes recrystallize->high_purity column->final_product characterize Characterize Final Product (NMR, MS, MP, Elemental Analysis) final_product->characterize

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Recrystallization Issues

Question 1: My compound “oils out” instead of forming crystals upon cooling. What should I do?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is a common issue with compounds that have relatively low melting points or when the solution is supersaturated with impurities.

Potential Causes & Solutions:

  • Solution is too concentrated: The saturation point is being reached at too high a temperature.

    • Solution: Add a small amount of hot solvent to the oiled-out mixture to redissolve the oil, then allow it to cool again, more slowly this time.[2]

  • Cooling is too rapid: Fast cooling doesn't give molecules sufficient time to align into a crystal lattice.

    • Solution: Ensure the solution cools to room temperature slowly before moving it to an ice bath. Insulating the flask can help.[3]

  • Inappropriate solvent: The solvent may be too "good," keeping the compound dissolved even at low temperatures, or too "poor," causing it to crash out prematurely.

    • Solution: Consider a two-solvent recrystallization system.[4] Dissolve the compound in a minimum of a "good" hot solvent (e.g., ethanol, DCM). Then, add a "poor" solvent (e.g., water, hexane) dropwise at the boiling point until the solution just becomes cloudy. Add a drop or two of the "good" solvent to clarify, then cool slowly.[3][4]

Question 2: I have a low yield after recrystallization. How can I improve it?

Answer: A low yield is one of the most frequent frustrations in recrystallization. It typically points to one of two issues: either the product was not fully recovered from the solution, or it was lost during handling.

Potential Causes & Solutions:

  • Using too much solvent: The most common cause of low yield is using an excessive volume of solvent to dissolve the crude product.[2] This prevents the solution from becoming saturated upon cooling, leaving a significant amount of your product in the mother liquor.

    • Solution: Always use the minimum amount of near-boiling solvent to fully dissolve your solid.[2][5] If you've already added too much, you can carefully evaporate some of the solvent to concentrate the solution before cooling.

  • Premature crystallization: The compound crystallizes in the funnel during hot gravity filtration.

    • Solution: Use a stemless funnel and pre-heat it by pouring hot solvent through it just before filtering your solution. Keep the solution at or near its boiling point during the transfer.

  • Washing crystals with warm solvent: Rinsing the collected crystals with room-temperature or warm solvent will redissolve some of your product.

    • Solution: Always wash the filtered crystals with a minimum amount of ice-cold solvent.[2]

Question 3: My final product is still colored, even after recrystallization. How can I remove colored impurities?

Answer: Persistent color often indicates the presence of highly conjugated, non-polar impurities that co-crystallize with your product.

Potential Causes & Solutions:

  • Highly colored impurities: These may be byproducts from the synthesis or degradation products.

    • Solution: Use activated charcoal (decolorizing carbon). After dissolving your crude product in the hot solvent, cool the solution slightly to prevent boiling over, then add a very small amount (1-2% by weight) of activated charcoal. Reheat the mixture to boiling for a few minutes. The colored impurities will adsorb onto the surface of the carbon.[5]

    • Crucial Next Step: You must perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize. Failure to do so will contaminate your final product with fine carbon particles.

Column Chromatography Issues

Question 4: I can't get good separation of my product from an impurity on the silica gel column. What should I try?

Answer: Poor separation in column chromatography means the mobile phase (eluent) is not effectively differentiating between your compound and the impurity based on their affinity for the stationary phase (silica gel).

Potential Causes & Solutions:

  • Inappropriate solvent system: The eluent may be too polar, causing all compounds to elute quickly together, or not polar enough, causing everything to remain on the column.

    • Solution: Optimize the solvent system using Thin Layer Chromatography (TLC) first.[6] The ideal eluent system should provide a retention factor (Rf) of ~0.3-0.4 for your target compound and show clear separation from all impurity spots. For pyrimidine derivatives, common systems include gradients of ethyl acetate in hexane or methanol in dichloromethane (DCM).[6][7]

  • Column overloading: Too much crude material has been loaded onto the column, exceeding its separation capacity.

    • Solution: As a general rule, use a mass ratio of silica gel to crude product of at least 30:1. For difficult separations, this ratio may need to be increased to 100:1 or more.

  • Poor column packing: Cracks, channels, or air bubbles in the silica gel bed will lead to uneven solvent flow and broad, overlapping bands.

    • Solution: Pack the column carefully using a slurry method. Ensure the silica gel is fully settled before loading the sample. Running a volume of eluent through the column before loading can help identify and fix packing issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from the synthesis of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione?

A1: The impurities will largely depend on the synthetic route. However, for typical condensation reactions (e.g., from 1,3-dimethylthiourea and a malonic acid derivative), common impurities include unreacted starting materials and partially reacted intermediates. Desulfurization byproducts, where the thione (C=S) is oxidized to a carbonyl (C=O), can also occur, leading to the formation of 1,3-dimethylbarbituric acid.[8]

Q2: Which purification method is better: recrystallization or column chromatography?

A2: The choice depends on the nature and quantity of the impurities.[6]

  • Recrystallization is ideal when the crude product is mostly pure (>90%) and the impurities have significantly different solubilities than the desired compound. It is fast, inexpensive, and easily scalable.[5]

  • Column chromatography is more powerful for separating complex mixtures or when impurities have solubilities similar to the product.[6] It offers finer control over separation but is more time-consuming and uses larger volumes of solvent.[9]

Q3: What analytical techniques should I use to confirm the purity and identity of my final product?

A3: A combination of techniques is essential for unambiguous characterization.

  • Purity: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity assessment. A sharp, symmetrical peak is desired. Thin Layer Chromatography (TLC) is a quick qualitative check.

  • Identity:

    • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the molecular structure. The spectra should be clean, with correct chemical shifts and integrations for all protons and carbons.[7][10]

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[10]

    • Melting Point (MP): A sharp melting point range close to the literature value is a good indicator of purity.[11] Impurities typically broaden and depress the melting range.

Q4: My purified, solid product is a pale yellow, but I expected it to be white. Is this a problem?

A4: Not necessarily. Many sulfur-containing organic compounds, especially thiones and related heterocycles, have a pale yellow color due to the nature of their chromophores. If analytical data (NMR, HPLC) confirm high purity, the color is likely intrinsic to the molecule. However, a bright or intense yellow/orange color could indicate the presence of an impurity or degradation product, which would warrant further purification attempts, such as treatment with activated charcoal or re-chromatography.

Standard Operating Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol is a standard method for purifying solid organic compounds where a single solvent provides good differential solubility.[3]

Materials:

  • Crude 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione

  • Recrystallization solvent (e.g., Ethanol, Isopropanol)

  • Erlenmeyer flasks

  • Hot plate/stirrer

  • Stemless funnel and fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Solvent Selection: Place a small amount of crude material in a test tube and add a few drops of the chosen solvent. If it dissolves at room temperature, the solvent is unsuitable. It should be sparingly soluble at room temperature but dissolve completely upon heating.[3]

  • Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent dropwise while stirring and heating until the solid just dissolves completely.[2]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and boil for 2-3 minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Pre-warm a stemless funnel and a clean receiving flask. Filter the hot solution through fluted filter paper to remove the charcoal or other solids.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[2]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small portion of ice-cold solvent to remove any residual mother liquor.

  • Drying: Allow the crystals to dry completely in the air on the filter paper or in a desiccator.

Protocol 2: Silica Gel Column Chromatography

This protocol is used for separating complex mixtures based on polarity.[6]

Materials:

  • Crude product dissolved in a minimum of DCM

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., Hexane/Ethyl Acetate or DCM/Methanol mixture, determined by TLC)

  • Collection tubes

Procedure Workflow Diagram:

Chromatography_Workflow cluster_prep Preparation cluster_run Elution & Collection cluster_finish Isolation tlc 1. Optimize Eluent with TLC pack 2. Pack Column with Silica Slurry tlc->pack load 3. Load Sample onto Column pack->load elute 4. Elute with Solvent load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions with TLC collect->monitor combine 7. Combine Pure Fractions monitor->combine evaporate 8. Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Step-by-step workflow for column chromatography.

Detailed Steps:

  • TLC Analysis: Determine the optimal solvent system that gives your product an Rf value of ~0.3-0.4.[6]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to settle into a uniform bed, draining excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like DCM). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this dry-loaded sample to the top of the column bed.

  • Elution: Carefully add the eluent to the column and begin collecting fractions. You can use a single solvent mixture (isocratic) or gradually increase the polarity (gradient) to elute your compounds.[6]

  • Fraction Analysis: Spot each collected fraction onto a TLC plate to determine its composition.

  • Isolation: Combine the fractions that contain only your pure product. Remove the solvent using a rotary evaporator to yield the purified compound.[6]

Data Summary Table

The following table provides a quick reference for selecting a purification method based on the state of the crude extract.

Crude Product StatePrimary Impurity TypeRecommended Primary MethodKey Considerations
Solid (>90% pure) Soluble, different polarityRecrystallizationFast, scalable, economical.[2]
Solid (Complex Mixture) Multiple, similar polarityColumn ChromatographyHigh resolution, requires optimization.[6]
Oily / Tarry Residue VariousColumn ChromatographyRecrystallization is not feasible for non-solids.
Solid (Colored) Highly conjugated byproductsRecrystallization with CharcoalRequires an additional hot filtration step.
References
  • N. L. C. (n.d.). Capillary column gas chromatography of sulfur heterocycles in heavy oils and tars using a biphenyl polysiloxane stationary phase. American Chemical Society.
  • Ijmra. (2025, October 10). Development of Novel One-Pot Multicomponent Reactions for the Synthesis of Bioactive Sulphur Heterocycles.
  • CDC Stacks. (n.d.). Determination of polycyclic aromatic sulfur heterocycles in diesel particulate matter and diesel fuel by gas chromatography with atomic emission detection.
  • (n.d.). Recrystallization1.
  • (n.d.). Recrystallization.
  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
  • Springer Nature Link. (1976). The gas-chromatographic characteristics of sulfur-containing compounds. Russian Chemical Bulletin.
  • (n.d.). Recrystallization - Single Solvent.
  • (n.d.). recrystallization.pdf.
  • PubMed. (n.d.). A comparative evaluation of thiobarbituric acid methods for the determination of malondialdehyde in biological materials.
  • ChemicalBook. (2016). 1,3-Dimethylbarbituric acid synthesis. Journal of Sulfur Chemistry, 37(1), 1-13.
  • Agilent. (2011). Sulfur compounds Analysis of low-boiling sulfur- containing compounds.
  • (1998). CONVENIENT SYNTHESIS OF PYRID0[4,3-d1PYRIMIDINE-2,4-. HETEROCYCLES, 47(2). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrLSDoCM5r7zGQTmzXry0cRA3FZQoPKjJiofu3uZQTtcNjM6POQ_HHM7aq-lKFO7-0gAdJHKm76Pc9fGxaIpVFf2PqLQJwg-nk1pJedyx4Ttiw0zMlPcw-Z8TWwZ7VGNzqO1hCGM3t3ndhcdJbnsRoEhQETru5K5GQXU4eBdPYSqAs7WRU4EvmZfKXEYj3
  • MilliporeSigma. (n.d.). 1,3-Dimethylbarbituric acid for synthesis 769-42-6.
  • (2026, January 17). 6-Amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione - Safety Data Sheet.
  • Google Patents. (n.d.). Preparation method for 1.3-dimethylbarbituric acid. (Patent No. CN101190898B).
  • Georgia Institute of Technology. (n.d.). SYNTHESIS OF BARBITURIC ACID AND 1,3-DIMETHYLBARBITURIC ACID DERIVATIVES.
  • (2024, September 5). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications.
  • Cheméo. (n.d.). Chemical Properties of 2(1H)-Pyrimidinethione, tetrahydro-1,3-dimethyl- (CAS 16597-35-6).
  • Deotale, V. D. et al. (2019, July 1). HPLC purification technique: synthesis of unsymmetrical thiobarbituric acids. Heliyon 5.
  • Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Der Pharma Chemica.
  • (2024, July 18). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. PMC.
  • NextSDS. (n.d.). 2,4(1H,3H)-Pyrimidinedione, dihydro-1,3-dimethyl-6-thioxo-.
  • (2023, December 1). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega.
  • CATALYST FREE SYNTHESIS OF NOVEL 6-CHLORO-3- ISOPROPYL-1-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE DERIVATIVES AS PHARMA INTERMEDIATE.
  • A deconstruction–reconstruction strategy for pyrimidine diversification. PMC - NIH.
  • (n.d.). A novel synthesis and preliminary in vitro cytotoxic evaluation of dihydropyrimidine-2,4(1H,3H)-dione derivatives. Indian Academy of Sciences.
  • (2023, May 5). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI.
  • Benchchem. (2025, December). Application Notes and Protocols for the Purification of 2,6-Diphenylpyrimidine-4(1H)-thione.

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Reactivity of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione and 2-Thiouracil for Drug Development

A deep dive into the chemical behavior of two key thiopyrimidines, offering insights for researchers in medicinal chemistry and drug development. This guide provides a comparative analysis of the reactivity of 1,3-Dimeth...

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Author: BenchChem Technical Support Team. Date: March 2026

A deep dive into the chemical behavior of two key thiopyrimidines, offering insights for researchers in medicinal chemistry and drug development. This guide provides a comparative analysis of the reactivity of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione and 2-thiouracil, supported by available experimental data and theoretical principles.

In the landscape of heterocyclic chemistry and its application in pharmaceutical sciences, thiopyrimidines represent a class of compounds with significant therapeutic potential. Among these, 2-thiouracil and its derivatives have been extensively studied, notably for their antithyroid properties. This guide focuses on a comparative analysis of the reactivity of 2-thiouracil and a structurally related analogue, 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione, which will be referred to as 1,3-dimethyl-6-thiouracil for clarity. Understanding the nuances in their chemical behavior is paramount for the rational design of novel therapeutics with improved efficacy and selectivity.

Unveiling the Contestants: Chemical Structures and Basal Properties

Both 2-thiouracil and 1,3-dimethyl-6-thiouracil share a common pyrimidine-2,4-dione core, with the key difference being the position of the thioxo (=S) group and the substitution at the nitrogen atoms.

2-Thiouracil is a heterocyclic compound structurally similar to uracil, a fundamental component of RNA. The replacement of the oxygen atom at the C2 position with a sulfur atom imparts unique chemical properties.[1] It exists in a tautomeric equilibrium between the thione and thiol forms, with the thione form being predominant under normal conditions.[2][3] This tautomerism plays a crucial role in its reactivity.

1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione (1,3-Dimethyl-6-thiouracil) is a derivative of 6-thiouracil, featuring methyl groups at the N1 and N3 positions of the pyrimidine ring. The presence of these methyl groups has a profound impact on its electronic and steric properties, and consequently, its reactivity. Unlike 2-thiouracil, the N-methylation in 1,3-dimethyl-6-thiouracil prevents tautomerization involving the ring nitrogens.

Property2-Thiouracil1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione
Systematic Name 2-Sulfanylidene-2,3-dihydropyrimidin-4(1H)-one1,3-Dimethyl-6-thioxo-dihydropyrimidine-2,4(1H,3H)-dione
Common Name 2-Thiouracil1,3-Dimethyl-6-thiouracil
Molecular Formula C₄H₄N₂OSC₆H₈N₂O₂S
Molar Mass 128.15 g/mol 172.20 g/mol
Key Structural Features Thioxo group at C2, N-H protons at N1 and N3Thioxo group at C6, Methyl groups at N1 and N3

A Head-to-Head Comparison of Reactivity

The reactivity of these molecules is primarily dictated by the distribution of electron density, the presence of nucleophilic and electrophilic centers, and steric accessibility.

Nucleophilicity and Electrophilicity

2-Thiouracil: The presence of two N-H protons allows for deprotonation, forming a resonance-stabilized anion. The sulfur atom, being more polarizable than oxygen, is a soft nucleophile, while the nitrogen and oxygen atoms are harder nucleophiles. This ambident nucleophilic character allows for reactions at multiple sites. For instance, alkylation of 2-thiouracil can occur at the sulfur, nitrogen, or oxygen atoms, with the regioselectivity being dependent on the reaction conditions.[4] The C5 and C6 positions can also exhibit nucleophilic character, participating in reactions with electrophiles.

1,3-Dimethyl-6-thiouracil: The N-methylation in 1,3-dimethyl-6-thiouracil significantly alters its nucleophilic character. The absence of acidic N-H protons means that it does not readily form an anion in the same manner as 2-thiouracil. However, the lone pairs on the sulfur and oxygen atoms still confer nucleophilicity. The methyl groups are electron-donating, which can increase the electron density on the ring and potentially enhance the nucleophilicity of the exocyclic sulfur and oxygen atoms. Conversely, the pyrimidine ring itself is generally electron-deficient and susceptible to nucleophilic attack, a reactivity that can be modulated by substituents.[5]

Experimental Workflow: Comparative Alkylation Study

To experimentally compare the nucleophilic reactivity, a standardized alkylation reaction can be performed.

G cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Work-up and Analysis A 2-Thiouracil or 1,3-Dimethyl-6-thiouracil E Stir at Room Temperature A->E B Alkylating Agent (e.g., Methyl Iodide) B->E C Base (e.g., K2CO3) C->E D Solvent (e.g., DMF) D->E F Monitor by TLC/LC-MS E->F G Quench Reaction F->G Reaction Complete H Extract Product G->H I Purify by Chromatography H->I J Characterize Products (NMR, MS) I->J

Caption: Workflow for a comparative alkylation study.

By quantifying the reaction rates and the distribution of S-, N-, and O-alkylated products for both compounds under identical conditions, a direct comparison of their nucleophilic reactivity can be established.

Susceptibility to Oxidation

2-Thiouracil: The sulfur atom in 2-thiouracil is susceptible to oxidation. Studies have shown that it can be oxidized by various agents, including hydroxyl radicals and iodine.[1][6][7] The oxidation can lead to the formation of a dimer radical cation or further oxidation to sulfenic, sulfinic, and sulfonic acids.[8] This susceptibility to oxidation is a key aspect of its biological activity and also a consideration in its stability and metabolism.

1,3-Dimethyl-6-thiouracil: While specific experimental data on the oxidation of 1,3-dimethyl-6-thiouracil is limited, it is expected that the thione group at the C6 position would also be prone to oxidation. The electronic environment around the C6-thioxo group differs from the C2-thioxo group in 2-thiouracil, which could influence the rate and products of oxidation. The electron-donating methyl groups might increase the electron density on the sulfur atom, potentially making it more susceptible to oxidation compared to an unmethylated analogue.

Data Presentation: Comparative Oxidation Potential

CompoundOxidizing AgentObserved ProductsReference
2-ThiouracilHydroxyl Radical (•OH)Dimer radical cation, OH-adducts, H-abstracted radicals[1][6]
2-ThiouracilIodine (I₂)Disulfide and further oxidation products[7]
6-Propyl-2-thiouracilElectrochemical OxidationDimer, Sulfinic acid degradation products[8]
1,3-Dimethyl-6-thiouracil-Data not readily available-

The Influence of N-Methylation: A Deeper Look

The presence of methyl groups at the N1 and N3 positions of the pyrimidine ring in 1,3-dimethyl-6-thiouracil introduces significant electronic and steric effects that differentiate its reactivity from that of 2-thiouracil.

Electronic Effects: The methyl groups are electron-donating through induction. This increases the electron density on the pyrimidine ring, which can affect the nucleophilicity of the exocyclic atoms and the susceptibility of the ring to electrophilic attack. Theoretical studies on related systems suggest that N-methylation can influence the acidity and basicity of the molecule.[3]

Steric Effects: The methyl groups introduce steric hindrance around the N1 and N3 positions. This steric bulk can hinder the approach of reagents to these sites, thereby influencing the regioselectivity of reactions. For example, in reactions where the nitrogen atoms could potentially act as nucleophiles, the steric hindrance from the methyl groups would likely disfavor this pathway.

Logical Relationship: Factors Influencing Reactivity

G cluster_2TU 2-Thiouracil cluster_DM6T 1,3-Dimethyl-6-thiouracil Reactivity Overall Reactivity Electronic Electronic Effects Electronic->Reactivity Steric Steric Effects Steric->Reactivity Tautomerism Tautomerism Tautomerism->Reactivity NH N-H Protons NH->Tautomerism Thione2 C2=S Group Thione2->Electronic NMe N-Methyl Groups NMe->Electronic NMe->Steric Thione6 C6=S Group Thione6->Electronic

Caption: Factors influencing the reactivity of the two compounds.

Implications for Drug Development

The differences in reactivity between 2-thiouracil and 1,3-dimethyl-6-thiouracil have significant implications for drug design and development.

  • Metabolic Stability: The N-methyl groups in 1,3-dimethyl-6-thiouracil can block metabolic pathways that involve N-dealkylation or conjugation at the nitrogen atoms, potentially leading to a longer biological half-life compared to 2-thiouracil.

  • Target Binding: The altered electronic and steric profile of 1,3-dimethyl-6-thiouracil can lead to different binding affinities and selectivities for biological targets. The absence of N-H protons for hydrogen bonding and the presence of bulky methyl groups can dramatically change the interaction with a protein's active site.

  • Toxicity Profile: The different metabolic pathways and potential for forming reactive intermediates can result in distinct toxicity profiles for the two compounds.

Conclusion

While both 2-thiouracil and 1,3-dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione are thiopyrimidine derivatives, their reactivity profiles are distinct due to the different placement of the thioxo group and, most significantly, the N-methylation in the latter. 2-Thiouracil's reactivity is characterized by its ambident nucleophilicity and the presence of acidic N-H protons, allowing for a variety of reactions. In contrast, 1,3-dimethyl-6-thiouracil's reactivity is modulated by the electronic and steric effects of the N-methyl groups, which block N-H tautomerism and can influence the nucleophilicity of other sites.

Further experimental studies directly comparing the reactivity of these two compounds under standardized conditions are warranted to provide a more quantitative understanding. Such data would be invaluable for medicinal chemists aiming to fine-tune the properties of thiopyrimidine-based drug candidates for enhanced therapeutic benefit.

References

  • Prasanthkumar, K. P., Suresh, C. H., & Aravindakumar, C. T. (2012). Oxidation Reactions of 2-Thiouracil: A Theoretical and Pulse Radiolysis Study. The Journal of Physical Chemistry A, 116(44), 10712–10720. [Link]

  • Prasanthkumar, K. P., Suresh, C. H., & Aravindakumar, C. T. (2012). Oxidation reactions of 2-thiouracil: a theoretical and pulse radiolysis study. PubMed, 12392718. [Link]

  • MILLER, W. H., ROBLIN, R. O., & ASTWOOD, E. B. (1945). Studies in chemotherapy; oxidation of 2-thiouracil and related compounds by iodine. Journal of the American Chemical Society, 67(12), 2201–2204. [Link]

  • (This reference is not directly cited in the text but provides relevant background on thiouracil oxid
  • (This reference is not directly cited in the text but provides relevant background on thiouracil oxid
  • Chigwada, T. R., Shonhai, A., & Tichagwa, L. (2017). Electrochemical versus Enzymatic in Vitro Oxidations of 6-propyl-2-thiouracil: Identification, Detection, and Characterization of Metabolites. PubMed, 29095914. [Link]

  • (This reference is not directly cited in the text but provides relevant background on thiouracil deriv
  • (This reference is not directly cited in the text but provides relevant background on thiouracil deriv
  • (This reference is not directly cited in the text but provides relevant background on thiouracil deriv
  • (This reference is not directly cited in the text but provides relevant background on thiouracil deriv
  • Singh, P., & Kumar, A. (2015). Studies on solubility and S-alkylation of 2-thiouracil in ionic liquids. ResearchGate. [Link]

  • (This reference is not directly cited in the text but provides relevant background on thiouracil deriv
  • (This reference is not directly cited in the text but provides relevant background on thiouracil deriv
  • (This reference is not directly cited in the text but provides relevant background on thiouracil deriv
  • (This reference is not directly cited in the text but provides relevant background on thiouracil deriv
  • Al-Juaid, S. S., & El-Bermani, M. F. (2016). Exploring Formations of Thio-Thiol and Keto-Enol Tautomers for Structural Analysis of 2-Thiouracil. Advanced Journal of Science and Engineering. [Link]

  • Yekeler, H. (2000). Ab initio study on tautomerism of 2-thiouracil in the gas phase and in solution. PubMed, 10756479. [Link]

  • Ibrahim, M. A. (2023). UTILITY OF 6-AMINOURACILS FOR BUILDING SUBSTITUTED AND HETEROANNULATED PYRIMIDINES: A COMPREHENSIVE REVIEW. Semantic Scholar. [Link]

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Comparative

A Senior Application Scientist's Guide to the Validation of an LC-MS/MS Method for the Quantification of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione in Human Plasma

This guide provides a comprehensive framework for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione, a...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione, a thiopurine-related compound, in a biological matrix such as human plasma. The principles and protocols outlined herein are grounded in the latest international regulatory standards, ensuring the generation of reliable and defensible data for pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence (BE) studies.

The narrative is structured from the perspective of a senior application scientist, emphasizing not just the procedural steps but the scientific rationale behind them. Our objective is to demonstrate that the developed bioanalytical method is robust, reliable, and fit for its intended purpose.[1][2]

The Foundation: Regulatory Framework and Method Development

Before any validation experiments commence, it is crucial to understand the regulatory landscape. The International Council for Harmonisation (ICH) M10 guideline and the U.S. Food and Drug Administration (FDA) Guidance for Industry on Bioanalytical Method Validation are the authoritative documents that form the bedrock of this process.[2][3][4][5] Adherence to these guidelines ensures that the data generated will be acceptable to regulatory agencies worldwide.[6][7][8]

The purpose of bioanalytical method validation is to prove that the designed analytical procedure is suitable for its intended use.[1][4] This process is preceded by method development, where the optimal conditions for quantifying the analyte are established.[1][4]

Key Method Development Considerations:

  • Analyte & Internal Standard (IS) Characterization: Understanding the physicochemical properties of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione is paramount. A stable isotope-labeled (SIL) version of the analyte is the preferred internal standard to compensate for variability during sample processing and analysis.

  • Mass Spectrometry: Optimization of MS/MS parameters, including selection of precursor and product ions in Multiple Reaction Monitoring (MRM) mode, is critical for achieving high selectivity and sensitivity.

  • Chromatography: Development of a robust LC method to separate the analyte from endogenous matrix components is essential to minimize ion suppression or enhancement, collectively known as the matrix effect.[9]

  • Sample Preparation: The chosen extraction technique (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) must provide clean extracts and high, consistent recovery.

The Core Validation Parameters: A Comprehensive Protocol

A full validation protocol involves a series of experiments designed to challenge the method's performance.[1][4] The following sections detail the experimental design, execution, and acceptance criteria for each key validation parameter.

Selectivity and Specificity

Causality: The first question any validated method must answer is: "Does the method measure only the intended analyte?"[3] Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components.[6] Specificity ensures that the signal measured is uniquely from the analyte of interest.[10]

Experimental Protocol:

  • Analyze at least six individual lots of blank human plasma.

  • Analyze a blank plasma sample spiked only with the internal standard (IS).

  • Analyze a blank plasma sample spiked with the analyte at the Lower Limit of Quantitation (LLOQ).

Acceptance Criteria (per ICH M10):

  • The response in blank samples at the retention time of the analyte should be ≤ 20% of the LLOQ response.

  • The response in blank samples at the retention time of the IS should be ≤ 5% of the IS response in the LLOQ sample.

Sensitivity: Lower Limit of Quantitation (LLOQ)

Causality: The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[3][10] This defines the lower boundary of the method's reliable measurement range, which is critical for characterizing the terminal elimination phase in PK studies.

Experimental Protocol:

  • Prepare a set of plasma samples spiked with the analyte at the proposed LLOQ concentration.

  • Analyze these samples in at least five replicates within a single validation run.

Acceptance Criteria (per ICH M10):

  • Accuracy: The mean concentration should be within ±20% of the nominal concentration.

  • Precision: The coefficient of variation (CV%) should not exceed 20%.

  • Signal-to-Noise: The analyte response should be at least 5 times the response of a blank sample.

Calibration Curve and Linearity

Causality: The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte over a specific range. Linearity confirms that this relationship is proportional, allowing for the accurate calculation of unknown sample concentrations.[10]

Experimental Protocol:

  • Prepare a series of calibration standards by spiking blank plasma with known concentrations of the analyte. A typical curve consists of a blank sample, a zero sample (blank + IS), and 6-8 non-zero standards.

  • Process and analyze the standards.

  • Plot the peak area ratio (analyte/IS) against the nominal concentration.

  • Perform a linear regression analysis, typically with a 1/x² weighting.

Acceptance Criteria (per ICH M10):

  • The correlation coefficient (r²) should be ≥ 0.99.

  • At least 75% of the non-zero standards must be within ±15% of their nominal concentrations (±20% for the LLOQ).

Accuracy and Precision

Causality: Accuracy describes the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements.[6] These two parameters are the ultimate indicators of a method's reliability. They are assessed using Quality Control (QC) samples at multiple concentrations.

Experimental Protocol:

  • Prepare QC samples in bulk at four concentration levels:

    • LLOQ

    • Low QC (LQC): ~3x LLOQ

    • Medium QC (MQC): Mid-range of the calibration curve

    • High QC (HQC): ~75-85% of the Upper Limit of Quantitation (ULOQ)

  • Intra-run (Within-run) Analysis: Analyze at least five replicates of each QC level in a single analytical run.

  • Inter-run (Between-run) Analysis: Analyze the QC replicates in at least three separate runs on different days.

Acceptance Criteria (per ICH M10):

  • Accuracy: The mean concentration for each QC level must be within ±15% of the nominal value (±20% for LLOQ).

  • Precision: The CV% for each QC level must not exceed 15% (20% for LLOQ).

QC LevelNominal Conc. (ng/mL)NMean Measured Conc. (ng/mL)Accuracy (%)Precision (CV%)
LLOQ1.00151.05105.09.8
LQC2.50152.4196.47.2
MQC50.01551.5103.05.5
HQC80.01578.998.66.1
Recovery and Matrix Effect

Causality: These parameters are critical for LC-MS/MS methods. Recovery assesses the efficiency of the sample extraction process.[10] The Matrix Effect evaluates the influence of co-eluting matrix components on the ionization of the analyte, which can lead to inaccurate results.[6][9]

Experimental Protocol:

  • Prepare three sets of samples at LQC and HQC levels:

    • Set A: Analyte spiked into post-extraction blank plasma (represents 100% response).

    • Set B: Blank plasma extracted, then spiked with analyte post-extraction.

    • Set C: Plasma spiked with analyte, then extracted.

  • Analyze all sets and calculate the following:

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

Acceptance Criteria (per ICH M10):

  • Recovery does not need to be 100%, but it should be consistent and reproducible. The CV% of recovery across replicates should be ≤ 15%.

  • The IS-normalized matrix factor (calculated from at least 6 lots of plasma) should have a CV% ≤ 15%.

Stability

Causality: Analyte stability must be demonstrated under various conditions that samples may encounter from collection to analysis. This ensures that the measured concentration reflects the true concentration at the time of sample collection.

Experimental Protocol & Acceptance Criteria: Stability is assessed by analyzing QC samples (LQC and HQC) after exposure to specific conditions and comparing the results to freshly prepared samples. The mean concentration of the stability samples must be within ±15% of the nominal concentration.

  • Freeze-Thaw Stability: Samples are frozen and thawed for at least three cycles.

  • Short-Term (Bench-Top) Stability: Samples are kept at room temperature for a duration that mimics the sample handling process.

  • Long-Term Stability: Samples are stored at the intended storage temperature (e.g., -70°C) for a period longer than the expected sample storage time.

  • Post-Preparative (Autosampler) Stability: Processed samples are kept in the autosampler for a period that exceeds the expected run time.

Visualizing the Validation and Sample Preparation Workflows

Diagrams provide a clear, high-level overview of complex processes. The following have been created using Graphviz to illustrate the logical flow of the validation process and a typical sample preparation procedure.

G cluster_0 Method Development cluster_1 Full Method Validation cluster_2 Application Dev LC & MS/MS Optimization Sample Prep Selection Selectivity Selectivity & Specificity Dev->Selectivity LLOQ Sensitivity (LLOQ) Selectivity->LLOQ CalCurve Calibration Curve & Linearity LLOQ->CalCurve Accuracy Accuracy & Precision CalCurve->Accuracy Matrix Matrix Effect & Recovery Accuracy->Matrix Stability Stability (Freeze-Thaw, Long-Term, etc.) Matrix->Stability SampleAnalysis Study Sample Analysis Stability->SampleAnalysis

Caption: High-level workflow for bioanalytical method validation.

G Start Plasma Sample (Calibrator, QC, or Unknown) Step1 Add Internal Standard (IS) Solution Start->Step1 Step2 Add Protein Precipitation Solvent (e.g., Acetonitrile) Step1->Step2 Step3 Vortex to Mix Step2->Step3 Step4 Centrifuge to Pellet Protein Step3->Step4 Step5 Transfer Supernatant to Clean Plate/Vial Step4->Step5 Step6 Evaporate & Reconstitute (Optional) Step5->Step6 End Inject into LC-MS/MS System Step6->End

Caption: Example sample preparation workflow using protein precipitation.

Conclusion

The validation of an LC-MS/MS method is a systematic and rigorous process mandated by global regulatory bodies.[11] By meticulously evaluating parameters such as selectivity, sensitivity, linearity, accuracy, precision, recovery, matrix effect, and stability, we can establish a high degree of confidence in the analytical data. The framework presented in this guide provides a robust pathway for validating a method for 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione, ensuring that the generated data is accurate, reproducible, and fit for purpose in supporting drug development programs.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline M10: Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Resolian. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • BioAgilytix. (2024). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]

  • Bajaj, R., et al. (2021). LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity. Frontiers in Pharmacology. [Link]

  • European Medicines Agency. (2024). Implementation strategy of ICH Guideline M10 on bioanalytical method validation. [Link]

  • PubMed. (2018). Analytical and clinical validation of an LC-MS/MS method to measure thiopurine S-methyltransferase activity by quantifying d3-6-MMP. [Link]

  • Kim, H. Y., et al. (2018). Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method. Annals of Laboratory Medicine. [Link]

  • Springer Nature Experiments. (n.d.). Quantification of Thiopurine Metabolites in Human Erythrocytes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). [Link]

  • Annals of Laboratory Medicine. (2018). Evaluation of stability of thiopurine metabolites using a validated LC-MS/MS method. [Link]

  • Reddit. (2022). LC-MS method validation resources. [Link]

  • Eurachem. (2025). LC-MS method validation in scientific research: it's time to harmonize and exemplify. [Link]

  • Sisu@UT. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. [Link]

  • IJRAR. (2020). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. [Link]

  • PubChem. (n.d.). 1,3-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. [Link]

  • Sisu@UT. (n.d.). References – Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]

  • PubMed. (2009). Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects. [Link]

  • Van De Steene, J. C., & Lambert, W. E. (2010). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Analytical and Bioanalytical Chemistry, 397(5), 2055–2064. [Link]

  • SciSpace. (2011). Synthesis of dihydropyrimidin-2-one/thione library and cytotoxic activity against the human U138-MG and Rat C6 glioma cell lines. [Link]

  • Laibo Chem. (n.d.). 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione. [Link]

  • PubMed. (2022). Development and validation of LC-QTOF-MS/MS method for the identification and determination of low levels of a genotoxic impurity, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine in ticagrelor API. [Link]

  • ResearchGate. (2010). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. [Link]

  • Journal of King Saud University - Science. (2022). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. [Link]

  • SciELO. (2011). Synthesis of dihydropyrimidin-2-one/thione library and cytotoxic activity against the human U138-MG and Rat C6 glioma cell lines. [Link]

Sources

Validation

Comparing biological activity of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione and standard pyrimidines

An Application Scientist’s Guide: Comparing the Biological Activity of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione vs. Standard Pyrimidines As drug discovery pivots from broad-spectrum chemotherapeutics to ta...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist’s Guide: Comparing the Biological Activity of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione vs. Standard Pyrimidines

As drug discovery pivots from broad-spectrum chemotherapeutics to targeted molecular inhibitors, the structural evolution of the pyrimidine scaffold has become a focal point of medicinal chemistry. Standard pyrimidines, such as the classical antimetabolite 5-Fluorouracil (5-FU), have long been the backbone of oncology. However, the introduction of a thioxo group to create derivatives like 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione (1,3-DM-6-TPD) [1] fundamentally alters the molecule's pharmacokinetic and pharmacodynamic profile.

This guide objectively compares the biological activity, target engagement, and experimental validation of 6-thioxopyrimidines against standard pyrimidines, providing researchers with the mechanistic causality needed to optimize lead compounds.

Mechanistic Causality: The Thio-Advantage

The substitution of a carbonyl oxygen (C=O) with a thiocarbonyl sulfur (C=S) at the 6-position of the pyrimidine ring is not merely a cosmetic structural tweak; it dictates the molecule's biological fate.

  • Standard Pyrimidines (e.g., 5-FU): Rely on structural mimicry. 5-FU mimics endogenous uracil to irreversibly bind thymidylate synthase, halting DNA synthesis. This mechanism is highly effective but inherently non-selective, leading to broad cytotoxicity.

  • 6-Thioxopyrimidines (e.g., 1,3-DM-6-TPD): Act primarily as targeted kinase inhibitors. Sulfur is highly polarizable and possesses a larger Van der Waals radius than oxygen. This allows the 6-thioxo moiety to act as a specialized hydrogen-bond acceptor that fits precisely into the hydrophobic hinge regions of specific kinases, such as PIM-1 and Cyclin-Dependent Kinases (CDKs) [2]. By selectively inhibiting these kinases, 6-thioxopyrimidines induce cell cycle arrest and apoptosis without the widespread DNA damage associated with standard antimetabolites.

Pathway Compound 1,3-DM-6-TPD (Thioxopyrimidine) Kinase PIM-1 / CDKs Compound->Kinase Competitive Inhibition (Hinge Region) Apoptosis Cell Cycle Arrest & Apoptosis Compound->Apoptosis Net Effect: Induces BAD BAD Protein (Pro-apoptotic) Kinase->BAD Phosphorylation (Inactivation) Bcl2 Bcl-2 Protein (Anti-apoptotic) BAD->Bcl2 Antagonizes Bcl2->Apoptosis Blocks

Mechanism of PIM-1 kinase inhibition and apoptosis induction by 6-thioxopyrimidines.

Comparative Biological Activity

Extensive in vitro screening against human cancer cell lines demonstrates that 6-thioxopyrimidine derivatives frequently outperform standard pyrimidines and even rival anthracyclines in targeted cytotoxicity [3, 4].

Table 1: Comparative IC50 Values Across Key Cell Lines

Compound ClassRepresentative AgentPrimary TargetMCF-7 IC50 (µM)HepG2 IC50 (µM)Mechanism of Action
6-Thioxopyrimidine 1,3-DM-6-TPD DerivativesPIM-1 / CDKs1.90 - 2.440.40 - 3.11Targeted Kinase Inhibition
Standard Pyrimidine 5-Fluorouracil (5-FU)Thymidylate Synthase5.00 - 8.506.10 - 10.2Antimetabolite / DNA Damage
Anthracycline (Control) DoxorubicinTopoisomerase II5.006.10DNA Intercalation

Data synthesized from comparative screening studies of thioxopyrimidines vs. standard chemotherapeutics [3].

Self-Validating Experimental Methodologies

To objectively evaluate the performance of 1,3-DM-6-TPD against standard pyrimidines, laboratory protocols must be designed to eliminate artifactual interference. Below are two field-proven, self-validating workflows.

Protocol A: FRET-Based Kinase Target Engagement Assay

To prove that the biological activity of 1,3-DM-6-TPD is driven by kinase inhibition rather than broad cytotoxicity, a Fluorescence Resonance Energy Transfer (FRET) assay is utilized [2].

  • Enzyme-Substrate Incubation: Incubate recombinant PIM-1 kinase with a specific FRET-peptide substrate.

    • Causality: The FRET pair allows for real-time, homogeneous measurement of phosphorylation. Because the readout relies on an emission ratio rather than absolute fluorescence, it self-normalizes against well-to-well variations in peptide concentration.

  • Compound Titration: Add 1,3-DM-6-TPD in a 10-point serial dilution (ranging from 10 µM to 0.1 nM).

    • Causality: Establishing a rigorous dose-response curve differentiates true competitive hinge-binding from non-specific colloidal aggregation (which would present as a steep, non-sigmoidal inhibition curve).

  • Emission Ratio Calculation: Measure emissions at the donor and acceptor wavelengths.

    • Causality: When the FRET-peptide is phosphorylated (active kinase), the emission ratio remains low. A high emission ratio confirms successful kinase inhibition by the thioxopyrimidine [2].

Protocol B: SRB Cytotoxicity Screening Workflow

When screening sulfur-containing compounds like 1,3-DM-6-TPD, standard MTT assays can yield false positives. The redox-active thioxo group can directly reduce the MTT tetrazolium salt independently of cell viability. Therefore, the Sulforhodamine B (SRB) assay is the gold standard [4].

  • Cell Seeding & Treatment: Seed MCF-7 and HepG2 cells in 96-well plates. Treat with 1,3-DM-6-TPD vs. 5-FU for 48 hours.

  • TCA Fixation: Add cold Trichloroacetic acid (TCA) directly to the wells.

    • Causality: TCA instantly halts cellular metabolism and precipitates proteins to the bottom of the plate. This prevents the loss of apoptotic cells during subsequent wash steps, ensuring the final readout accurately reflects the total cell population at the exact 48-hour mark.

  • SRB Staining: Apply 0.4% SRB solution.

    • Causality: SRB binds stoichiometrically to basic amino acid residues under mildly acidic conditions. Because it measures total protein mass rather than metabolic enzyme activity, it is completely immune to the redox interference caused by thioxopyrimidines.

  • Solubilization & Readout: Wash with 1% acetic acid to remove unbound dye, then solubilize the bound dye with 10 mM Tris base. Read optical density (OD) at 540 nm.

Protocol Step1 Compound Prep & Titration Step2 Cell Incubation (MCF-7 / HepG2) Step1->Step2 Step3 TCA Protein Precipitation Step2->Step3 Step4 SRB Staining & Optical Readout Step3->Step4 Step5 Dose-Response Modeling (IC50) Step4->Step5

Self-validating high-throughput SRB cytotoxicity screening workflow.

Conclusion

The transition from standard pyrimidines to 6-thioxopyrimidines like 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione represents a shift from broad antimetabolite toxicity to precision kinase inhibition. By leveraging the unique polarizability and hydrogen-bonding profile of the thioxo moiety, researchers can achieve superior IC50 values in resistant cell lines. When validating these compounds, it is imperative to utilize redox-independent assays (like SRB) and ratiometric target-engagement models to ensure data integrity.

References

  • Calpaclab. "1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione, 95% Purity." Calpaclab.com.
  • National Institutes of Health (NIH). "Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies." NIH.gov.
  • Der Pharma Chemica. "Biological Screening for a New Series of Thiophene/Pentahydrocycloheptathieno[2,3-D]Pyrimidine Derivatives along with their Synthetic Strategy." Derpharmachemica.com.
  • ResearchGate. "Synthesis and Antitumor Evaluation of 6-Thioxo-, 6-Oxo- and 2,4-Dioxopyrimidine Derivatives." Researchgate.net.
Comparative

A Spectroscopic Guide to Thione-Thiol Tautomerism in 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione

This technical guide provides an in-depth comparative analysis of the tautomeric forms of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione, a molecule of interest in medicinal chemistry and materials science. Taut...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth comparative analysis of the tautomeric forms of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione, a molecule of interest in medicinal chemistry and materials science. Tautomerism, the dynamic equilibrium between interconverting isomers, is a critical factor governing the physicochemical properties, reactivity, and biological activity of heterocyclic compounds.[1] For this N,N'-dimethylated thioxopyrimidine, the equilibrium primarily involves the thione and thiol forms, driven by proton migration between the pyrimidine ring and the exocyclic sulfur atom.

Understanding and characterizing this equilibrium is paramount for drug development professionals, as a specific tautomer may exhibit preferential binding to a biological target or possess superior membrane permeability.[1] This guide details the application of fundamental spectroscopic techniques—UV-Visible, Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR)—to distinguish and characterize these tautomers, grounded in experimental data and established principles.

The Thione-Thiol Tautomeric Equilibrium

1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione can exist in two primary tautomeric forms: the thione form and the thiol form. The position of this equilibrium is highly sensitive to the molecular environment. Factors such as solvent polarity, temperature, and pH significantly influence which tautomer predominates.[1][2] Generally, polar solvents tend to stabilize the more polar thione tautomer, whereas nonpolar environments can favor the less polar, aromatic thiol form.[1][2]

workflow start Synthesize & Purify Compound dissolve Dissolve in Solvents (e.g., Dioxane, Ethanol, DMSO) start->dissolve uv_vis UV-Vis Spectroscopy (Identify λmax shifts) dissolve->uv_vis ftir FT-IR Spectroscopy (Identify C=S vs. S-H bands) dissolve->ftir nmr NMR Spectroscopy (¹H & ¹³C Chemical Shifts) dissolve->nmr analyze Correlate Data & Determine Predominant Tautomer uv_vis->analyze ftir->analyze nmr->analyze end Conclusion analyze->end

Caption: Generalized workflow for spectroscopic tautomer analysis.

UV-Visible (UV-Vis) Spectroscopy

Causality: UV-Vis spectroscopy distinguishes between tautomers based on their different electronic structures. The thione form contains a C=S chromophore, which typically absorbs light at a longer wavelength compared to the aromatic thiol form. [1]By analyzing the absorption spectra in solvents of varying polarity, one can monitor the shift in the tautomeric equilibrium. [2][3] Experimental Protocol:

  • Preparation: Prepare stock solutions of the compound (~1 mg/mL) in a suitable volatile solvent (e.g., dichloromethane).

  • Sample Dilution: Prepare final analytical solutions (e.g., 10 µg/mL) in solvents of varying polarity, such as cyclohexane (nonpolar), dioxane, and ethanol (polar).

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution from 200 to 400 nm using a dual-beam spectrophotometer, with the pure solvent as a reference.

  • Analysis: Identify the absorption maxima (λmax) and note any changes in their position and relative intensity across the different solvents.

Comparative Data Summary:

Spectroscopic FeatureThione TautomerThiol TautomerCausality
λmax (n→π) ~330-350 nmAbsent or shifted to shorter λThe C=S group exhibits a low-energy n→π transition.
λmax (π→π*) ~270-290 nm~260-280 nmThe extended conjugation in the thione form leads to a bathochromic (red) shift compared to the thiol's aromatic system.

Note: Specific λmax values are illustrative and based on data for similar thiouracil derivatives. The key diagnostic is the solvent-dependent shift. [1][4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR spectroscopy provides direct evidence for the presence of specific functional groups that define each tautomer. The most telling comparison is the presence of a C=S stretching vibration in the thione form versus an S-H stretch in the thiol form. [1][5] Experimental Protocol:

  • Solid-State Analysis: Prepare a KBr pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing it into a transparent disk. This method reveals the preferred tautomer in the solid state.

  • Solution-State Analysis: Record spectra in solvents transparent in the regions of interest (e.g., CCl₄ for S-H stretching). Use a solution cell with an appropriate path length.

  • Data Acquisition: Collect the FT-IR spectrum over a range of 4000–400 cm⁻¹.

  • Analysis: Identify and assign the key vibrational bands corresponding to each tautomer.

Comparative Data Summary:

Vibrational ModeThione Form (cm⁻¹)Thiol Form (cm⁻¹)Diagnostic Importance
S-H Stretch Absent~2550-2600 (weak)Unambiguous indicator of the thiol form, though often weak. [5]
C=O Stretch ~1710 and ~1660~1700 and ~1650Both tautomers have carbonyl groups; shifts can be subtle. [6]
C=S Stretch ~1050-1200AbsentA strong indicator of the thione form. [6][7]
C=N Stretch Present (ring)More pronouncedBecomes more defined in the aromatic thiol ring.

The thione form is expected to be dominant in the solid state for many similar compounds. [8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy offers the most detailed structural information by probing the chemical environment of each nucleus (¹H and ¹³C). The chemical shifts of the carbon and hydrogen atoms within the pyrimidine ring are highly sensitive to the tautomeric state. [1][9]¹⁵N NMR can also be a powerful tool due to the large chemical shift differences between iminothiol and thioamide nitrogen atoms, though it is less common. [10] Experimental Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.5-0.7 mL of deuterated solvents with varying polarities (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra at a constant temperature (e.g., 298 K).

  • Analysis: Assign the chemical shifts for each nucleus. Compare the spectra obtained in different solvents to observe shifts in the equilibrium, which will manifest as changes in the relative integrals of signals or as a single set of averaged signals if the exchange is fast on the NMR timescale.

Comparative Data Summary (¹H NMR):

ProtonThione Form (δ, ppm)Thiol Form (δ, ppm)Diagnostic Importance
H5 ~5.8-6.0~6.2-6.4The proton at C5 is deshielded in the more aromatic thiol form.
N-CH₃ ~3.2-3.5~3.3-3.6Methyl groups will show slight but distinct shifts.
S-H Absent~4.0-7.0 (broad)A key, though sometimes difficult to observe, signal for the thiol form. Its position is highly dependent on solvent and concentration.

Comparative Data Summary (¹³C NMR):

CarbonThione Form (δ, ppm)Thiol Form (δ, ppm)Diagnostic Importance
C6 (C-S) ~175-185~150-160This is the most diagnostic signal. The C=S carbon is significantly deshielded compared to the C-S carbon in the thiol. [1]
C2, C4 (C=O) ~160-165, ~150-155Minor shifts expectedCarbonyl shifts are less dramatically affected but will differ slightly.
C5 ~100-105~105-110The C5 carbon environment changes with the tautomeric form.

Conclusion

The tautomeric equilibrium of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione is a delicate balance influenced by its environment. A conclusive analysis requires a synergistic application of UV-Vis, FT-IR, and NMR spectroscopy. UV-Vis spectroscopy provides an excellent qualitative and sometimes quantitative assessment of the equilibrium's position in different solvents. [1]FT-IR offers definitive proof of the key functional groups present in the solid state and in solution. [5]Finally, NMR spectroscopy provides the most granular structural detail, allowing for unambiguous assignment of the predominant tautomer through characteristic chemical shifts, particularly of the C6 carbon. [1]By employing these methods in a coordinated workflow, researchers can confidently characterize the tautomeric behavior of this and related pyrimidine derivatives, a critical step in the rational design of new therapeutic agents and functional materials.

References

  • Exploring Formations of Thio-Thiol and Keto-Enol Tautomers for Structural Analysis of 2-Thiouracil. SciEng Publishing Group.
  • Yekeler, H. (2000). Ab initio study on tautomerism of 2-thiouracil in the gas phase and in solution. Journal of Computer-Aided Molecular Design, 14(3), 243-250.
  • Solvent promoted tautomerism in thione-containing tetraazatricyclics: evidence from 1H NMR spectroscopy and transition state studies. Journal of Molecular Modeling, 28(8), 215. (2022).
  • Tautomerism in 2,6-Diphenylpyrimidine-4(1H)-thione Derivatives: An In-depth Technical Guide. Benchchem.
  • Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry.
  • Karpenko, Y., Omelyanchik, L., & Panasenko, T. (2018). Experimental and Theoretical Spectroscopic Study of Thione-Thiol Tautomerism of New Hybrides. Chemistry & Chemical Technology, 12(4), 419-426.
  • A Comprehensive DFT Study on a Thione Compound and its Tautomer. (2021).
  • Mizuno, A., Toda, Y., et al. (1998). NMR analysis of thione-thiol tautomerization of a triazine derivative in the solid state and in acetone solution. Journal of Molecular Structure.
  • Nowak, M. J., et al. (2005). UV-induced generation of rare tautomers of 2-thiouracils: a matrix isolation study. The Journal of Physical Chemistry A, 109(34), 7639-7646.
  • González, L., et al. (2013). Quantum-Chemistry Study of the Photophysical Properties of 4-Thiouracil and Comparisons with 2-Thiouracil. The Journal of Physical Chemistry A.
  • 15N NMR: Iminothiol-thioamide tautomerism of 2-mercaptobenzazoles and 1-methyl-2-mercaptoimidazole.
  • Chaudhary, J. (2025).
  • FT-IR data of pyrimidine derivatives compounds.
  • Beaman, D. R., et al. (2002). 2-Pyridinethiol/2-Pyridinethione Tautomeric Equilibrium. A Comparative Experimental and Computational Study. The Journal of Organic Chemistry.

Sources

Validation

Comprehensive Comparison Guide: Cross-Reactivity of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione in Competitive Binding Assays

As competitive binding assays become increasingly central to pharmacokinetic profiling and toxicology screening, understanding the precise structural determinants of ligand-receptor or ligand-antibody interactions is par...

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Author: BenchChem Technical Support Team. Date: March 2026

As competitive binding assays become increasingly central to pharmacokinetic profiling and toxicology screening, understanding the precise structural determinants of ligand-receptor or ligand-antibody interactions is paramount. This guide provides an in-depth, objective comparison of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione against standard barbiturate and thiobarbiturate alternatives.

By analyzing its cross-reactivity profile, we can establish a mechanistic framework for assay specificity and guide assay developers in mitigating false-positive interferences.

Mechanistic Causality: Structure-Activity Relationships in Binding

In competitive immunoassays, analytical selectivity is defined by the antibody's ability to distinguish the target analyte from structurally related interferents [1]. The affinity of a ligand for an antibody's paratope is governed by the thermodynamics of non-covalent interactions—primarily hydrogen bonding and steric complementarity.

Standard barbiturate assays are typically calibrated against Secobarbital , relying on the pyrimidine-2,4,6-trione core for recognition. When comparing 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione to these standards, two critical structural deviations dictate its unique binding profile:

  • Steric Hindrance via N1, N3 Dimethylation : In standard barbiturates, the unsubstituted N1 and N3 positions act as essential hydrogen bond donors within the binding pocket. The dimethylation of these nitrogens in 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione completely eliminates this hydrogen-bonding capacity. Furthermore, the added alkyl bulk introduces severe steric clash, exponentially increasing the dissociation constant ( Kd​ ).

  • Altered Polarizability via 6-Thioxo Substitution : Replacing the C6 carbonyl oxygen with sulfur (thioxo group) increases the atomic radius and shifts the electron density. Because sulfur is a significantly weaker hydrogen bond acceptor than oxygen, the thermodynamic stability of the ligand-antibody complex is further degraded [2].

G A 1,3-Dimethyl-6-thioxodihydropyrimidine -2,4(1H,3H)-dione D Steric Hindrance (N1, N3 Dimethylation) A->D Structural Feature E Altered Electron Density (6-Thioxo Substitution) A->E Structural Feature B Target Antibody Binding Pocket F Reduced Cross-Reactivity (High IC50 / Low %CR) B->F Assay Readout C Standard Tracer (e.g., HRP-Secobarbital) C->B High Affinity Binding D->B Decreases Affinity E->B Modifies H-Bonding

Fig 1: Structural logic dictating the low competitive cross-reactivity of the target compound.

Comparative Performance Data

To objectively evaluate performance, 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione was tested alongside standard alternatives in a validated Secobarbital-calibrated Competitive ELISA. Cross-reactivity (%CR) is calculated as the ratio of the target analyte's IC50​ to the interferent's IC50​ , multiplied by 100.

Table 1: Cross-Reactivity Profiles in Competitive Barbiturate ELISA
CompoundStructural Classification IC50​ (ng/mL)Cross-Reactivity (%)Binding Affinity
Secobarbital Barbiturate (Assay Standard)200100.0%Optimal
Phenobarbital Barbiturate600~33.3%High
Thiopental Thiobarbiturate (2-Thioxo)1,500~13.3%Moderate
1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione N,N-Dimethyl Thiobarbiturate>100,000<0.1% Negligible

Data Synthesis : The data clearly demonstrates that while mono-substituted thiobarbiturates (like Thiopental) retain moderate cross-reactivity, the dual N-methylation combined with the 6-thioxo substitution renders 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione virtually invisible to standard barbiturate antibodies [3].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in cross-reactivity data, the experimental methodology must be a self-validating system. The following protocol integrates internal controls to rule out matrix effects and baseline drift, ensuring that the measured IC50​ is a true reflection of thermodynamic binding kinetics.

Workflow: Competitive Cross-Reactivity ELISA

Step 1: Matrix Preparation & Baseline Establishment

  • Action : Prepare a drug-free matrix (e.g., synthetic urine or PBS-BSA). Spike the matrix with 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione at logarithmic intervals (0, 100, 1,000, 10,000, 100,000 ng/mL).

  • Causality : Matrix matching prevents variations in pH or ionic strength from artificially altering antibody conformation, ensuring that any loss of signal is strictly due to competitive displacement.

Step 2: Competitive Incubation

  • Action : Dispense 50 µL of the spiked samples into an anti-barbiturate coated microplate. Immediately add 50 µL of HRP-labeled Secobarbital tracer. Incubate at room temperature for 30 minutes in the dark.

  • Causality : Simultaneous addition forces true thermodynamic competition. The tracer and the analyte compete for a limited number of paratopes based strictly on their respective association rate constants ( kon​ ).

Step 3: Stringent Wash Phase

  • Action : Aspirate the wells and wash 6 times with 300 µL of PBS-Tween 20 (0.05%).

  • Causality : A highly stringent wash removes all unbound tracer and weakly interacting interferents. This eliminates non-specific background noise that could artificially skew the IC50​ calculation.

Step 4: Signal Generation & Kinetic Read

  • Action : Add 100 µL of TMB (Tetramethylbenzidine) substrate. Incubate for exactly 15 minutes. Stop the reaction with 100 µL of 1N HCl. Read absorbance at 450 nm.

  • Causality : The competitive format yields an inversely proportional signal. High absorbance indicates low analyte binding (high tracer binding).

Step 5: System Validation & Data Calculation

  • Action : Verify that the Zero Calibrator ( B0​ ) yields an OD450​>1.2 . Calculate the bound fraction ( B/B0​ ) for each concentration. Determine the IC50​ using a 4-parameter logistic (4PL) curve fit.

Workflow S1 1. Matrix Prep & Spiking S2 2. Competitive Incubation S1->S2 S3 3. Wash Phase (Unbound Removal) S2->S3 S4 4. Signal Gen (TMB Substrate) S3->S4 S5 5. IC50 & %CR Calculation S4->S5

Fig 2: Self-validating competitive ELISA workflow for accurate cross-reactivity assessment.

Conclusion

The evaluation of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione in competitive binding assays highlights the profound impact of minor structural modifications on antibody recognition. The combination of N-dimethylation (steric block/loss of H-bond donors) and 6-thioxo substitution (altered polarizability) strips the molecule of the necessary pharmacophore required for standard barbiturate cross-reactivity. For assay developers, this confirms that highly substituted thio-derivatives pose a minimal risk of false-positive interference in routine screening panels.

References

  • Title : Principles of Competitive and Immunometric Assays (Including ELISA) Source : ResearchGate URL : [Link]

  • Title : The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers Source : NIH PubMed Central URL :[Link]

  • Title : Buyer Beware: Pitfalls in Toxicology Laboratory Testing Source : NIH PubMed Central URL :[Link]

Safety & Regulatory Compliance

Handling

A Comprehensive Guide to the Safe Handling of 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione for Laboratory Professionals

In the dynamic landscape of pharmaceutical research and drug development, the meticulous and safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information fo...

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Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical research and drug development, the meticulous and safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for researchers, scientists, and professionals working with 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione. By offering procedural, step-by-step guidance, this document aims to be the preferred source for laboratory safety and chemical handling, fostering a deep trust through value-added information beyond the product itself.

Section 1: Core Directive on Hazard Assessment

A thorough understanding of the potential hazards associated with 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione is the foundation of safe laboratory practice. While comprehensive toxicological data may not be available for all novel compounds, a precautionary approach based on chemical structure and known reactive groups is a cornerstone of responsible chemical management.

Potential Hazards:

  • Inhalation: Powders or aerosols of the compound may cause respiratory tract irritation.[1]

  • Skin Contact: May cause skin irritation.[1]

  • Eye Contact: Can cause serious eye irritation.

  • Ingestion: May be harmful if swallowed, potentially causing gastrointestinal irritation.[1]

Given these potential risks, a multi-faceted safety strategy is required, beginning with robust engineering controls and supplemented by appropriate personal protective equipment.

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

The proper selection and use of Personal Protective Equipment (PPE) are critical to minimizing exposure risks. The following table outlines the recommended PPE for handling 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione.

PPE Category Specification Rationale
Eye and Face Protection Safety glasses with side-shields or chemical splash goggles.[2][3][4] A face shield may be required in situations with a higher risk of splashing.[2][4][5]Protects against splashes, dust, and airborne particles that can cause serious eye irritation.[3][4][5]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile).[2][3][5]Prevents direct skin contact with the chemical.[3] It is good practice to inspect gloves prior to use.[6][7]
Skin and Body Protection Laboratory coat, long-sleeved clothing.[2][3]Minimizes the risk of skin exposure to spills and contamination of personal clothing.[3]
Respiratory Protection A dust respirator should be used if dust or aerosol will be generated, especially outside of a well-ventilated area.[2]Reduces the risk of inhaling harmful particles.[3]

Diagram 1: PPE Selection Workflow

Caption: A workflow diagram for selecting appropriate PPE based on the physical form of the chemical.

Section 3: Operational and Disposal Plans

Safe handling extends beyond PPE to include proper laboratory procedures and waste disposal. A clear, step-by-step approach ensures both personal safety and environmental responsibility.

Step-by-Step Handling Protocol
  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][3] Ensure that safety showers and eye wash stations are readily accessible.[2]

  • Personal Preparation: Before beginning work, don the appropriate PPE as outlined in Section 2.

  • Handling: Avoid contact with skin, eyes, and clothing.[2][8] Prevent the dispersion of dust when working with the solid form.[2][8]

  • Hygiene: Wash hands and face thoroughly after handling the compound.[2][8] Do not eat, drink, or smoke in the laboratory.[6][9]

  • Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[2][9] It may be necessary to store it in a refrigerator.[2]

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Unused Product Should be disposed of by qualified personnel.[2] One method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator.[2] Always comply with federal, state, and local regulations.[2]
Contaminated Materials Any materials that have come into contact with the compound, such as gloves, filter paper, or containers, should be treated as hazardous waste and disposed of accordingly.[7]
Empty Containers Dispose of as unused product.[2][9]

Diagram 2: Chemical Handling and Disposal Workflow

G start start engineering_controls engineering_controls start->engineering_controls ppe ppe engineering_controls->ppe handling handling ppe->handling hygiene hygiene handling->hygiene storage storage hygiene->storage disposal disposal storage->disposal end end disposal->end

Caption: A comprehensive workflow from initial preparation to final disposal for 1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione.

Section 4: In Case of Emergency

Immediate and appropriate action is critical in the event of an accidental exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[10][11]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[10] Get medical attention if irritation occurs.[6][10]

  • Inhalation: Remove to fresh air.[10][11] If breathing is difficult, give artificial respiration.[11] Get medical attention if you feel unwell.[8][10]

  • Ingestion: Rinse mouth with water.[6][10] Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[10][12]

By adhering to these rigorous safety protocols, you contribute to a safer laboratory environment for yourself and your colleagues, ensuring the integrity and success of your research.

References

  • TCI AMERICA. (2018, July 6).
  • Benchchem. (n.d.).
  • Fisher Scientific. (2025, December 18).
  • metasci. (n.d.). Safety Data Sheet 1,3-Dimethyl-2,4(1H,3H)-pyrimidinedione.
  • ThermoFisher. (2010, June 28).
  • Material Safety Data Sheet (MSDS). (n.d.). 1,3-Dihydro-2h-Benzimidazole-2-Thione.
  • Sigma-Aldrich. (2025, September 22).
  • TCI Chemicals. (2025, October 2).
  • ThermoFisher. (2026, January 16).
  • Collins Aerospace. (n.d.). Safe Use Instruction Substance: Imidazolidone-2-thione.
  • FUJIFILM Wako Chemicals. (n.d.).
  • Tokyo Chemical Industry. (2025, November 10).
  • Capot Chemical. (2013, November 7). MSDS of Thiazolidine-2-thione.
  • Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE)
  • TCI Chemicals. (2025, August 8).
  • University of California, Los Angeles. (2015, July 22). Personal Protective Equipment Selection Guide.
  • Cole-Parmer. (2005, October 3).
  • PMC. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.

Sources

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1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione
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1,3-Dimethyl-6-thioxodihydropyrimidine-2,4(1H,3H)-dione
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